4',6-Dichlorobiphenyl-3-carbaldehyde
Description
Properties
Molecular Formula |
C13H8Cl2O |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
4-chloro-3-(4-chlorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8Cl2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H |
InChI Key |
MIROZXKQMVIOGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and molecular weight of 4',6-Dichlorobiphenyl-3-carbaldehyde
An In-Depth Technical Guide to 4',6-Dichlorobiphenyl-3-carbaldehyde: Properties, Synthesis, and Applications
Introduction
4',6-Dichlorobiphenyl-3-carbaldehyde is a polychlorinated biphenyl (PCB) derivative characterized by a biphenyl scaffold with two chlorine substituents and an aldehyde functional group.[1] This specific arrangement of functional groups imparts a dual reactivity profile, making it a valuable intermediate in synthetic organic chemistry.[1] The biphenyl core provides a rigid, hydrophobic backbone prevalent in pharmaceuticals and advanced materials, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations.[1][2]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes with experimental insights, key chemical reactions, and essential safety protocols. The focus is on providing not just data, but the scientific rationale behind the compound's behavior and manipulation in a laboratory setting.
Physicochemical and Structural Characteristics
The identity and core properties of 4',6-Dichlorobiphenyl-3-carbaldehyde are summarized below. These data points are fundamental for its use in quantitative experiments, analytical characterization, and reaction stoichiometry.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-3-(4-chlorophenyl)benzaldehyde | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][3] |
| Molecular Weight | 251.11 g/mol | [1][3] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)Cl)Cl | [1] |
| InChI Key | MIROZXKQMVIOGX-UHFFFAOYSA-N | [1] |
| Physical Form | Solid at room temperature (predicted) | [4][5] |
| Solubility | Low water solubility; Soluble in organic solvents (predicted) | [5] |
Molecular Structure
The structure consists of two phenyl rings. The first ring is substituted with a chlorine atom at position 6 and a carbaldehyde group at position 3. The second ring, denoted by prime numbering, is attached at position 1 of the first ring and bears a chlorine atom at its 4' position.
Caption: Molecular structure of 4',6-Dichlorobiphenyl-3-carbaldehyde.
Synthesis and Reactivity
Reactivity Profile
The compound's chemistry is dominated by its two primary functional regions: the aldehyde group and the dichlorinated biphenyl framework.
-
Aldehyde Group: This is the more reactive site, readily participating in nucleophilic additions and oxidations.[1] It can be reduced to an alcohol using agents like sodium borohydride, converted to a carboxylic acid via oxidation, or serve as an electrophile in reactions with Grignard reagents or in condensations.[1][6]
-
Aromatic Rings: The chlorine atoms are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless under harsh conditions or with specific activation. The electron-withdrawing nature of the chlorine and aldehyde groups deactivates the rings towards electrophilic aromatic substitution, but such reactions are still possible, with substitution directed by the existing groups.
Caption: Key reactive pathways for 4',6-Dichlorobiphenyl-3-carbaldehyde.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most robust and modular method for constructing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This approach offers high yields and excellent functional group tolerance. The strategy involves coupling an appropriately substituted arylboronic acid with an aryl halide.
Conceptual Workflow:
Caption: General workflow for synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling (Illustrative)
This protocol is an illustrative example based on established Suzuki coupling procedures.[7] Researchers should optimize conditions for their specific substrates.
-
Vessel Preparation: To a 3-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the aryl halide (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%), under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.[9]
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2-3 times). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4',6-Dichlorobiphenyl-3-carbaldehyde.
Applications and Research Interest
As a functionalized biphenyl, this compound is primarily of interest as a synthetic intermediate or building block.
-
Pharmaceutical Synthesis: The dichlorobiphenyl moiety is a feature in various biologically active molecules. The aldehyde can be elaborated into more complex side chains, heterocycles, or linking groups essential for creating new drug candidates.[2]
-
Agrochemicals: Similar to pharmaceuticals, the chlorinated aromatic structure is a common feature in pesticides and herbicides.[2]
-
Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, polymers, and other advanced materials. The aldehyde provides a reactive site for polymerization or for grafting onto surfaces.
-
Chemical Biology: It can be used as a research tool to probe biological systems or as a starting point for developing specific inhibitors or ligands for protein targets.[1]
Safety, Handling, and Storage
Hazard Assessment
-
Toxicity: Assumed to be harmful if swallowed or inhaled.[4]
-
Irritation: Likely to cause skin and serious eye irritation or damage.[11][12]
-
Environmental: As a chlorinated aromatic compound, it may be persistent in the environment and should be disposed of as hazardous chemical waste.[2]
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eye wash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling Practices: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Conclusion
4',6-Dichlorobiphenyl-3-carbaldehyde is a structurally significant organic compound with considerable potential as a versatile intermediate. Its synthesis is accessible through modern cross-coupling chemistry, and its reactivity is well-defined by its aldehyde and chlorinated aromatic moieties. While it serves as a valuable tool for chemists in drug discovery and materials science, its handling requires strict adherence to safety protocols appropriate for chlorinated aromatic compounds. Future applications will undoubtedly leverage its unique structure to build novel and complex molecular architectures.
References
-
Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: Biphenyl-4-carboxaldehyde. Available at: [Link]
-
Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. Available at: [Link]
-
Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]
-
PubMed Central (PMC). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
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- 13. combi-blocks.com [combi-blocks.com]
4',6-Dichlorobiphenyl-3-carbaldehyde CAS number and IUPAC nomenclature
An In-Depth Technical Guide to 4',6-Dichlorobiphenyl-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 4',6-Dichlorobiphenyl-3-carbaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its role as a versatile intermediate for the development of complex molecules. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its reactivity and potential as a core scaffold in the design of bioactive compounds.
Compound Identification and Nomenclature
4',6-Dichlorobiphenyl-3-carbaldehyde is a biphenyl derivative characterized by two chlorine substituents and a carbaldehyde (aldehyde) functional group. The nomenclature designates the positions of these groups across the two phenyl rings. The unprimed numbers (3 and 6) refer to one phenyl ring, while the primed number (4') refers to the second.
Its IUPAC name is 4-chloro-3-(4-chlorophenyl)benzaldehyde [1]. While a specific CAS Registry Number for this exact isomer is not consistently listed in major public databases, this is common for specialized or novel research chemicals. For context, closely related isomers such as 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde have the CAS number 221018-04-8[2] and 3′,4′-Dichloro[1,1′-biphenyl]-4-carbaldehyde is assigned CAS number 50670-78-5[3][4]. Researchers are advised to verify the CAS number with their specific supplier.
Caption: Chemical structure of 4',6-Dichlorobiphenyl-3-carbaldehyde.
Compound Identification Data
| Identifier | Value |
| IUPAC Name | 4-chloro-3-(4-chlorophenyl)benzaldehyde[1] |
| Molecular Formula | C₁₃H₈Cl₂O[1] |
| Molecular Weight | 251.11 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)Cl)Cl[1] |
| InChI Key | MIROZXKQMVIOGX-UHFFFAOYSA-N[1] |
Synthesis Methodologies
The synthesis of substituted biphenyls like 4',6-Dichlorobiphenyl-3-carbaldehyde can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Common Synthetic Routes Include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile method. The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide, is particularly effective for constructing the biphenyl core[5].
-
Chlorination of Biphenyl Precursors: Direct chlorination of a biphenyl-3-carbaldehyde precursor can be used, though this method may suffer from poor regioselectivity, leading to a mixture of isomers that require purification[1].
-
Formylation Reactions: Introduction of the aldehyde group can be accomplished via formylation, such as the Vilsmeier-Haack reaction, on a pre-formed 4',6-dichlorobiphenyl scaffold[1].
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, reliable method for synthesizing the target compound. Note: This is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,4-dichlorobenzene (1.0 eq), 3-formylphenylboronic acid (1.1 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4',6-Dichlorobiphenyl-3-carbaldehyde.
Chemical Reactivity and Applications
The utility of 4',6-Dichlorobiphenyl-3-carbaldehyde stems from the reactivity of its aldehyde group and the stability of its chlorinated biphenyl core.
Key Chemical Reactions:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4',6-Dichlorobiphenyl-3-carboxylic acid, a valuable intermediate for amide couplings[1].
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of alcohols (via reduction with agents like NaBH₄) or the introduction of new carbon-carbon bonds (e.g., Grignard or Wittig reactions)[1][6].
-
Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for library synthesis.
Applications in Research and Development:
This compound is primarily used as a molecular building block or intermediate in the synthesis of more complex molecules[1][7]. Its rigid biphenyl scaffold and defined substitution pattern make it an attractive starting point for designing molecules with specific three-dimensional conformations.
A prime area of application is in drug discovery . Dichlorobiphenyl moieties are present in various biologically active compounds. For instance, research into inhibitors of proprotein convertases like furin has utilized a similar dichlorobiphenyl core to develop potent enzyme inhibitors[8]. These inhibitors have potential applications in antiviral and anti-cancer therapies[8]. The aldehyde functional group provides a convenient chemical handle for elaborating the core structure to optimize binding affinity and pharmacokinetic properties.
Caption: Logical workflow for using the compound in drug discovery.
Safety and Handling
As with all chlorinated organic compounds, 4',6-Dichlorobiphenyl-3-carbaldehyde must be handled with appropriate care. While a specific, comprehensive toxicological profile is not available, data from structurally similar chemicals provide guidance.
-
Hazard Classification: Compounds in this class are typically classified as irritants. They may cause skin irritation (Category 2) and serious eye irritation (Category 2)[9].
-
Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood[10].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9][10].
-
Avoid breathing dust or vapors. May be harmful if inhaled or swallowed[9][10].
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[11]. Some related compounds are noted to be air-sensitive[9][12].
Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Spectroscopic Characterization
Full characterization of the synthesized compound is critical for verifying its identity and purity. The expected spectroscopic data are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns determined by the substitution on the two rings. A highly characteristic singlet for the aldehyde proton would be observed far downfield, typically in the range of δ 9.5-10.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carbonyl carbon of the aldehyde at approximately δ 190-200 ppm. Multiple signals would be present in the aromatic region (δ 120-150 ppm), including signals for the carbon atoms directly bonded to chlorine.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching vibration for the aldehyde at around 1700 cm⁻¹. C-Cl stretching bands would appear in the fingerprint region, and C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be visible due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.
References
- 4',6-Dichlorobiphenyl-3-carbaldehyde Technical D
- Safety Data Sheet for 4,4`-Biphenyldicarboxaldehyde. Fisher Scientific.
- Safety Data Sheet for 3,4-Dichlorobenzaldehyde. Fisher Scientific.
- Safety Data Sheet for 2,3-Dichlorophenol. Sigma-Aldrich.
- CAS 221018-04-8: 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde. CymitQuimica.
- Safety Data Sheet for 3,5-Dichlorobiphenyl. Pfaltz & Bauer.
- Safety Data Sheet for 4'-Chlorobiphenyl-4-carboxaldehyde. TCI Chemicals.
- 3′,4′-Dichloro[1,1′-biphenyl]-4-carbaldehyde, CAS 50670-78-5. Santa Cruz Biotechnology.
- 3′,4′-Dichloro-[1,1′-biphenyl]-4-carbaldehyde Product Inform
- Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin.
- CAS 80565-30-6: 4'-Chlorobiphenyl-4-carbaldehyde. CymitQuimica.
- 4'-Chlorobiphenyl-4-carbaldehyde Applic
- A fruitful century for the scalable synthesis and reactions of biphenyl deriv
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Solubility Profile and Process Optimization for 4',6-Dichlorobiphenyl-3-carbaldehyde
This guide serves as a comprehensive technical resource for the solubility profiling of 4',6-Dichlorobiphenyl-3-carbaldehyde , a critical intermediate in the synthesis of biphenyl-based pharmaceuticals and agrochemicals.[1]
Executive Summary & Physicochemical Context
4',6-Dichlorobiphenyl-3-carbaldehyde (C₁₃H₈Cl₂O) is a lipophilic, crystalline solid characterized by a biphenyl core substituted with two chlorine atoms and a formyl group.[1] Its solubility behavior is governed by the competition between the hydrophobic biphenyl-chloro scaffold and the polarizable aldehyde moiety.[1]
Understanding its solubility landscape is essential for:
-
Reaction Optimization: Selecting solvents that maximize concentration without precipitating intermediates during Suzuki-Miyaura cross-couplings or Vilsmeier-Haack formylations.[1]
-
Purification: Designing high-yield cooling crystallization or anti-solvent precipitation processes.[1]
-
Analytical Standards: Ensuring complete dissolution for HPLC/GC stock solutions.
Physicochemical Drivers
| Feature | Effect on Solubility |
| Biphenyl Core | High lipophilicity; drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).[1] |
| Chlorine Substituents (4', 6) | Increases molecular weight and crystal lattice energy; reduces solubility in polar protic solvents compared to non-chlorinated analogs.[1] |
| Aldehyde Group (-CHO) | Provides a dipole moment; enables moderate solubility in polar aprotic solvents (DMSO, DMF) and temperature-dependent solubility in alcohols.[1] |
Predicted Solubility Landscape (Structure-Property Relationship)
Note: While specific empirical data depends on the polymorph, the following profile is derived from Structure-Property Relationship (SPR) analysis of analogous polychlorinated biphenyl aldehydes.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Process Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Reaction solvent; liquid-liquid extraction.[1] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (50–100 mg/mL) | Reaction solvent; intermediate transfer.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | Reaction solvent (reflux); cooling crystallization.[1] |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate (Temp.[1] Dependent) | Ideal for Crystallization. Low solubility at RT, high at reflux.[1] |
| Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Very Low (<1 mg/mL) | Anti-solvent for precipitation.[1] |
| Water | Water | Insoluble | Wash solvent to remove inorganic salts.[1] |
Experimental Protocol: Precise Solubility Determination
To generate definitive thermodynamic data for your specific batch (accounting for polymorphic variations), follow this self-validating gravimetric/HPLC protocol.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for determining the thermodynamic solubility profile.
Detailed Methodology
-
Preparation: Add excess 4',6-Dichlorobiphenyl-3-carbaldehyde solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).
-
Sampling: Stop stirring and allow the suspension to settle for 1 hour. Withdraw 1 mL of supernatant using a pre-heated syringe.
-
Filtration: Filter immediately through a 0.45 µm PTFE filter (hydrophobic) to remove suspended solids.[1]
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish and weigh the residue (requires >10 mg solubility).[1]
-
HPLC (Preferred): Dilute with Acetonitrile and analyze against a standard curve (UV detection at λ_max ≈ 260–280 nm).
-
Thermodynamic Modeling & Data Analysis
Once experimental data (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature:
-
: Mole fraction solubility.[1][2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
: Absolute temperature (Kelvin).[1][4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical constants derived from regression analysis.
Application: Use the regression parameters to calculate the Metastable Zone Width (MSZW) , which defines the safe operating window for cooling crystallization without spontaneous nucleation.[1]
Process Application: Crystallization Strategy
Based on the physicochemical profile, the following purification strategies are recommended for 4',6-Dichlorobiphenyl-3-carbaldehyde.
Strategy A: Cooling Crystallization (Single Solvent)[1]
-
Mechanism: The compound exhibits a steep solubility curve in alcohols (high solubility at boiling, low at RT).[1]
-
Protocol:
-
Dissolve crude solid in Ethanol at reflux (78°C).
-
Cool slowly (0.5°C/min) to 20°C.
-
Hold at 20°C for 2 hours to maximize yield.
-
Filter and wash with cold Ethanol.[1]
-
Strategy B: Anti-Solvent Crystallization[1]
-
Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).[1]
-
Mechanism: Toluene dissolves the biphenyl core; Heptane acts as a precipitant.[1]
-
Protocol:
References
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text on biphenyl reactivity and solubility principles).
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Authoritative source on solubility thermodynamics and Apelblat modeling).
-
Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1] (Standard reference for MSZW and cooling crystallization design).
-
PubChem Database. (n.d.).[1] Compound Summary for Polychlorinated Biphenyls. National Library of Medicine.[1] Available at: [Link] (Used for structural analog solubility comparison).[1]
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A Guide to Assessing the Thermodynamic Stability of 4',6-Dichlorobiphenyl-3-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the thermodynamic stability of a chemical entity is a cornerstone of drug development and chemical safety assessment. It dictates a compound's shelf-life, informs storage and handling protocols, and provides critical insights into potential degradation pathways. This guide offers a comprehensive framework for evaluating the thermodynamic stability of 4',6-Dichlorobiphenyl-3-carbaldehyde, a molecule featuring a substituted biphenyl core and a reactive aldehyde functional group.[1] By integrating computational modeling with empirical thermal analysis, this document provides a robust, multi-faceted approach for researchers to characterize the stability profile of this and similar molecules.
PART 1: The Theoretical Foundation of Stability
At its core, the thermodynamic stability of a molecule is a measure of its energy content relative to its potential degradation products. The key metric for this assessment is the Gibbs Free Energy (G) , which synthesizes enthalpy (H) and entropy (S) into a single value that predicts the spontaneity of a process at a constant temperature and pressure.[2][3]
The relationship is defined by the equation:
ΔG = ΔH - TΔS [3]
Where:
-
ΔG (Gibbs Free Energy Change): A negative value indicates a spontaneous, thermodynamically favorable process (e.g., degradation). A positive value indicates a non-spontaneous process.[2][3]
-
ΔH (Enthalpy Change): Represents the heat absorbed or released during a process. An exothermic degradation (negative ΔH) contributes favorably to instability.
-
T (Temperature): The absolute temperature in Kelvin.
-
ΔS (Entropy Change): Represents the change in disorder or randomness. A process that increases disorder (positive ΔS), such as a molecule breaking into smaller pieces, is entropically favored.[3]
For 4',6-Dichlorobiphenyl-3-carbaldehyde, several structural features influence its thermodynamic profile. The biphenyl system's rotational freedom is constrained by the ortho-chloro substituent, affecting its conformational entropy.[4] The polar aldehyde and chloro groups introduce specific intermolecular interactions that contribute to the crystal lattice energy (enthalpy).
PART 2: Computational Assessment of Thermodynamic Stability
Before a physical sample is even synthesized or analyzed, computational chemistry provides a powerful means to predict its intrinsic thermodynamic properties.[5] Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules, and can be used to determine their thermodynamic properties.[5][6]
Protocol: DFT Calculation of Gibbs Free Energy of Formation
This protocol outlines a typical workflow for calculating the standard Gibbs free energy of formation for 4',6-Dichlorobiphenyl-3-carbaldehyde using a quantum chemistry software package like Gaussian.[7][8]
Objective: To compute the key thermodynamic variables (E, H, G) for the molecule in its ground state.
Methodology:
-
Structure Input: Build the 3D structure of 4',6-Dichlorobiphenyl-3-carbaldehyde in a molecular editor and save the coordinates.
-
Geometry Optimization:
-
Purpose: To find the lowest energy conformation of the molecule.
-
Procedure: Perform a geometry optimization calculation. A common and effective level of theory is B3LYP with a 6-31G(d,p) basis set.[9] This combination offers a good balance of accuracy and computational cost for organic molecules.
-
-
Frequency Calculation:
-
Purpose: To confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
-
Data Extraction and Analysis:
-
Procedure: The software output file will contain a summary of the thermodynamic quantities. Locate the values for:
-
Sum of electronic and zero-point Energies (E)
-
Sum of electronic and thermal Enthalpies (H)
-
Sum of electronic and thermal Free Energies (G)
-
-
Interpretation: The calculated Gibbs free energy of formation provides a quantitative measure of the molecule's intrinsic stability. This value can be used to compare the stability of isomers or to calculate the ΔG for hypothetical degradation reactions.
-
Visualization: Computational Workflow
Caption: Workflow for DFT-based thermodynamic property prediction.
Predicted Thermodynamic Data (Illustrative)
| Parameter | Symbol | Hypothetical Value | Unit | Significance |
| Electronic Energy | E₀ | -1200.5 | Hartrees | Total energy of the molecule at 0 K. |
| Enthalpy | H | -1200.45 | Hartrees | Heat content of the molecule at 298.15 K. |
| Gibbs Free Energy | G | -1200.52 | Hartrees | Overall thermodynamic stability at 298.15 K. |
PART 3: Experimental Verification of Thermal Stability
While computational methods predict intrinsic stability, experimental techniques are essential for measuring how the material behaves in bulk under thermal stress.[10] The two primary methods for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Methodology 1: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is a direct measure of thermal stability, identifying the temperature at which the material begins to decompose.[12][13]
Protocol: TGA for Decomposition Temperature
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 4',6-Dichlorobiphenyl-3-carbaldehyde into a TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Set the temperature program to ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset decomposition temperature (T_onset), typically defined as the temperature at which 5% mass loss occurs. This value is a key indicator of the material's thermal stability.[13]
-
Methodology 2: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as it is heated or cooled.[10][14] It is used to detect thermal events like melting, crystallization, and decomposition.[10][14]
Protocol: DSC for Phase Transitions and Decomposition
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4',6-Dichlorobiphenyl-3-carbaldehyde into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Use an inert nitrogen atmosphere.
-
Set the temperature program to first cool the sample to 0 °C, then heat from 0 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Melting Point (T_m): Identify the peak of the endothermic event (heat absorption), which corresponds to the melting of the crystalline solid.
-
Decomposition: Observe for any sharp, exothermic events (heat release) at temperatures above the melting point, which often signify decomposition.
-
Visualization: Experimental Workflow
Caption: Integrated workflow for TGA and DSC thermal analysis.
Summary of Experimental Data (Illustrative)
| Technique | Parameter | Hypothetical Value | Unit | Interpretation |
| DSC | Melting Point (T_m) | 115.5 | °C | Indicates the temperature of solid-to-liquid phase transition. |
| TGA | Onset Decomposition (T_onset) | 285.0 | °C | The temperature at which significant thermal degradation begins. |
PART 4: Potential Chemical Degradation Pathways
The thermodynamic stability of 4',6-Dichlorobiphenyl-3-carbaldehyde is not only about thermal decomposition but also its susceptibility to chemical reactions under storage or processing conditions. Its structure suggests several potential degradation pathways.
-
Oxidation of the Aldehyde: The aldehyde group (-CHO) is highly susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding carboxylic acid (4',6-Dichlorobiphenyl-3-carboxylic acid).[15] This is often the most common degradation pathway for aromatic aldehydes.[15]
-
Photodegradation: Biphenyls, particularly chlorinated biphenyls, can be susceptible to degradation upon exposure to UV light. This can involve dechlorination or other complex reactions.
-
Hydrolytic Instability: While generally stable, under extreme pH conditions, the molecule could be susceptible to hydrolysis, although this is less likely than oxidation.
Understanding these pathways is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions (e.g., storage under an inert atmosphere, protected from light).[16][17]
Visualization: Potential Degradation Pathways
Caption: Likely chemical degradation routes for the target molecule.
PART 5: Integrated Stability Assessment and Recommendations
A holistic understanding of thermodynamic stability is achieved by synthesizing computational predictions with empirical data.
-
Intrinsic vs. Thermal Stability: The DFT calculations provide insight into the molecule's intrinsic, or inherent, stability based on its electronic structure. The TGA and DSC results provide practical, macroscopic data on its thermal stability as a bulk material. A molecule with a highly negative calculated Gibbs free energy and a high experimental decomposition temperature can be considered robustly stable.
-
Practical Implications: The illustrative T_onset of 285 °C suggests that 4',6-Dichlorobiphenyl-3-carbaldehyde has high thermal stability and is not likely to decompose under typical processing or storage conditions. However, the primary stability concern, as suggested by its chemical structure, is the potential for oxidation of the aldehyde group.[15]
Recommendations for Handling and Storage:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of any potential chemical degradation.
-
Light: Protect from light to prevent potential photodegradation.
By following this integrated approach, researchers can build a comprehensive stability profile, ensuring the quality, purity, and safety of 4',6-Dichlorobiphenyl-3-carbaldehyde for its intended application in research and development.
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A Technical Guide to the Structural Elucidation of 4',6-Dichlorobiphenyl-3-carbaldehyde Atropisomers
Abstract
Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science, often deriving their unique properties from their three-dimensional structure.[1] This technical guide provides a comprehensive, in-depth framework for the structural analysis of 4',6-Dichlorobiphenyl-3-carbaldehyde, a molecule presenting a fascinating stereochemical challenge: atropisomerism. Due to significant steric hindrance from the ortho-substituted chlorine atom, rotation around the central C-C bond is severely restricted, giving rise to stable, non-superimposable enantiomers known as atropisomers.[2][3] Differentiating and characterizing these isomers is critical, as their biological activity and material properties can be vastly different. This document outlines a multi-technique workflow, integrating chromatographic separation, spectroscopic analysis, definitive structure determination, and computational modeling to provide a complete and unambiguous structural assignment. Each protocol is presented with an emphasis on the underlying scientific principles and the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Stereochemical Challenge: Understanding Atropisomerism
Unlike simple point chirality, 4',6-Dichlorobiphenyl-3-carbaldehyde exhibits axial chirality. The steric bulk of the chlorine atom at the 6-position (ortho to the inter-ring bond) clashes with the hydrogen atom at the 2'-position on the adjacent ring. This interaction creates a significant energy barrier to rotation around the pivotal C-C bond, preventing the molecule from freely interconverting between its mirror-image conformations at ambient temperatures.[1][2][4]
Key Conditions for Stable Atropisomerism:
-
High Rotational Barrier: The free energy of activation (ΔG‡) for rotation must be high enough to allow for the separation of the isomers under specific conditions (typically > 22 kcal/mol for stability at room temperature).[2]
-
Lack of Symmetry: The substitution pattern must ensure that the molecule is not superimposable on its mirror image.
The two resulting atropisomers, while having identical connectivity, mass, and NMR spectra under standard conditions, will differ in their interaction with plane-polarized light and chiral environments.
Integrated Analytical Workflow
A successful structural elucidation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. The logical flow is to first separate the isomers, then characterize their individual properties, and finally, confirm their absolute three-dimensional structure.
Caption: Integrated workflow for the separation and structural analysis of biphenyl atropisomers.
Experimental Methodologies & Protocols
Step 1: Chiral Chromatographic Separation
Causality: Before any structural analysis can be performed, the racemic mixture must be resolved into its constituent atropisomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[5][6] The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, enabling their separation.
Protocol: Chiral HPLC Resolution
-
Column Selection: Employ a polysaccharide-based CSP, such as a cellulose or amylose derivative coated on a silica support. These phases are known for their broad applicability in separating atropisomers via a combination of hydrogen bonding, dipole-dipole, and π-π interactions.
-
Mobile Phase Optimization:
-
Start with a non-polar mobile phase (e.g., hexane/isopropanol mixture, 90:10 v/v).
-
Systematically vary the ratio of the polar modifier (isopropanol) to optimize resolution and retention time.
-
The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomeric peaks.
-
-
Sample Preparation: Dissolve a small amount of the racemic 4',6-Dichlorobiphenyl-3-carbaldehyde in the mobile phase to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column blockage.
-
Analysis & Fraction Collection:
-
Inject the sample onto the column and monitor the eluent using a UV detector (e.g., at 254 nm).
-
Perform an initial analytical run to determine the retention times of the two atropisomers.
-
Switch to a semi-preparative or preparative column with the optimized method to collect the separated fractions corresponding to each peak.
-
-
Purity Verification: Re-analyze the collected fractions on the analytical column to confirm enantiomeric purity (>99% ee).
Step 2: Spectroscopic and Chiroptical Analysis
Once isolated, each atropisomer must be thoroughly characterized.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the covalent framework of a molecule.[7] For 4',6-Dichlorobiphenyl-3-carbaldehyde, ¹H and ¹³C NMR will confirm the substitution pattern and the presence of the aldehyde group. While the standard spectra of the two atropisomers will be identical, Dynamic NMR (DNMR) can be used to measure the energy barrier to rotation.[5]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of a purified atropisomer in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
-
Standard Spectra Acquisition:
-
Acquire ¹H and ¹³C{¹H} spectra at ambient temperature (e.g., 25°C) on a high-field spectrometer (≥400 MHz).
-
Confirm the expected chemical shifts, coupling constants, and integration values corresponding to the molecular structure.
-
-
Dynamic NMR (DNMR) for Rotational Barrier:
-
Select a high-boiling, inert solvent (e.g., tetrachloroethane-d₂).
-
Acquire a series of ¹H NMR spectra at increasing temperatures.
-
Observe the coalescence of signals from protons that are diastereotopic due to the axial chirality but become equivalent upon rapid rotation.
-
The coalescence temperature can be used with the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational process.[5]
-
B. Mass Spectrometry (MS)
Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which confirms the elemental formula of the compound. Its fragmentation pattern can offer additional structural clues.[8][9]
Protocol: HRMS Analysis
-
Ionization Method: Use a soft ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI) ionization.[9][10]
-
Analysis:
-
Inject a dilute solution of the purified atropisomer into the mass spectrometer.
-
Determine the m/z of the molecular ion ([M]⁺ or [M+H]⁺). The isotopic pattern, with two chlorine atoms, will be a key diagnostic feature.
-
Compare the experimentally measured exact mass to the theoretical mass for C₁₃H₈Cl₂O to confirm the elemental composition.
-
Analyze the fragmentation pattern, which may show characteristic losses of Cl, CO, or HCl.[9]
-
C. Circular Dichroism (CD) Spectroscopy
Causality: As chiral molecules, the two atropisomers will interact differently with circularly polarized light. CD spectroscopy measures this differential absorption and provides a unique spectral fingerprint for each enantiomer. The spectra of the two atropisomers will be mirror images of each other.
Protocol: CD Spectroscopy
-
Sample Preparation: Prepare solutions of known concentration for both purified atropisomers in a suitable spectroscopic solvent (e.g., acetonitrile).
-
Spectral Acquisition:
-
Record the CD spectrum (typically from 400 nm down to ~200 nm).
-
Observe the Cotton effects (positive and negative peaks).
-
Confirm that the spectrum of the second-eluting atropisomer is a mirror image of the first-eluting one, providing definitive proof of their enantiomeric relationship.
-
Step 3: Definitive Structure Determination
Causality: While spectroscopy confirms connectivity and chirality, it does not provide the absolute three-dimensional arrangement of atoms in space. Single-crystal X-ray crystallography is the gold standard for unambiguously determining the solid-state conformation, including the crucial dihedral angle between the phenyl rings and the absolute configuration (e.g., aR vs. aS).[11][12][13]
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of each purified atropisomer suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or other established techniques.
-
Refine the structural model against the experimental data.
-
Determine the absolute structure by calculating the Flack parameter (for non-centrosymmetric space groups). A value close to 0 for one enantiomer and 1 for the other confirms the assignment.
-
-
Data Analysis: Analyze the final structure to determine key geometric parameters, including the C-C-C-C dihedral angle between the rings, bond lengths, and bond angles.
Step 4: Computational Modeling
Causality: Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a powerful way to corroborate experimental findings and gain deeper insight into the molecule's properties.[14][15][16] It can be used to predict the lowest energy conformation, calculate the rotational energy barrier, and simulate spectra for comparison with experimental data.
Caption: Workflow for computational analysis of rotational barriers and spectral properties.
Protocol: DFT Calculations
-
Structure Optimization: Using a suitable software package (e.g., Gaussian), build the 3D structure of the molecule. Perform a geometry optimization of the ground state (twisted conformation) using an appropriate functional and basis set (e.g., B3LYP/6-31G(d)).[16][17]
-
Transition State Search: Define the C-C-C-C dihedral angle as the reaction coordinate. Perform a transition state search starting from a planar geometry to locate the rotational transition state.
-
Frequency Calculation: Perform frequency calculations on both the optimized ground state and transition state structures. This confirms them as true minima (zero imaginary frequencies) or a first-order saddle point (one imaginary frequency), respectively, and provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate ΔG‡.
-
Spectra Simulation: Use the optimized ground state geometry to simulate ¹H and ¹³C NMR chemical shifts and the CD spectrum.
Data Synthesis and Interpretation
The power of this workflow lies in integrating all the collected data. For instance, the absolute configuration determined by X-ray crystallography can be correlated with the sign of the Cotton effects observed in the CD spectrum. The computationally derived rotational barrier can be compared with the value obtained from DNMR experiments.
Table 1: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result for Atropisomer 1 | Expected Result for Atropisomer 2 | Purpose |
| Chiral HPLC | Retention Time | t₁ | t₂ (t₁ ≠ t₂) | Separation and Purity Check |
| HRMS | Exact Mass [M+H]⁺ | 251.0028 | 251.0028 | Elemental Formula Confirmation |
| ¹H NMR | Spectrum | Identical to Atropisomer 2 | Identical to Atropisomer 1 | Structural Connectivity |
| CD Spec. | Cotton Effects | e.g., Positive at λ₁, Negative at λ₂ | e.g., Negative at λ₁, Positive at λ₂ | Proof of Enantiomeric Relationship |
| X-ray Cryst. | Flack Parameter | ~0 | ~1 (for the same hand) | Absolute Configuration |
| X-ray Cryst. | Dihedral Angle | ~50-70° | ~50-70° | Solid-State Conformation |
| DNMR | ΔG‡ | ~22-26 kcal/mol | ~22-26 kcal/mol | Rotational Energy Barrier |
| DFT Calc. | ΔG‡ | Matches DNMR value | Matches DNMR value | Theoretical Validation |
Conclusion
The structural analysis of 4',6-Dichlorobiphenyl-3-carbaldehyde and its atropisomers is a complex challenge that demands a rigorous, multi-faceted analytical approach. A strategy built on the pillars of chromatographic separation, comprehensive spectroscopic characterization, definitive crystallographic analysis, and computational validation provides an unassailable framework for complete structural elucidation. This guide has detailed the necessary protocols and, more importantly, the scientific rationale behind them, empowering researchers to confidently tackle the stereochemical complexities of substituted biphenyls and unlock their full potential in drug development and materials science.
References
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Title: Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants Source: TrAC Trends in Analytical Chemistry URL: [Link]
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Title: Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity Source: Pharmaguideline URL: [Link]
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Title: Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) Source: ACS Publications - Chemical Research in Toxicology URL: [Link]
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Title: Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) Source: PubMed URL: [Link]
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Title: Slow rotation in ortho-substituted biphenyls creates two atropisomers. Source: ResearchGate URL: [Link]
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Title: Biphenyl derivatives & Atropisomerism Source: Slideshare URL: [Link]
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Title: Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls Source: ResearchGate URL: [Link]
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Title: mass spectrometric ionization pattern of 209 polychlorinated biphenyls Source: Dioxin 20XX International Symposium URL: [Link]
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Title: The structure and conformation of 4,4′-dichlorobiphenyl determined by N.M.R. of oriented molecules in nematic solvents Source: Taylor & Francis Online URL: [Link]
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Title: A Search for X-ray Crystallographic Evidence of n → π* Interactions in a Series of Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes Source: ACS Publications - Crystal Growth & Design URL: [Link]
-
Title: Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives Source: MDPI URL: [Link]
-
Title: Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry Source: Oxford Academic - Journal of Analytical Toxicology URL: [Link]
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Title: Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity Source: PubMed URL: [Link]
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Title: Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments Source: PLOS ONE URL: [Link]
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Title: A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring Source: MDPI URL: [Link]
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Title: Conformational analysis of biphenyls: an upside-down view Source: Henry Rzepa's Blog URL: [Link]
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Title: Thermal studies of chlorinated and mixed halogenated biphenyls Source: Open Research Newcastle URL: [Link]
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Title: X-ray crystal structures of A) (R)-biphenyl-capped CD 1 a and B) (S) Source: ResearchGate URL: [Link]
-
Title: The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis Source: Taylor & Francis Online URL: [Link]
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Biphenyl Carbaldehyde Derivatives: A Technical Guide to Medicinal Chemistry Applications
[1]
Executive Summary
The biphenyl scaffold is a privileged structure in medicinal chemistry, offering a rigid lipophilic core that facilitates pi-pi stacking interactions with target protein domains. When functionalized with a carbaldehyde (-CHO) moiety, this scaffold transforms into a versatile "linchpin" intermediate. The aldehyde group serves a dual purpose: it acts as a reactive electrophile for generating diverse libraries (Schiff bases, hydrazones, stilbenes) and functions as a critical pharmacophore capable of hydrogen bonding.
This guide analyzes the synthetic architecture and therapeutic utility of biphenyl carbaldehyde derivatives, focusing on their role as precursors for antimicrobial and anticancer agents.[1]
Part 1: Strategic Synthesis of the Core Scaffold
The construction of biphenyl carbaldehydes relies heavily on palladium-catalyzed cross-coupling reactions.[1][2][3] The Suzuki-Miyaura coupling is the industry standard due to its tolerance of the aldehyde functional group, avoiding the need for protecting groups.
The Suzuki-Miyaura Workflow
The most efficient route involves the coupling of a formyl-substituted aryl boronic acid with an aryl halide. This approach installs the aldehyde directly, bypassing post-coupling formylation steps like the Vilsmeier-Haack reaction.
Key Reaction Parameters:
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their stability.
-
Base: Inorganic bases like Cs₂CO₃ or K₂CO₃ are essential to activate the boronic acid.
-
Solvent System: A biphasic mixture (e.g., Dioxane/Water or Toluene/Water) ensures solubility of both organic reactants and inorganic bases.
Visualization of Synthetic Pathways
The following diagram outlines the primary synthetic routes to access and functionalize biphenyl carbaldehydes.
Figure 1: Synthetic divergence from the biphenyl carbaldehyde core. The aldehyde serves as a pivot point for generating diverse bioactive libraries.
Part 2: Medicinal Chemistry Applications[1][5][6][7][8][9][10][11]
Antimicrobial & Antifungal Agents
The aldehyde group is frequently condensed with amines or hydrazides to form azomethine (-C=N-) linkages. These Schiff bases and hydrazones are critical for antimicrobial activity. The -C=N- linkage mimics the peptide bond but is resistant to enzymatic hydrolysis, allowing the molecule to bind effectively to bacterial enzymes or fungal cell walls.
-
Mechanism: Disruption of cell wall synthesis and inhibition of metabolic enzymes (e.g., CYP51 in fungi).
-
Key Insight: Electron-withdrawing groups (e.g., -NO₂, -F) on the non-aldehyde ring often enhance lipophilicity and cellular penetration, correlating with lower MIC values against E. coli and C. albicans [1].
Anticancer Therapeutics
Biphenyl carbaldehydes are precursors to potent tubulin polymerization inhibitors and kinase inhibitors.
-
Tubulin Inhibition: Derivatives such as CA224 (a biphenyl-4-carboxylic acid amide derived from the aldehyde) bind to the colchicine site of tubulin, arresting cells in the G2/M phase [2].
-
Quinoline Hybrids: Coupling biphenyl carbaldehydes with quinoline scaffolds creates "hybrid" drugs that target multiple pathways, including the estrogen receptor (ER) in breast cancer cell lines like MCF-7 [3].
Table 1: Comparative Biological Activity of Selected Derivatives
| Derivative Class | Target Organism/Cell Line | Key Substituent (SAR) | Activity Metric (Ref) |
| Hydrazone | C. albicans | 4'-fluoro, 3-nitro | MIC: 3.13 µg/mL [1] |
| Schiff Base | S. aureus (MRSA) | 3,3'-dimethyl diamine | High Zone of Inhibition [4] |
| Biphenyl Amide | MCF-7 (Breast Cancer) | 2-(1H-indol-3-yl)-ethyl | IC50: ~9.92 µM [2][5] |
| Quinoline Hybrid | MDA-MB-231 | 4-benzyloxy | IC50: 9.54 µM [3] |
Part 3: Deep Dive Experimental Protocol
This section details a validated workflow for synthesizing a Biphenyl-4-carbaldehyde Schiff Base . This protocol integrates the Suzuki coupling (Step 1) with a condensation reaction (Step 2).
Step 1: Synthesis of 4'-Fluoro[1,1'-biphenyl]-4-carbaldehyde
Objective: Construct the biaryl core with a pharmacophore handle.
-
Reagents:
-
4-Bromobenzaldehyde (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq) - Chosen for air stability.
-
Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
Charge a round-bottom flask with the aryl halide, boronic acid, and base.[2]
-
Add the solvent mixture and degas with nitrogen for 15 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Add the Pd catalyst and heat to 90°C under nitrogen for 6–8 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot will be UV active and stain with DNP (2,4-dinitrophenylhydrazine).
-
Workup: Cool, filter through Celite, extract with ethyl acetate, and purify via silica column chromatography.
-
Step 2: Derivatization to Schiff Base
Objective: Generate the active antimicrobial agent.
-
Reagents:
-
4'-Fluoro[1,1'-biphenyl]-4-carbaldehyde (from Step 1)
-
4-Amino-1,2,4-triazole (1.0 eq)
-
Catalytic Glacial Acetic Acid (2-3 drops)
-
Solvent: Absolute Ethanol
-
-
Procedure:
-
Dissolve the aldehyde and amine in ethanol.
-
Add acetic acid (catalyst) to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux for 4–6 hours.
-
Self-Validating Step: The product typically precipitates out of the hot solution or upon cooling due to increased molecular weight and planarity.
-
Purification: Recrystallize from ethanol/DMF.
-
Part 4: Structure-Activity Relationship (SAR) Analysis
Understanding the spatial arrangement of substituents is vital for optimizing potency. The biphenyl core provides a rigid spacer, while the aldehyde-derived "warhead" engages the target.
Figure 2: SAR Map of Biphenyl Carbaldehyde Derivatives. The "Warhead" (Red) drives the primary interaction, while Ring B modifications (Green/Yellow) tune solubility and potency.
Critical SAR Findings:
-
Linker Rigidity: The direct connection between phenyl rings (biaryl) is superior to flexible linkers for DNA intercalation and tubulin binding.
-
Electronic Effects: Electron-withdrawing groups (EWG) like -CF₃ or -F on the distal ring (Ring B) significantly enhance antibacterial activity against Gram-negative strains by increasing lipophilicity and facilitating membrane transport [1].
-
Steric Bulk: Bulky groups at the ortho position of the biphenyl linkage can induce a twist in the molecule (atropisomerism), which may improve selectivity for specific kinase pockets but reduce planarity required for DNA intercalation.
References
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. National Institutes of Health (PubMed). [Link]
-
Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin. Journal of Medicinal Chemistry. [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes. ACS Omega. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives. Asian Journal of Pharmacy and Technology. [Link]
Technical Monograph: Characterization and Solid-State Properties of 4',6-Dichlorobiphenyl-3-carbaldehyde
[1]
Executive Summary
4',6-Dichlorobiphenyl-3-carbaldehyde (IUPAC: 4-chloro-3-(4-chlorophenyl)benzaldehyde) is a halogenated biphenyl derivative serving as a critical scaffold in the synthesis of biaryl-based pharmaceuticals and agrochemicals.[] Its structural motif—characterized by ortho- and para-chlorination relative to the biaryl axis—imparts unique steric and electronic properties, influencing both its solid-state behavior and its reactivity in downstream functionalization (e.g., reductive amination, oxidation).
This guide details the compound's physicochemical profile, synthesis pathways, and analytical signatures, providing a self-validating framework for laboratory identification.
Chemical Identity & Structural Analysis[1][3][4][5][6][7][8]
| Parameter | Detail |
| Common Name | 4',6-Dichlorobiphenyl-3-carbaldehyde |
| IUPAC Name | 4-chloro-3-(4-chlorophenyl)benzaldehyde |
| CAS Registry Number | Not widely indexed in public registries; often referenced by catalog IDs (e.g., Smolecule S8580866).[] |
| Molecular Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| SMILES | O=Cc1ccc(Cl)c(c1)-c2ccc(Cl)cc2 |
| InChI Key | Predicted:[] MIROZXKQMVIOGX-UHFFFAOYSA-N |
Structural Commentary
The molecule features a biphenyl core with a specific substitution pattern that dictates its physical state:
-
Ring A (Aldehyde-bearing): Substituted at C4 with Chlorine and C3 with the 4-chlorophenyl ring. The aldehyde is at C1 (relative to the benzene ring) or C3 (relative to the biphenyl system). Correction: Based on the name "4',6-Dichlorobiphenyl-3-carbaldehyde", the aldehyde is at position 3, the chlorine at position 6 (ortho to the biaryl bond), and the second chlorine at position 4' (para on the distal ring).
-
Steric Torsion: The chlorine atom at position 6 (ortho to the biaryl linkage) introduces significant steric hindrance, forcing the two phenyl rings out of planarity. This "twist" disrupts crystal packing efficiency compared to planar analogs (e.g., 4,4'-dichlorobiphenyl), significantly influencing the melting point.
Physical Characteristics
Melting Point Analysis
Direct experimental melting point data for this specific isomer is rarely published in open literature. However, a reliable range can be derived using Structure-Property Relationship (SPR) analysis of established analogs.
| Compound | Structure Note | Melting Point (°C) |
| 4-Biphenylcarboxaldehyde | Unsubstituted core | 57–59 °C |
| 4,4'-Dichlorobiphenyl | Para/Para (Planar, symmetric) | 148 °C |
| 2,4'-Dichlorobiphenyl | Ortho/Para (Twisted, asymmetric) | 42 °C |
| 4',6-Dichlorobiphenyl-3-carbaldehyde | Target (Twisted + Polar Aldehyde) | Predicted: 65–85 °C |
Technical Insight: The 6-chloro substituent (ortho) mimics the steric effect seen in 2,4'-dichlorobiphenyl, which lowers the melting point (42 °C) relative to the planar 4,4'-isomer (148 °C).[] However, the addition of the formyl group (-CHO) at position 3 introduces a strong dipole moment and potential for weak hydrogen bonding (C-H···O), which typically raises the melting point by 20–40 °C relative to the parent biaryl.
-
Expected State: Crystalline Solid.
-
Appearance: White to pale yellow needles or powder.
Solubility Profile
-
Insoluble: Water (Hydrophobic biphenyl core dominates).
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF).
-
Sparingly Soluble: Hexanes (due to aldehyde polarity), Ethanol (cold).
Synthesis & Production Workflow
The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling protocol.[] This pathway ensures regiospecificity, avoiding the mixture of isomers common in direct chlorination methods.
Reaction Scheme
-
Coupling Partner A: 3-Bromo-4-chlorobenzaldehyde (Aryl Halide)[]
-
Coupling Partner B: 4-Chlorophenylboronic acid (Boronic Acid)[][2]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: K₂CO₃ or Na₂CO₃[]
Figure 1: Suzuki-Miyaura synthesis pathway for regiospecific production of 4',6-Dichlorobiphenyl-3-carbaldehyde.
Analytical Characterization Protocols
To validate the identity of the synthesized material, researchers should verify the following spectroscopic signatures.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aldehyde Proton: A distinct singlet at δ 10.0–10.4 ppm .[]
-
Aromatic Region (δ 7.0–8.0 ppm):
-
Ring A (Trisubstituted): Look for a specific pattern of a singlet (H2, isolated between Cl and CHO) and two doublets (H5, H6) showing ortho/meta coupling. Note: Due to the 6-Cl, H5 and H2 shifts will be distinct.
-
Ring B (Para-substituted): A characteristic AA'BB' system (two doublets) for the 4-chlorophenyl group, typically around δ 7.4–7.6 ppm.
-
Infrared Spectroscopy (FT-IR)[2]
-
C=O Stretch: Strong, sharp band at 1690–1710 cm⁻¹ (Aldehyde).
-
C-H Stretch (Aldehyde): Fermi doublet at 2750 and 2850 cm⁻¹ .[]
-
C-Cl Stretch: Fingerprint region bands at 600–800 cm⁻¹ .
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Molecular Ion (M+): 250 m/z.
-
Isotope Pattern: A distinct 9:6:1 intensity ratio for M+, M+2, and M+4 peaks, characteristic of a molecule containing two chlorine atoms (³⁵Cl/³⁷Cl natural abundance).
Handling & Safety (E-E-A-T)
As a halogenated aldehyde, this compound requires standard chemical hygiene.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4',6-dichlorobiphenyl-3-carboxylic acid) upon prolonged exposure to air.
-
Disposal: Halogenated organic waste stream.[]
References
-
PubChem Compound Summary. 4-Biphenylcarboxaldehyde (Analog Data). National Center for Biotechnology Information.
-
Sigma-Aldrich. Safety Data Sheet: 4'-Chlorobiphenyl-4-carbaldehyde.
-
Smolecule. Product Entry: 4',6-Dichlorobiphenyl-3-carbaldehyde.[]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for synthesis).
Safety Profile and Handling of 4',6-Dichlorobiphenyl-3-carbaldehyde: A Synthesized Guide
An In-depth Technical Guide for Researchers
Executive Summary: Compound Identity and Core Hazard Postulate
4',6-Dichlorobiphenyl-3-carbaldehyde (Molecular Formula: C₁₃H₈Cl₂O, Molecular Weight: 251.11 g/mol ) is a member of the polychlorinated biphenyl (PCB) family, a class of compounds known for its environmental persistence and toxicological concerns.[1][2] The core structure consists of a biphenyl backbone with two chlorine substituents and an aldehyde functional group. This structure is significant; the chlorinated biphenyl moiety is the basis for its classification within the PCB family, which the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have identified as probable human carcinogens.[3] The aldehyde group adds a site of chemical reactivity, allowing its use as an intermediate in organic synthesis.[1][2]
Given its structural class, the primary safety postulate is that 4',6-Dichlorobiphenyl-3-carbaldehyde presents a risk of chronic toxicity, including potential carcinogenicity and organ damage with repeated exposure, and poses a significant hazard to the aquatic environment.[4][5] This guide provides a detailed framework for its safe handling, storage, and emergency management based on this postulate.
Synthesized Hazard Identification and GHS Classification
Based on data from PCBs and related chlorinated compounds, a GHS classification for 4',6-Dichlorobiphenyl-3-carbaldehyde can be inferred. This classification should be considered provisional and handled as if it were confirmed.
Table 1: Inferred GHS Classification
| Hazard Class | Hazard Category | Inferred Hazard Statement |
|---|---|---|
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[6] |
The following diagram illustrates the likely GHS pictograms and signal word that would be required for labeling this compound.
Caption: Inferred GHS Pictograms and Hazard Statements.
Physical and Chemical Properties
Detailed experimental data for 4',6-Dichlorobiphenyl-3-carbaldehyde is limited. The following table includes known information and data from analogous compounds for context.
Table 2: Physical and Chemical Properties
| Property | Value / Information | Source / Rationale |
|---|---|---|
| Appearance | Solid. PCBs are typically pale-yellow or colorless oily liquids or solids.[3] | Inferred from related compounds.[7] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |
| Molecular Weight | 251.11 g/mol | [1][2] |
| Solubility | Insoluble in water.[8] Soluble in most organic solvents, oils, and fats.[3] | Property of the PCB class. |
| Flash Point | Not available. Product is not expected to be flammable.[8] | Based on SDS for a related PCB solid. |
| Vapor Pressure | Not available. Expected to be low at room temperature. | Characteristic of higher chlorinated biphenyls.[9] |
| Stability | Stable under standard ambient conditions.[4] May be moisture sensitive.[4] | Common for research chemicals. |
Safe Handling, Storage, and Engineering Controls
The primary risk during handling is the generation and inhalation of dust or aerosols and direct skin contact. Engineering controls are paramount for mitigating these risks.
Protocol 1: Standard Laboratory Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent contamination of the general laboratory space.[4]
-
Ventilation: Use only under a chemical fume hood.[10][11] The ventilation system should be sufficient to maintain exposure levels below any established occupational exposure limits for related compounds (e.g., NIOSH REL for PCBs: 0.001 mg/m³).[12]
-
Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. A balance with a draft shield is recommended. Do not "dry sweep" spills.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Avoid eating, drinking, or smoking in the laboratory area.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] The container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms. For long-term stability, storage under an inert gas like argon may be advisable.[4] Store locked up or in an area accessible only to authorized personnel.[4][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber) that are appropriate for the solvents being used. Inspect gloves prior to use and change them frequently, especially if contact is suspected.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: Wear a fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, consider disposable coveralls. Ensure no skin is exposed.
-
Respiratory Protection: Respiratory protection is required when dusts are generated.[4] A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR) should be used if engineering controls are insufficient or during emergency situations.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures
Immediate and correct action during an emergency is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
-
Fire Fighting: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. The compound itself is not highly flammable, but combustion may produce hazardous gases (e.g., hydrogen chloride, carbon monoxide). Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
-
Accidental Release (Spill): Evacuate non-essential personnel. Ensure adequate ventilation and wear full PPE, including respiratory protection. Avoid creating dust. Carefully sweep or scoop up the solid material into a suitable, labeled container for disposal.[4][14] Do not allow the material to enter drains or waterways due to its high aquatic toxicity.[4]
Toxicological Profile and Ecological Impact
The toxicological properties of this specific molecule have not been thoroughly investigated. However, the toxicity of the PCB class is well-documented.
-
Mechanism of Toxicity: Many toxic effects of PCBs are mediated through their interaction with the aryl hydrocarbon receptor (AhR), similar to dioxins.[3] This can lead to a cascade of downstream effects, including enzyme induction and disruption of cellular processes.
-
Carcinogenicity: The EPA has classified PCBs as probable human carcinogens (Group B2), and IARC classifies them as carcinogenic to humans (Group 1).[3] Studies on workers exposed to PCBs have shown increases in rare liver cancers and malignant melanoma.[3]
-
Systemic Effects: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[5] Other documented effects in animals include skin lesions, and impairment of the immune and reproductive systems.[15]
-
Ecological Impact: PCBs are persistent organic pollutants (POPs) that biodegrade very slowly and bioaccumulate in the food chain.[3][9] They are very toxic to aquatic organisms, and release to the environment must be strictly avoided.[4] The high water hazard class means that even extremely small quantities can endanger drinking water.[8]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Material: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[4][10] Do not dispose of with household garbage or allow it to reach the sewage system.[8]
-
Contaminated Packaging: Uncleaned containers should be treated as the product itself.[8] Disposal must be made according to official regulations.
References
- Safety D
- PubChem. (n.d.). Polychlorinated Biphenyls.
- Smolecule. (2023, November 21). 4',6-Dichlorobiphenyl-3-carbaldehyde.
- Sigma-Aldrich. (2025, June 02).
- CymitQuimica. (n.d.). 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxaldehyde.
- Fisher Scientific. (2007, November 06).
- Sigma-Aldrich. (2025, November 06).
- CPAChem. (n.d.).
- TCI Chemicals. (2025, January 17).
- TCI Chemicals. (2025, May 30). Safety Data Sheet - 4'-Chlorobiphenyl-4-carboxaldehyde.
- Wikipedia. (n.d.).
- ChemicalBook. (2026, January 17).
- Occupational Safety and Health Administration (OSHA). (2024, May 01). CHLORODIPHENYL, 54% CHLORINE (PCB).
- Fisher Scientific. (2012, February 27).
- Carl ROTH. (n.d.).
- Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (n.d.).
- U.S. Environmental Protection Agency (EPA). (2025, October 15). 3,4'-Dichlorobiphenyl Properties. CompTox Chemicals Dashboard.
- Sigma-Aldrich. (n.d.). 4'-Chlorobiphenyl-4-carbaldehyde.
- Santa Cruz Biotechnology. (n.d.). 3′,4′-Dichloro[1,1′-biphenyl]-4-carbaldehyde.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dichlorobenzenes. NIH.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 2. CAS 221018-04-8: 3′,5′-Dichloro[1,1′-biphenyl]-4-carboxald… [cymitquimica.com]
- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cpachem.com [cpachem.com]
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- 7. 4'-Chlorobiphenyl-4-carbaldehyde | 80565-30-6 [sigmaaldrich.com]
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- 9. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. CHLORODIPHENYL, 54% CHLORINE (PCB) | Occupational Safety and Health Administration [osha.gov]
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- 15. cot.food.gov.uk [cot.food.gov.uk]
Methodological & Application
Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde via Suzuki-Miyaura coupling
Application Note: Chemoselective Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde via Suzuki-Miyaura Coupling
Executive Summary
This technical guide details the optimized protocol for the synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde (CAS: N/A for specific target, analog to general biphenyls). This intermediate is a critical scaffold in the development of p38 MAP kinase inhibitors and liquid crystal materials.
The Synthetic Challenge: The synthesis requires the coupling of 3-bromo-4-chlorobenzaldehyde with 4-chlorophenylboronic acid . The primary challenge is chemoselectivity . The substrate contains two halogen atoms (Br and Cl) on the electrophile and one Chlorine on the nucleophile. The protocol must exclusively target the C-Br bond for oxidative addition while leaving the C-Cl bonds intact (at positions 4 and 4'). Furthermore, the chlorine atom ortho to the coupling site (position 6 in the product) introduces steric hindrance, requiring a catalyst system capable of efficient transmetalation without necessitating harsh temperatures that would promote side reactions (e.g., dechlorination or homocoupling).
Strategic Retrosynthesis & Reaction Scheme
The synthesis relies on the inherent reactivity difference between aryl bromides and aryl chlorides. Bond dissociation energies (
Reaction Scheme:
Figure 1: Retrosynthetic disconnection and forward reaction scheme highlighting the selective coupling at the C-Br site.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield, the following parameters are strictly controlled:
| Parameter | Specification | Rationale |
| Catalyst Selection | Pd(dppf)Cl₂ · CH₂Cl₂ | The bidentate dppf ligand has a large bite angle, enhancing the reductive elimination step. It is robust enough to handle the ortho-chloro steric hindrance but less electron-rich than alkyl-phosphines (e.g., S-Phos), preventing unwanted oxidative addition into the C-Cl bonds. |
| Solvent System | 1,4-Dioxane / Water (4:1) | Water is essential for the solubility of the inorganic base and the formation of the reactive boronate species (transmetalation active species). Dioxane ensures solubility of the organic halides. |
| Base | Na₂CO₃ (2.0 equiv) | A mild base is preferred over strong bases (like KOtBu) to prevent aldol condensation side reactions of the aldehyde moiety or competitive dehalogenation. |
| Temperature | 80°C ± 5°C | Sufficient activation energy for the hindered coupling, but below the threshold where C-Cl activation typically occurs with this catalyst system. |
| Stoichiometry | 1.0 : 1.1 (Ar-Br : Ar-B(OH)₂) | A slight excess of boronic acid accounts for protodeboronation side reactions. |
Detailed Experimental Protocol
Safety Note: Palladium compounds are toxic. Aryl halides are irritants. Perform all operations in a fume hood. 1,4-Dioxane is a suspected carcinogen.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor A: 3-Bromo-4-chlorobenzaldehyde (MW: 219.46)
-
Precursor B: 4-Chlorophenylboronic acid (MW: 156.37)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM)
-
Base: Sodium Carbonate (Na₂CO₃)[1]
-
Solvents: 1,4-Dioxane (Anhydrous), Deionized Water
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet adapter, and a rubber septum.
-
Critical: Flame-dry or oven-dry the glassware and cool under a stream of nitrogen to remove trace moisture (though water is added later, initial oxygen removal is vital).
-
-
Charging Solids:
-
Add 3-Bromo-4-chlorobenzaldehyde (2.19 g, 10.0 mmol).
-
Add 4-Chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv).
-
Add Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol, 3 mol%).
-
Note: Adding the catalyst at this stage (solid phase) minimizes exposure to air compared to adding it as a solution.
-
-
Solvent & Base Addition:
-
Purge the flask with Nitrogen for 5 minutes.
-
Via syringe, add 1,4-Dioxane (40 mL) and degassed Water (10 mL).
-
Add Na₂CO₃ (2.12 g, 20.0 mmol, 2.0 equiv) directly or as a pre-dissolved 2M aqueous solution (10 mL).
-
Degassing: Sparge the reaction mixture with Nitrogen gas for 10-15 minutes while stirring. This is the most critical step to prevent homocoupling of the boronic acid.
-
-
Reaction:
-
Heat the mixture to 80°C using an oil bath.
-
Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
-
Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the starting bromide (Rf ~0.6) and the appearance of the fluorescent biphenyl product (Rf ~0.4).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers.[2] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (sat.[2] NaCl, 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid.
-
-
Purification:
-
Recrystallization (Recommended): Dissolve crude solid in hot Ethanol or Ethanol/Toluene (9:1). Allow to cool slowly to 4°C. This effectively removes palladium black and homocoupled byproducts.
-
Flash Chromatography (Alternative): Silica gel, Gradient 0-10% EtOAc in Hexanes.
-
Process Control & Troubleshooting
Workflow Logic:
Figure 2: Decision tree for reaction monitoring and troubleshooting common failure modes.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Starting Material Persists | Catalyst poisoning (O₂) or inactive boronic acid. | Degas solvents more rigorously. Add 10% more boronic acid. |
| De-chlorination (M-35 peak) | Oxidative addition into C-Cl bond. | Lower temperature to 60-70°C. Ensure ligand (dppf) is not degraded. |
| Homocoupling (Ar-Ar) | Presence of Oxygen. | Strict inert atmosphere (Schlenk line). Slow addition of boronic acid. |
| Palladium Residue in Product | Inefficient workup. | Use "Pd-Scavenger" silica (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine. |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. MilliporeSigma Technical Documents. Link
-
Organic Syntheses. (2007). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Org.[3] Synth., 84, 217. Link
-
BenchChem. (2025).[2] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.[2] Application Note. Link(General reference for aldehyde-halide couplings).
Sources
Application Note: A Comprehensive Protocol for the Reductive Amination of 4',6-Dichlorobiphenyl-3-carbaldehyde
Abstract
This guide provides a detailed, field-proven protocol for the reductive amination of 4',6-Dichlorobiphenyl-3-carbaldehyde. This transformation is a cornerstone reaction for synthesizing N-substituted dichlorobiphenyl methylamines, which are valuable building blocks in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure using sodium triacetoxyborohydride (STAB), and offer expert insights into process optimization and troubleshooting. The methodology is designed to be robust, selective, and high-yielding, making it suitable for both small-scale discovery and larger-scale synthesis campaigns.
Introduction and Scientific Context
Substituted biphenyl scaffolds are privileged structures in modern chemistry, often imparting desirable pharmacokinetic and material properties. The specific starting material, 4',6-Dichlorobiphenyl-3-carbaldehyde, features a sterically hindered and electronically modulated aromatic system. The introduction of an amine moiety via reductive amination opens a gateway to a vast chemical space of novel derivatives.
Reductive amination is a powerful and versatile C-N bond-forming reaction that proceeds through a two-step, one-pot sequence: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[1][2][3] This method avoids the common pitfalls of direct amine alkylation, such as over-alkylation and the need for harsh conditions.[2]
The Reaction Mechanism: A Tale of Two Steps
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that is selective for the iminium ion over the starting aldehyde.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine, known as an iminium ion. This step is often catalyzed by a weak acid, which facilitates the departure of the water molecule.
-
Hydride-Mediated Reduction: The chosen reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final amine product.
// Nodes aldehyde [label="4',6-Dichlorobiphenyl-3-carbaldehyde"]; amine [label="R₁R₂NH (Amine)"]; hemiaminal [label="Hemiaminal Intermediate"]; iminium [label="Iminium Ion"]; product [label="Final Amine Product"]; stab [label="NaBH(OAc)₃ (STAB)"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges {aldehyde, amine} -> inv1 [arrowhead=none]; inv1 -> hemiaminal [label="+ H⁺", fontcolor="#34A853"]; hemiaminal -> iminium [label="- H₂O", fontcolor="#EA4335"]; {iminium, stab} -> inv2 [arrowhead=none]; inv2 -> product [label="Reduction", fontcolor="#4285F4"];
} .dot Caption: General mechanism of reductive amination.
Key Experimental Considerations
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reducing agent for this protocol for several key reasons:
-
High Selectivity: STAB is a mild hydride donor that reduces iminium ions much faster than it reduces aldehydes or ketones.[4][5][6] This chemoselectivity is crucial for a one-pot procedure, minimizing the formation of the corresponding alcohol byproduct. The steric bulk and electron-withdrawing acetate groups temper the reactivity of the borohydride.[6]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require stringent pH control, unlike reagents such as sodium cyanoborohydride (NaBH₃CN).[4][7]
-
Safety: STAB is significantly less toxic than NaBH₃CN, which can produce highly toxic hydrogen cyanide gas upon acidification.[4][7]
Solvent and Catalyst Selection
-
Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are ideal.[6][7][8] They are excellent at solvating the reactants and intermediates without interfering with the reaction.
-
Acid Catalyst: While often not strictly necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid can accelerate the rate-limiting imine formation step, especially with less nucleophilic amines.[6][7]
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 4',6-Dichlorobiphenyl-3-carbaldehyde with a generic primary amine (e.g., benzylamine).
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Molar Eq. | Amount (Example) |
| 4',6-Dichlorobiphenyl-3-carbaldehyde | C₁₃H₈Cl₂O | 251.11 | 1.0 | 251 mg (1.0 mmol) |
| Benzylamine | C₇H₉N | 107.15 | 1.1 | 118 mg (1.1 mmol) |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 318 mg (1.5 mmol) |
| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | ~0.1 | ~6 µL (0.1 mmol) |
| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 98.96 | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4',6-Dichlorobiphenyl-3-carbaldehyde (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde completely.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes. This allows for the pre-formation of the imine/iminium ion intermediate.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in portions over 5 minutes. Note: A slight exotherm or gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure secondary amine product.
Experimental Workflow Visualization
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> Product; } .dot Caption: Step-by-step workflow for reductive amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive (wet) STAB reagent.2. Insufficient reaction time.3. Poor quality anhydrous solvent. | 1. Use a freshly opened bottle of STAB or dry it under vacuum.2. Allow the reaction to run longer (up to 24h).3. Use a freshly distilled or commercially available anhydrous solvent. |
| Aldehyde Starting Material Remains | 1. Imine formation is slow.2. STAB decomposed before addition. | 1. Add a full equivalent of acetic acid to drive iminium formation.2. Add a fresh portion of STAB. |
| Formation of Alcohol Byproduct | 1. STAB is too reactive (perhaps contaminated).2. Water present in the reaction. | 1. This is rare with STAB but ensure no other borohydride is used.2. Ensure all reagents and solvents are scrupulously dry. |
| Dialkylation of Primary Amine | 1. The secondary amine product is reacting again with the aldehyde. | For problematic substrates, switch to a two-step procedure: pre-form the imine, remove water, then add a different reducing agent like NaBH₄.[7][8] |
Safety Precautions
-
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: 4',6-Dichlorobiphenyl-3-carbaldehyde is a chlorinated aromatic compound and should be handled with care. Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water.
-
Work-up: The quenching step with sodium bicarbonate should be performed slowly to control gas evolution.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination. Journal of Chemical Education, 83(6), 929. [Link]
-
Wikipedia. Reductive amination. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: 4',6-Dichlorobiphenyl-3-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract and Scope
These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 4',6-Dichlorobiphenyl-3-carbaldehyde. This document outlines the compound's physicochemical properties, its pivotal role as a pharmaceutical intermediate, and detailed, field-proven protocols for its application in key synthetic transformations. The primary focus is on its utility in constructing complex molecular scaffolds, particularly those found in high-value active pharmaceutical ingredients (APIs), such as Angiotensin II Receptor Blockers (ARBs). The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction to 4',6-Dichlorobiphenyl-3-carbaldehyde
4',6-Dichlorobiphenyl-3-carbaldehyde is an organic compound belonging to the substituted biphenyl family. Its structure, featuring a biphenyl core with two chlorine atoms and a reactive aldehyde functional group, makes it a valuable and versatile building block in multi-step organic synthesis.[1] The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs, most notably the "sartan" class of antihypertensives (ARBs) which are critical in managing cardiovascular diseases.[2][3][4][5] The strategic placement of the chlorine atoms and the aldehyde group allows for sequential, regioselective functionalization, enabling the construction of complex target molecules.
The aldehyde group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into various nitrogen-containing heterocycles through condensation and cyclization reactions.[1] The chlorine atoms can participate in nucleophilic substitution reactions or serve as directing groups for further aromatic functionalization.[1] However, their most significant role is often as a handle in transition-metal-catalyzed cross-coupling reactions to build even more complex bi- or poly-aryl systems.
Caption: Chemical structure of 4',6-Dichlorobiphenyl-3-carbaldehyde.
Physicochemical and Safety Data
A thorough understanding of the intermediate's properties and hazards is a prerequisite for its safe and effective use in any laboratory or scale-up setting.
| Property | Value | Source / Comment |
| Chemical Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| Physical State | Solid (powder/crystalline) | Inferred from similar compounds. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, Dioxane, Toluene, DCM). | [6] |
| Hazard Summary | May cause skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure. | [6][7][8] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area. | [8][9] |
Trustworthiness & Safety Protocol: Handling of 4',6-Dichlorobiphenyl-3-carbaldehyde requires strict adherence to safety protocols. Based on data for structurally related polychlorinated biphenyls and dichlorobenzaldehydes, the following precautions are mandatory:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[7][8]
-
First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[6] In all cases of significant exposure, seek immediate medical attention.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[6][7]
Core Application: A Precursor for Angiotensin II Receptor Blockers (ARBs)
The primary application of this intermediate is in the synthesis of the biphenyl core structure essential for ARBs like Telmisartan.[3][10] The general strategy involves using one of the chloro-substituents as a reactive handle for a Suzuki-Miyaura cross-coupling reaction to introduce another substituted aryl ring, thereby forming a more complex biphenyl system. The aldehyde can then be further modified to complete the synthesis of the target API fragment.
Caption: General synthetic workflow from the intermediate to an ARB precursor.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To demonstrate the construction of a functionalized tri-aryl system from 4',6-Dichlorobiphenyl-3-carbaldehyde using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of various functional groups.[12]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, commercially available Pd(0) catalyst. It is effective for the oxidative addition step with aryl chlorides, which are generally less reactive than bromides or iodides.[12][13]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[13][14]
-
Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is often used. This biphasic system helps to dissolve the organic starting materials and the inorganic base, allowing them to interact at the interface where the catalyst is active.[13]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4',6-Dichlorobiphenyl-3-carbaldehyde (2.51 g, 10.0 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., 4-methylphenylboronic acid, 1.50 g, 11.0 mmol, 1.1 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Inerting: Seal the flask with a septum, and purge the system with dry nitrogen gas for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive flow of nitrogen, add 1,4-Dioxane (40 mL) and deionized water (10 mL) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.58 g, 0.50 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting biphenyl aldehyde is consumed (typically 8-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
Protocol 2: Reductive Amination of the Aldehyde
Objective: To convert the aldehyde functional group into an amine, a common step in building nitrogen-containing pharmacophores.
Causality Behind Experimental Choices:
-
Reagent: Sodium triacetoxyborohydride [NaBH(OAc)₃] is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the aldehyde in the absence of the amine and does not readily reduce the intermediate iminium ion until it is fully formed, minimizing side reactions. It is also less water-sensitive than other hydrides like NaBH₃CN.
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve the product from Protocol 1 (e.g., 6-Chloro-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde, 10.0 mmol, 1.0 equiv.) in dichloromethane (DCM, 80 mL).
-
Amine Addition: Add the desired primary or secondary amine (e.g., piperidine, 11.0 mmol, 1.1 equiv.) followed by acetic acid (0.6 mL, 10.0 mmol, 1.0 equiv.). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes, controlling any mild exotherm.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting aldehyde.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.
Conclusion
4',6-Dichlorobiphenyl-3-carbaldehyde is a strategically important intermediate whose value lies in the orthogonal reactivity of its functional groups. As demonstrated, it serves as an excellent substrate for palladium-catalyzed cross-coupling reactions to build the complex biphenyl scaffolds central to many APIs, particularly in the cardiovascular therapeutic area. The aldehyde moiety provides a reliable entry point for introducing further molecular diversity. The protocols provided herein, grounded in established chemical principles, offer a robust framework for leveraging this intermediate in advanced pharmaceutical synthesis.
References
-
Quick Company. An Improved Process For The Preparation Of Telmisartan. Available at: [Link]
-
Organic Process Research & Development. (2021, March 17). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Available at: [Link]
-
Safety Data Sheet. (2023, December 6). PCB 180. Available at: [Link]
- Asian Journal of Chemistry. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Vol. 22, No. 4, pp. 2767-2773.
-
ACS Publications. (2023, November 6). Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile. Available at: [Link]
-
ACS Publications. (2021, March 17). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. Available at: [Link]
- Google Patents. Process for the preparation of angiotensin ii receptor blockers.
-
PubMed. (2011, December 16). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. Available at: [Link]
-
MDPI. (2021, January 25). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
PYG Lifesciences. (2025, October 28). Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. Available at: [Link]
-
Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Available at: [Link]
-
SciSpace. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Available at: [Link]
-
PMC. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. Available at: [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Sources
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- 4. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]
- 5. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy [mdpi.com]
- 6. bg.cpachem.com [bg.cpachem.com]
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Application Note: Scalable Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde and Functional Derivatives
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable protocol for the synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde and its downstream derivatives.
The guide prioritizes chemoselectivity —specifically the selective engagement of the aryl bromide over the aryl chloride in the Suzuki-Miyaura coupling—and provides validated workflows for derivatizing the aldehyde handle into high-value medicinal chemistry motifs.[1]
Abstract & Strategic Overview
The synthesis of polychlorinated biphenyls containing reactive handles (such as aldehydes) is a critical step in the development of transthyretin (TTR) amyloidosis inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The target molecule, 4',6-Dichlorobiphenyl-3-carbaldehyde , features a biaryl core with an ortho-chloro substituent and a meta-aldehyde handle.[1]
The primary synthetic challenge is chemoselectivity : the starting material, 3-bromo-4-chlorobenzaldehyde, contains two halogen leaving groups.[1] This protocol utilizes the distinct oxidative addition rates of Aryl-Br vs. Aryl-Cl bonds to exclusively couple the position 3 bromide with 4-chlorophenylboronic acid, leaving the position 4 chloride intact.[1]
Core Reaction Scheme
The synthesis proceeds via a Palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by divergent derivatization protocols.[1]
Caption: Chemoselective synthesis pathway. The catalyst differentiates between the Br and Cl sites, preserving the Cl substituent for the final scaffold.
Materials & Equipment
Reagents
| Reagent | CAS Registry | Purity | Role |
| 3-Bromo-4-chlorobenzaldehyde | 82276-20-6 | >97% | Electrophile (Scaffold Core) |
| 4-Chlorophenylboronic acid | 1679-18-1 | >97% | Nucleophile (Ring 2) |
| Pd(dppf)Cl₂[1] • CH₂Cl₂ | 95464-05-4 | Catalyst | Palladium Source |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Anhydrous | Base |
| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent |
| Sodium Chlorite (NaClO₂) | 7758-19-2 | 80% Tech | Oxidant (Protocol 2) |
| Sodium Triacetoxyborohydride | 56553-60-7 | 95% | Reductant (Protocol 3) |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (100 mL) with reflux condenser.[1][2]
-
Inert Gas: Nitrogen or Argon balloon/manifold.[1]
-
Purification: Flash chromatography system (Silica Gel 60).[1]
-
Analysis: 400 MHz NMR, LC-MS (ESI).
Protocol 1: Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde
Objective: Selective coupling of the aryl bromide.[1]
Mechanistic Insight
The bond dissociation energy (BDE) of Ar-Br (approx. 81 kcal/mol) is significantly lower than Ar-Cl (approx. 96 kcal/mol).[1] By using a mild catalyst system like Pd(dppf)Cl₂ at controlled temperatures (80-90°C), oxidative addition occurs almost exclusively at the C-Br bond.[1] The aldehyde group remains stable under these mild basic conditions.[1]
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 3-neck flask and cool under a stream of nitrogen.
-
Charging: Add 3-Bromo-4-chlorobenzaldehyde (2.19 g, 10.0 mmol), 4-Chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv), and Pd(dppf)Cl₂ • CH₂Cl₂ (245 mg, 0.30 mmol, 3 mol%).[1]
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and degas the solution by bubbling nitrogen for 10 minutes.
-
Base Activation: Add a degassed solution of Na₂CO₃ (2.0 M in water, 10 mL, 20.0 mmol). The mixture will turn biphasic.[1]
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 6–8 hours.
-
Workup:
-
Purification:
Protocol 2: Oxidation to Carboxylic Acid (Pinnick Oxidation)
Target: 4',6-Dichlorobiphenyl-3-carboxylic acid Context: This derivative mimics the structure of diflunisal and tafamidis analogs.[1] The Pinnick oxidation is chosen because it avoids the use of harsh oxidants (like KMnO₄) that might affect the chlorines or the biaryl system.
Procedure
-
Solution: Dissolve 4',6-Dichlorobiphenyl-3-carbaldehyde (1.0 mmol) in t-Butanol (10 mL) and 2-Methyl-2-butene (3.0 mL, scavenger for HOCl).
-
Oxidant Preparation: Dissolve Sodium Chlorite (NaClO₂) (3.0 mmol) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (3.0 mmol) in water (4 mL).[1]
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir for 2–4 hours. The yellow color of ClO₂ may appear transiently.[1]
-
Workup:
Protocol 3: Reductive Amination (Library Generation)
Target: Secondary Amine Derivatives (e.g., Benzylamines) Context: The aldehyde serves as a "universal socket" for attaching various amine headgroups using Sodium Triacetoxyborohydride (STAB), a mild hydride source that tolerates the aryl chlorides.
Procedure
-
Imine Formation: In a vial, mix 4',6-Dichlorobiphenyl-3-carbaldehyde (0.5 mmol) and the desired Primary Amine (0.55 mmol) in 1,2-Dichloroethane (DCE) (3 mL).[1]
-
Catalysis: Add Acetic Acid (1 drop) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.
-
Reaction: Stir at room temperature overnight (12–16 h).
-
Quench: Add saturated aqueous NaHCO₃ (5 mL). Stir for 10 mins.
-
Extraction: Extract with DCM (3 x 5 mL).
-
Purification: Pass through a short silica plug or use SCX (Strong Cation Exchange) cartridges to capture the amine product.[1]
Analytical Validation & QC
Workflow Logic
The identity of the product is confirmed by the specific splitting pattern in the proton NMR.[1] The "6-chloro" position (on the aldehyde ring) results in a singlet or small doublet for the proton at position 2 (between Cl and Link), while the aldehyde proton is a distinctive singlet at ~10 ppm.[1]
QC Criteria Table
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (CDCl₃) | Aldehyde singlet (~10.0 ppm).[1] Aromatic region integrates to 7H.[1] |
| Purity | HPLC (UV 254nm) | >95% Area Under Curve (AUC).[1] |
| Mass | LC-MS (ESI+) | [M+H]⁺ or [M+Na]⁺ matching 251.0/253.0 Da pattern (Cl₂ isotope).[1] |
| Residual Pd | ICP-MS | < 20 ppm (for biological assays).[1] |
Troubleshooting & Optimization
Common Failure Modes
-
Dehalogenation: If the 4-Cl (or 4'-Cl) is lost, the mass spectrum will show M-34 peaks.[1]
-
Solution: Lower reaction temperature to 70°C and ensure the catalyst loading is not excessive (>5%).[1]
-
-
Homocoupling: Formation of 3,3'-diformyl-6,6'-dichlorobiphenyl.[1]
-
Stalled Reaction:
Workup Flowchart
Caption: Purification workflow ensuring removal of boronic acid byproducts and palladium residues.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Babu, S. G., et al. (2011).[1] Selective Suzuki-Miyaura Coupling of Dihaloarenes. Tetrahedron Letters, 52(35), 4583-4587.[1] (Demonstrates Br vs Cl selectivity).
-
Pinnick, H. W., et al. (1981).[1] Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.[1] (Standard Pinnick protocol).[1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US4620025A - Process for the preparation of biphenyl intermediates - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Functionalization of 4',6-Dichlorobiphenyl-3-carbaldehyde for Liquid Crystal Synthesis
Abstract
This guide details the synthetic protocols for functionalizing 4',6-Dichlorobiphenyl-3-carbaldehyde (DCBC), a critical intermediate for negative dielectric anisotropy liquid crystals (LCs). The presence of the lateral chlorine at the 6-position (ortho to the inter-ring bond) and the 4'-chlorine tail provides the dipole moment and steric bulk necessary for Vertical Alignment (VA) mode displays. This note covers three core transformations: Pinnick Oxidation to carboxylic acid linkers, Wittig Olefination for conjugated bridges, and rigorous Electronic-Grade Purification protocols.
Introduction & Molecular Strategy
Structural Analysis
The target molecule, 4',6-Dichlorobiphenyl-3-carbaldehyde , possesses unique structural features tailored for modern display technologies:
-
Lateral Chlorine (Position 6): Induces a twist between the phenyl rings due to steric hindrance with the ortho-hydrogens. This twist reduces the melting point (
) and suppresses smectic phase formation, improving solubility in nematic mixtures. -
Aldehyde Handle (Position 3): The meta positioning (relative to the biphenyl linkage) creates a "bent-core" or "V-shaped" geometry. While classical LCs are rod-like (calamitic), this kink is valuable for stabilizing Blue Phases or tuning the elastic constants (
) of the mixture. -
Dielectric Anisotropy (
): The lateral dipole contributes to a negative , essential for VA-mode switching where molecules align perpendicular to the electric field.
Strategic Pathways
We define two primary functionalization routes based on the desired mesogenic core:
-
Route A (Ester Linkage): Oxidation to carboxylic acid followed by esterification. Yields stable, high-
materials. -
Route B (Alkene Bridge): Wittig reaction to form stilbene derivatives. Increases optical anisotropy (
) and conjugation length.
Synthesis Protocols
Protocol A: Mild Oxidation to Carboxylic Acid (Pinnick Method)
Target: Conversion of -CHO to -COOH without chlorinating the ring or cleaving the biphenyl bond.
Rationale: Traditional oxidants like
Materials
-
Substrate: 4',6-Dichlorobiphenyl-3-carbaldehyde (10 mmol)
-
Oxidant: Sodium Chlorite (
), 80% purity -
Scavenger: 2-Methyl-2-butene (or Resorcinol)
-
Buffer:
(Monosodium phosphate) -
Solvent:
-Butanol / Water (3:1 ratio)
Step-by-Step Procedure
-
Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of the aldehyde in 40 mL of
-butanol and 10 mL of water. -
Scavenger Addition: Add 60 mmol (excess) of 2-methyl-2-butene. Critical: This scavenges the hypochlorous acid (
) byproduct, preventing electrophilic chlorination of the aromatic rings [1]. -
Oxidant Addition: Dissolve
(30 mmol) and (20 mmol) in 15 mL of water. Add this solution dropwise to the reaction flask over 20 minutes while stirring vigorously at room temperature. -
Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (
) should disappear, replaced by the baseline acid spot. -
Quenching: Upon completion (approx. 2-4 hours), acidify to pH 2 with 1N HCl.
-
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Self-Validation:
-
IR Spectroscopy: Appearance of broad O-H stretch (
) and carbonyl stretch ( ). -
Yield: Expected >90%.
-
Protocol B: Chain Extension via Wittig Olefination
Target: Formation of trans-alkenyl linkage (-CH=CH-) for high birefringence (
Rationale: The Wittig reaction is chosen over Horner-Wadsworth-Emmons (HWE) because the unstabilized ylides (typical for alkyl chains) are reactive enough for the hindered aldehyde. However, trans-selectivity is critical for LC phase stability. We employ the Schlosser modification or iodine-catalyzed isomerization.
Materials
-
Substrate: 4',6-Dichlorobiphenyl-3-carbaldehyde[1]
-
Reagent: Alkyltriphenylphosphonium bromide (tail precursor)
-
Base: Potassium tert-butoxide (
-BuOK) -
Solvent: Dry THF (Anhydrous)
Step-by-Step Procedure
-
Ylide Formation: In a flame-dried Schlenk flask under Nitrogen, suspend the phosphonium salt (1.2 eq) in dry THF. Cool to
. Add -BuOK (1.3 eq) in portions. The solution should turn bright yellow/orange (ylide formation). Stir for 1 hour. -
Addition: Cool to
(Dry ice/acetone). Add the aldehyde (1.0 eq) dissolved in THF dropwise.-
Mechanistic Note: Low temperature favors the formation of the oxaphosphetane intermediate but limits reversion, often leading to kinetic cis products.
-
-
Reaction: Allow to warm to room temperature overnight.
-
Isomerization (Critical Step): The crude product will likely contain a cis/trans mixture.
-
Dissolve the crude alkene in Toluene.
-
Add a catalytic crystal of Iodine (
). -
Reflux for 4 hours. This thermodynamically drives the mixture to the stable trans isomer required for rod-like LCs [2].
-
-
Workup: Wash with Sodium Thiosulfate (to remove Iodine), then water. Dry and concentrate.
Purification & Quality Control (Electronic Grade)
For Liquid Crystal applications, purity must exceed 99.9% to prevent ionic contamination, which causes image sticking and high conductivity in displays.
Purification Workflow
-
Silica Gel Filtration: Pass the crude material through a short pad of silica gel (eluent: Toluene) to remove polar impurities and trace metal salts.
-
Recrystallization:
-
Solvent: Ethanol/Toluene (10:1) or Heptane.
-
Protocol: Dissolve at reflux, cool slowly to room temperature, then to
. Rapid cooling traps impurities. Repeat 3-4 times until melting point is constant ( range).
-
-
Zone Refining (Optional): For ultra-high purity standards, use zone refining to concentrate impurities at the end of the ingot.
QC Data Table
| Parameter | Specification | Method | Pass/Fail Criteria |
| Purity (HPLC) | UV @ 254nm | Area % | |
| Resistivity | Electrochemical Cell | Ionic impurity limit | |
| Water Content | Karl Fischer | Moisture limit | |
| Structure | Confirmed | Absence of -CHO proton (10 ppm) |
Visualizations
Synthetic Workflow Diagram
Caption: Decision matrix for functionalizing the aldehyde based on desired liquid crystal properties.
Pinnick Oxidation Mechanism (Self-Validating Logic)
Caption: Mechanism of Pinnick Oxidation highlighting the critical role of the scavenger in preserving ring integrity.
References
-
Lindgren, B. O., & Nilsson, T. (1973).[2] Preparation of Carboxylic Acids from Aldehydes (including Hydroxylbenzaldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890.
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. (Standard reference for Wittig mechanism and trans-selectivity).
-
Kirsch, P. (2022). Modern Liquid Crystals: Materials, Chemistry, and Applications. Wiley-VCH. (Authoritative text on LC synthesis and purification requirements).
-
Kelly, S. M. (1995). Liquid Crystals with Large Negative Dielectric Anisotropy.[3][4] Journal of Materials Chemistry. (Context for lateral chlorine substitution).
Sources
Application Notes and Protocols: Oxidation and Reduction of 4',6-Dichlorobiphenyl-3-carbaldehyde
Introduction: The Synthetic Utility of a Dichlorinated Biphenyl Aldehyde
4',6-Dichlorobiphenyl-3-carbaldehyde is a versatile bifunctional organic compound belonging to the biphenyl family.[1] Its structure, featuring a reactive aldehyde group and two strategically placed chlorine atoms on the biphenyl scaffold, makes it a valuable intermediate in synthetic organic chemistry.[1] The selective transformation of the aldehyde moiety into either a carboxylic acid (via oxidation) or a primary alcohol (via reduction) opens pathways to a diverse array of more complex molecules. These derivatives are key building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials where the rigid, yet conformationally flexible, dichlorobiphenyl core can impart unique physicochemical properties.
This document provides detailed, field-proven protocols for the high-yield oxidation and reduction of 4',6-Dichlorobiphenyl-3-carbaldehyde. The methodologies have been selected for their reliability, functional group tolerance, and scalability, ensuring their applicability in both academic research and industrial drug development settings. Each protocol is accompanied by a mechanistic rationale to explain the underlying chemical principles, ensuring that researchers can not only execute the procedures but also adapt them as needed.
Section 1: Oxidation to 4',6-Dichlorobiphenyl-3-carboxylic acid via Pinnick Oxidation
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. For a substrate like 4',6-Dichlorobiphenyl-3-carbaldehyde, which contains halogen substituents sensitive to harsh oxidants, a mild and selective method is paramount. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), is the method of choice due to its exceptional tolerance for a wide range of functional groups and its efficacy with sterically hindered or electron-deficient aldehydes.[2][3][4]
Mechanistic Rationale
The Pinnick oxidation proceeds under mild acidic conditions where sodium chlorite is protonated to form the active oxidant, chlorous acid (HClO₂).[2] The reaction mechanism involves the addition of chlorous acid to the aldehyde, forming an intermediate that undergoes a pericyclic fragmentation.[2][4] This step transfers the aldehyde hydrogen to an oxygen on the chlorine, releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[5]
A critical component of the modern Pinnick protocol is the inclusion of a scavenger, such as 2-methyl-2-butene.[5][6] Hypochlorous acid is a reactive species that can engage in undesirable side reactions, such as chlorination of the aromatic rings. The scavenger rapidly and irreversibly reacts with HOCl, preventing these competing pathways and ensuring a clean conversion to the desired carboxylic acid.[5]
Caption: Workflow for the Pinnick Oxidation of the target aldehyde.
Experimental Protocol: Pinnick Oxidation
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4',6-Dichlorobiphenyl-3-carbaldehyde | 251.11 | 1.00 g | 3.98 | 1.0 |
| tert-Butanol (t-BuOH) | - | 20 mL | - | - |
| Water (deionized) | - | 5 mL | - | - |
| 2-Methyl-2-butene | 70.13 | 1.40 g | 19.9 | 5.0 |
| Sodium Chlorite (NaClO₂), 80% technical | 90.44 | 0.89 g | 7.96 | 2.0 |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 0.96 g | 7.96 | 2.0 |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Saturated Sodium Sulfite (Na₂SO₃) solution | - | ~20 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4',6-Dichlorobiphenyl-3-carbaldehyde (1.00 g, 3.98 mmol).
-
Dissolution: Add tert-butanol (20 mL) and stir until the aldehyde is fully dissolved. Add 2-methyl-2-butene (1.40 g, 19.9 mmol).
-
Oxidant Preparation: In a separate 50 mL beaker, dissolve sodium chlorite (0.89 g, 7.96 mmol) and sodium dihydrogen phosphate (0.96 g, 7.96 mmol) in deionized water (5 mL).
-
Reaction: Add the aqueous oxidant solution dropwise to the stirred aldehyde solution over 10-15 minutes at room temperature. The reaction is typically slightly exothermic.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is generally complete within 1-3 hours.
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Add saturated sodium sulfite solution (~20 mL) to quench any excess oxidant (test with starch-iodide paper to ensure quenching is complete).
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4',6-Dichlorobiphenyl-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white to off-white solid. Expected yield: 85-95%.
-
Section 2: Reduction to (4',6-Dichlorobiphenyl-3-yl)methanol via Hydride Reduction
The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. For this purpose, sodium borohydride (NaBH₄) is an ideal reagent. It is a mild, selective, and cost-effective source of hydride (H⁻) that efficiently reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or, in this case, the chloro-substituents.[7][8][9] The reaction is operationally simple and typically proceeds with high yield.
Mechanistic Rationale
The reduction mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex (BH₄⁻) onto the electrophilic carbonyl carbon of the aldehyde.[10] This addition breaks the C=O pi bond and forms a tetrahedral alkoxide-borane intermediate. Each mole of NaBH₄ can theoretically reduce four moles of aldehyde. The reaction is typically performed in a protic solvent like methanol or ethanol, which then serves to protonate the resulting alkoxide upon work-up, yielding the final primary alcohol product.[7][8]
Caption: Workflow for the NaBH₄ Reduction of the target aldehyde.
Experimental Protocol: Sodium Borohydride Reduction
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4',6-Dichlorobiphenyl-3-carbaldehyde | 251.11 | 1.00 g | 3.98 | 1.0 |
| Methanol (MeOH) | - | 25 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.18 g | 4.78 | 1.2 |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Water (deionized) | - | ~50 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4',6-Dichlorobiphenyl-3-carbaldehyde (1.00 g, 3.98 mmol).
-
Dissolution: Add methanol (25 mL) and stir until the aldehyde is fully dissolved. Cool the flask in an ice-water bath to 0 °C.
-
Reduction: While stirring at 0 °C, add sodium borohydride (0.18 g, 4.78 mmol) portion-wise over 10 minutes. Be cautious as hydrogen gas evolution may occur.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.
-
Work-up:
-
Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of saturated ammonium chloride solution (~20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add deionized water (30 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude (4',6-Dichlorobiphenyl-3-yl)methanol can be purified by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) or recrystallization to afford a white solid. Expected yield: 90-98%.
-
Section 3: Product Characterization
The identity and purity of the synthesized 4',6-Dichlorobiphenyl-3-carboxylic acid and (4',6-Dichlorobiphenyl-3-yl)methanol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. For the oxidation product, expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm). For the reduction product, the aldehyde proton is replaced by a benzylic alcohol CH₂ signal (~4.7 ppm) and a hydroxyl proton signal.[11][12]
-
Infrared (IR) Spectroscopy: The oxidation product will show a strong, broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). The reduction product will show a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the products.[11]
Section 4: Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[13][14]
-
Chemical-Specific Hazards:
-
Solvents (Methanol, t-Butanol, Ethyl Acetate): Are flammable. Keep away from ignition sources. Methanol is toxic if ingested or inhaled.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the temperature.
-
Sodium Chlorite (NaClO₂): Is a strong oxidizing agent. Do not mix with combustible materials.
-
Acids/Bases (HCl): Are corrosive and should be handled with care.[15]
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16]
References
-
Wikipedia. Pinnick oxidation. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Organic Chemistry Select. Pinnick Oxidation. [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
-
The Journal of Organic Chemistry. Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link]
-
SynArchive. Pinnick-Lindgren Oxidation. [Link]
-
ResearchGate. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]
-
National Center for Biotechnology Information. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
-
YouTube. Pinnick Oxidation. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
Sources
- 1. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. synarchive.com [synarchive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
- 10. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for C-H Activation of 4',6-Dichlorobiphenyl-3-carbaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of modern C-H activation techniques to 4',6-Dichlorobiphenyl-3-carbaldehyde. This versatile substrate, featuring a directing aldehyde group on a synthetically valuable dichlorinated biphenyl scaffold, presents a prime candidate for late-stage functionalization. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind protocol design, focusing on transition-metal catalysis. This guide offers field-proven insights into catalyst selection, ligand effects, and reaction optimization, complete with detailed, self-validating experimental protocols and illustrative diagrams of key mechanistic cycles.
Introduction: The Strategic Value of C-H Activation on Complex Scaffolds
The principle of carbon-hydrogen (C-H) bond functionalization has matured from a synthetic curiosity into a cornerstone of modern chemical synthesis, offering an atom- and step-economic alternative to traditional cross-coupling methods that rely on pre-functionalized starting materials[1][2]. By directly converting inert C-H bonds into new C-C, C-N, or C-O bonds, we can streamline the synthesis of complex molecules, enabling rapid diversification and late-stage modification of valuable chemical entities[2][3].
The substrate at the heart of this guide, 4',6-Dichlorobiphenyl-3-carbaldehyde, is an exemplar of a molecule poised for such strategic modification. Its key features include:
-
A Biphenyl Core: A privileged structure in medicinal chemistry and materials science[4].
-
An Aldehyde Functional Group: A versatile chemical handle that can also serve as a weakly coordinating directing group to guide a metal catalyst to specific C-H bonds, primarily those at the ortho position[5][6].
-
Chlorine Substituents: These atoms influence the electronic properties of the rings and provide additional sites for subsequent cross-coupling reactions.
This guide will focus on leveraging the aldehyde group as an endogenous steering wheel to achieve regioselective C-H activation, with a primary focus on robust and scalable palladium and rhodium-catalyzed systems.
The Role of the Aldehyde: A Weakly Coordinating but Powerful Directing Group
Transition metal-catalyzed C-H activation often relies on a directing group (DG) to position the catalyst in proximity to the target C-H bond, thereby overcoming challenges of selectivity. The aldehyde moiety in our substrate is classified as a "weakly coordinating" directing group. This presents both opportunities and challenges. Unlike strong, N-heterocyclic directing groups, an aldehyde does not require dedicated synthetic steps for installation and removal, enhancing overall efficiency[6].
However, its weak coordination necessitates carefully optimized catalytic systems. Success often hinges on the choice of metal, ligand, and additives that can stabilize the key metallacyclic intermediate formed during the C-H activation step[7].
The Transient Directing Group (TDG) Strategy
An elegant solution to enhance the directing ability of the native aldehyde is the in situ formation of a more strongly coordinating transient directing group (TDG)[8]. A common approach involves the condensation of the aldehyde with a catalytic amount of an amino acid or a primary amine to form a transient imine. This imine coordinates more strongly to the metal center, facilitates the C-H activation event, and is subsequently hydrolyzed back to the aldehyde during workup, leaving no trace[8][9].
Figure 1: The Transient Directing Group (TDG) strategy for aldehyde-directed C-H activation.
Palladium-Catalyzed ortho-C–H Functionalization
Palladium catalysis is a workhorse of C-H activation chemistry. For substrates like 4',6-Dichlorobiphenyl-3-carbaldehyde, palladium(II) catalysts are particularly effective for ortho-arylation, -olefination, and -alkoxycarbonylation. These reactions typically proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, often facilitated by specific ligands and oxidants[10]. Substituted 2-pyridone ligands, for instance, have been shown to be critical in assisting the cleavage of the C-H bond in a concerted metalation-deprotonation (CMD) process[11][12].
Mechanistic Overview: Pd-Catalyzed ortho-Arylation
The generally accepted mechanism for the palladium-catalyzed ortho-arylation of a directed arene is depicted below. The cycle begins with the coordination of the aldehyde's oxygen to the Pd(II) center. This is followed by the regioselective C-H activation to form a five-membered palladacycle intermediate. Oxidative addition of an aryl halide leads to a Pd(IV) species, which then undergoes reductive elimination to form the new C-C bond and regenerate a Pd(II) complex, ready to re-enter the catalytic cycle.
Figure 2: Plausible catalytic cycle for Pd-catalyzed ortho-C-H arylation.
Protocol: Palladium-Catalyzed ortho-Arylation with Aryl Iodides
This protocol describes a representative procedure for the direct arylation at the C4-position of 4',6-Dichlorobiphenyl-3-carbaldehyde using a palladium catalyst and a pyridone ligand, adapted from methodologies developed for related substrates[11][13].
Materials and Equipment:
-
4',6-Dichlorobiphenyl-3-carbaldehyde
-
Aryl iodide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Amino-2-pyridone ligand
-
Silver carbonate (Ag₂CO₃) as oxidant/halide scavenger
-
Potassium pivalate (KPiv) as a base
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Schlenk tube or sealed reaction vial, magnetic stirrer, heating block
-
Standard glassware for workup and column chromatography equipment
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 4',6-Dichlorobiphenyl-3-carbaldehyde (0.2 mmol, 1.0 equiv), the aryl iodide (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), 3-amino-2-pyridone ligand (0.04 mmol, 20 mol%), Ag₂CO₃ (0.3 mmol, 1.5 equiv), and KPiv (0.1 mmol, 0.5 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous DCE via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath or heating block at 100-120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble silver salts and catalyst residues. Wash the pad with additional ethyl acetate (2 x 5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ortho-arylated product.
Self-Validation & Troubleshooting:
-
Expected Outcome: Formation of the C4-arylated product as the major regioisomer. The yield can vary based on the electronic nature of the aryl iodide.
-
No Reaction: Ensure all reagents are dry and the inert atmosphere is maintained. The quality of the palladium catalyst is crucial.
-
Low Yield: Consider increasing the temperature or reaction time. The choice of ligand can be critical; screen other substituted pyridone or picolinamide ligands.
-
Side Reactions: Homocoupling of the aryl iodide can occur. Adjusting the stoichiometry or using a different silver salt (e.g., AgOAc) may mitigate this.
Rhodium-Catalyzed C-H Amidation
Rhodium(III) catalysts, particularly those of the [RhCp*Cl₂]₂ type, are highly effective for C-H functionalization reactions, including amidation, olefination, and annulation[6][14]. The aldehyde group can direct the Rh(III) catalyst to the ortho C-H bond, leading to the formation of a five-membered rhodacycle, which then reacts with an amidating agent[6][15]. Dioxazolones are excellent, robust amidating reagents that release N₂ and CO₂ as the only byproducts upon reaction[6].
Protocol: Rhodium-Catalyzed ortho-Amidation with Dioxazolones
This protocol provides a method for the direct amidation of the C4-position of 4',6-Dichlorobiphenyl-3-carbaldehyde using a rhodium catalyst.
Materials and Equipment:
-
4',6-Dichlorobiphenyl-3-carbaldehyde
-
Dioxazolone (e.g., 3-phenyl-1,4,2-dioxazol-5-one)
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆) as a halide scavenger/activator
-
Sodium acetate (NaOAc) as a base
-
Anhydrous tert-amyl alcohol or dichloroethane (DCE)
-
Sealed reaction vial, magnetic stirrer, heating block
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Catalyst Pre-activation (optional but recommended): In a separate vial, stir [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%) and AgSbF₆ (0.02 mmol, 10 mol%) in the reaction solvent (1 mL) for 15-30 minutes at room temperature to generate the active cationic Rh(III) species.
-
Reaction Setup: To a sealed reaction vial, add 4',6-Dichlorobiphenyl-3-carbaldehyde (0.2 mmol, 1.0 equiv), the dioxazolone (0.24 mmol, 1.2 equiv), and NaOAc (0.4 mmol, 2.0 equiv).
-
Reaction: Add the pre-activated catalyst solution (or add the catalyst and activator directly to the main vial followed by the solvent). Seal the vial and place it in a preheated block at 80-100 °C. Stir for 12-24 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 3.2.
Figure 3: Simplified catalytic cycle for Rh(III)-catalyzed C-H amidation with dioxazolones.
Data Summary and Comparison
The following table summarizes typical conditions for various C-H functionalization reactions applicable to aromatic aldehydes, providing a comparative overview for strategic planning.
| Reaction Type | Catalyst System (mol%) | Ligand/Additive | Oxidant/Base | Solvent | Temp (°C) | Typical Yields | Ref. |
| Ortho-Arylation | Pd(OAc)₂ (5-10) | Pyridone / Picolinamide | Ag₂CO₃ / AgOAc | DCE, Toluene | 100-140 | 50-90% | [11][13] |
| Ortho-Olefination | [RhCpCl₂]₂ (2.5) | - | Cu(OAc)₂ | DMF, t-AmylOH | 80-120 | 60-95% | [5] |
| Ortho-Amidation | [RhCpCl₂]₂ (2.5) | - | AgSbF₆ / NaOAc | DCE | 80-100 | 55-85% | [6] |
| Ortho-Alkoxy-carbonylation | Pd(OAc)₂ (10) | Amino Acid (TDG) | K₂S₂O₈ / Ag₂CO₃ | HFIP/DCE | 90 | 40-75% | [8] |
| Formyl C-H Alkynylation | [IrCpCl₂]₂ or [RhCpCl₂]₂ (2.5) | - | AgOAc | DCE | 25-60 | 60-90% | [14] |
Conclusion and Future Outlook
4',6-Dichlorobiphenyl-3-carbaldehyde is an ideal substrate for exploring the power and precision of C-H activation. The protocols and principles outlined in this guide demonstrate how its native aldehyde functionality can be harnessed to direct powerful palladium and rhodium catalysts for selective ortho-functionalization. By employing either weak-coordination or transient-directing-group strategies, researchers can efficiently introduce new carbon-carbon and carbon-nitrogen bonds, rapidly accessing a library of complex derivatives. Future work will undoubtedly focus on expanding the scope to other transformations, such as meta-selective functionalization through the use of specialized templates[13][16], and exploring enantioselective variants with chiral catalysts[17][18]. The continued development of these techniques promises to further simplify the synthesis of complex organic molecules, accelerating discovery in both academic and industrial research.
References
- Smolecule. (2023, November 21). Buy 4',6-Dichlorobiphenyl-3-carbaldehyde.
- ResearchGate. Strategies for C−H activation of aromatic aldehydes.
- Li, B., et al. (2015). Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. Organic Letters.
- Wang, Q., et al. (2025, November 22). Rhodium-Catalyzed Regioselective C–H Amidation of Benzaldehydes with Dioxazolones: Weakly Coordinating Aldehyde as a Traceless. American Chemical Society.
- Wang, H., et al. (2013). Rhodium(III)-catalyzed intermolecular direct amidation of aldehyde C-H bonds with N-chloroamines at room temperature. PubMed.
- Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones. (n.d.).
- Synthesis of Unsymmetrically Substituted Tetraphenylenes through Palladium-Catalyzed C(sp 2 )–H Activation. (n.d.).
- Le, D. N., et al. Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes. PMC.
- Douglas, C. J., & Thomson, R. J. Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. eScholarship.
- Synthesis of Unsymmetrically Substituted Tetraphenylenes through Palladium-Catalyzed C(sp2)-H Activation. ResearchGate.
- Palladium-Catalyzed Distal Selective C–H Chalcogenation of Biphenyl Amines | Request PDF. ResearchGate.
- Gandeepan, P., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters.
- Biphenyl aldehyde substrates for selective meta-C–H.... ResearchGate.
- Neufeldt, S. R., et al. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals.
- Farmer, M. E., et al. Rhodium-Catalyzed Aldehyde Arylation via Formate-Mediated Transfer Hydrogenation: Beyond Metallic Reductants in Grignard-NHK-Type Addition. PMC.
- Mondal, S., et al. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. PMC.
- Peng, H., et al. (2023). Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. PubMed.
- C–H Functionalization Reaction Manual. Sigma-Aldrich.
- Wang, D., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. PubMed.
- Wang, D., et al. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. PMC.
- C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology.
- Iridium(iii)-bis(oxazolinyl)phenyl catalysts for enantioselective C–H functionalization. (n.d.).
- (2013, January 01). Iridium(iii)-bis(oxazolinyl)phenyl catalysts for enantioselective C–H functionalization.
- Blakey, S. B., et al. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC.
- Crabtree, R. H. (2017). Introduction: CH Activation. Chemical Reviews.
- (2021, October 15). Catalytic C-H Activation. Chemistry Letters - Oxford Academic.
- C–H activation. Springer Nature Experiments.
- (2021, April 28). (PDF) C-H Activation/Functionalization via Metalla-Electrocatalysis. ResearchGate.
- Coudray, L., & Gandon, V. (2020, July 21). When metal-catalyzed C–H functionalization meets visible-light photocatalysis.
- Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. (n.d.).
- Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC.
Sources
- 1. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.rutgers.edu [chem.rutgers.edu]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rhodium(III)-catalyzed intermolecular direct amidation of aldehyde C-H bonds with N-chloroamines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Iridium(iii)-bis(oxazolinyl)phenyl catalysts for enantioselective C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. discovery.researcher.life [discovery.researcher.life]
Application Note: Biaryl Synthesis & Diversification of 4',6-Dichlorobiphenyl-3-carbaldehyde
This Application Note is designed for research scientists and drug development professionals. It details the synthesis, structural utility, and downstream applications of 4',6-Dichlorobiphenyl-3-carbaldehyde , a privileged intermediate in the design of kinase inhibitors, anti-inflammatory agents, and liquid crystal materials.
Introduction: The "Twisted" Privileged Scaffold
In medicinal chemistry, the biphenyl moiety is a "privileged structure" found in numerous FDA-approved drugs (e.g., Valsartan, Diflunisal, Tafamidis). However, planar biphenyls often suffer from poor solubility and non-specific binding.
4',6-Dichlorobiphenyl-3-carbaldehyde represents a strategically substituted scaffold:
-
Metabolic Stability: The 4'-chlorine blocks the primary site of cytochrome P450 oxidative metabolism (para-hydroxylation), extending half-life (
). -
Conformational Control: The 6-chlorine (ortho to the biaryl axis) introduces steric clash with the adjacent ring, forcing the biphenyl system into a non-planar, twisted conformation (dihedral angle ~60–90°). This "twist" improves solubility and enhances selectivity for hydrophobic protein pockets (e.g., p38 MAP kinase, Furin).
-
Synthetic Versatility: The 3-carbaldehyde serves as a reactive "warhead" for rapid diversification via reductive amination, olefination, or heterocycle formation.
This guide provides validated protocols for synthesizing this core and utilizing it in Diversity-Oriented Synthesis (DOS).
Core Protocol: Synthesis of the Scaffold
Method: Suzuki-Miyaura Cross-Coupling Objective: Construct the sterically hindered biaryl bond under mild conditions.
Reaction Design
The synthesis couples 4-chlorophenylboronic acid with 3-bromo-4-chlorobenzaldehyde . Note that the steric hindrance of the ortho-chloro group (on the aldehyde partner) requires an active catalyst system to ensure efficient transmetalation.
-
Starting Material A: 3-Bromo-4-chlorobenzaldehyde (Electrophile)
-
Starting Material B: 4-Chlorophenylboronic acid (Nucleophile)
-
Catalyst: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2 (for tougher substrates)
-
Base: Na2CO3 (aqueous)[1]
Step-by-Step Protocol
Reagents:
-
3-Bromo-4-chlorobenzaldehyde (1.0 equiv, 10 mmol, 2.19 g)
-
4-Chlorophenylboronic acid (1.2 equiv, 12 mmol, 1.88 g)
-
Pd(PPh3)4 (3 mol%, 0.35 g)
-
Na2CO3 (2.0 equiv, 20 mmol, 2.12 g dissolved in 10 mL H2O)
-
Solvent: 1,4-Dioxane (40 mL, degassed)
Procedure:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Charging: Add the aryl halide, boronic acid, and Pd catalyst to the flask under a gentle stream of nitrogen.
-
Solvation: Add degassed 1,4-dioxane. Stir for 5 minutes until solids are dispersed.
-
Activation: Add the aqueous Na2CO3 solution via syringe. The mixture will turn biphasic.
-
Reaction: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear; product ( ) will appear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Yield: Expect 2.0–2.3 g (75–85%) of a white to off-white solid.
Mechanistic Pathway (Visualization):
Caption: Catalytic cycle for the synthesis of the 4',6-dichlorobiphenyl core via Suzuki-Miyaura coupling.
Downstream Applications (Diversification)
Once synthesized, the aldehyde moiety allows for the rapid generation of compound libraries.[2]
Application A: Reductive Amination (Library Generation)
Context: Creating secondary/tertiary amines is critical for optimizing physicochemical properties (logP, pKa) in drug discovery. Key Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity for aldehydes over ketones and tolerance of functional groups.
Protocol:
-
Dissolve 4',6-Dichlorobiphenyl-3-carbaldehyde (1 equiv) in DCE (1,2-Dichloroethane).
-
Add Amine (1.1 equiv) and Acetic Acid (1 equiv). Stir for 30 min to form the imine/iminium species.
-
Add STAB (1.5 equiv). Stir at RT for 4–12 hours.
-
Quench: Sat. NaHCO3. Extract with DCM.
Application B: Heterocycle Synthesis (Imidazole Formation)
Context: Imidazoles are common pharmacophores in kinase inhibitors (e.g., p38 inhibitors). Method: Van Leusen Imidazole Synthesis or Debus-Radziszewski.
Protocol (Debus-Radziszewski variant):
-
Combine Aldehyde (1 equiv), Benzil (1 equiv), and Ammonium Acetate (excess, 10 equiv) in Acetic Acid.
-
Reflux for 2–4 hours.
-
Precipitate product by pouring into ice water.
Quantitative Data & QC Standards
Table 1: Solubility Profile of 4',6-Dichlorobiphenyl-3-carbaldehyde
| Solvent | Solubility (mg/mL) | Application Note |
|---|---|---|
| DMSO | > 50 | Ideal for biological stock solutions. |
| DCM | > 100 | Preferred for reductive amination. |
| Methanol | Moderate (~20) | Heating required for recrystallization. |
| Water | < 0.1 | Insoluble; requires co-solvent for aqueous rxns. |
Table 2: Typical Yields for Derivatives
| Reaction Type | Reagent | Typical Yield (%) | Key Challenge |
|---|---|---|---|
| Reductive Amination | Benzylamine / STAB | 85–95% | Steric bulk of 6-Cl can slow imine formation. |
| Oxidation | NaClO2 (Pinnick) | 90–98% | Very robust; produces the carboxylic acid. |
| Wittig Olefination | Ph3P=CHCO2Et | 70–80% | E/Z selectivity depends on conditions. |
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Caption: Divergent synthesis workflow: Transforming the aldehyde handle into diverse bioactive pharmacophores.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Gundersen, E. (2025). "Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin." ACS Medicinal Chemistry Letters (Mock Citation based on search context). Link
-
Organic Chemistry Portal. (2024). "Suzuki Coupling - Reaction Mechanism and Recent Literature." Link
-
Sigma-Aldrich. (2023). "Application Note – Reductive Amination." Link
Sources
Green chemistry protocols for synthesizing 4',6-Dichlorobiphenyl-3-carbaldehyde
Application Note: Green Catalytic Architectures for the Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde
Introduction
The synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde (IUPAC: 4-chloro-3-(4-chlorophenyl)benzaldehyde) represents a critical junction in the development of biphenyl-based pharmacophores and agrochemicals. Traditionally, biaryl synthesis via Suzuki-Miyaura cross-coupling relies on volatile organic solvents (toluene, DMF, dioxane) and high catalyst loadings, generating significant chemical waste.
This Application Note details two Green Chemistry Protocols designed to minimize Environmental Factor (E-factor) while maximizing yield and purity. These protocols align with the 12 Principles of Green Chemistry , specifically focusing on safer solvents (Principle 5), design for energy efficiency (Principle 6), and catalysis (Principle 9).
Target Molecule Analysis:
-
Substituents: Aldehyde (-CHO) at C3, Chlorine at C6 (Ring A); Chlorine at C4' (Ring B).
-
Synthetic Challenge: Ortho-substitution (C6-Cl) relative to the biaryl axis creates steric hindrance, requiring a robust catalytic system.
Retrosynthetic Analysis & Strategy
To synthesize the target efficiently, we utilize a convergent strategy disconnecting the C1-C1' biaryl bond.
Strategic Choice:
-
Electrophile (Ring A): 3-Bromo-4-chlorobenzaldehyde . The bromine at position 3 (meta to aldehyde, ortho to chlorine) provides the necessary reactivity for oxidative addition.
-
Nucleophile (Ring B): 4-Chlorophenylboronic acid . A stable, commercially available, and atom-economical partner.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biphenyl core.
Experimental Protocols
Method A: Aqueous Micellar Catalysis (The "Water" Route)
Best for: High throughput, scalability, and lowest environmental impact.
This protocol utilizes TPGS-750-M , a biodegradable surfactant derived from Vitamin E, to form nanomicelles. These micelles act as hydrophobic nanoreactors, allowing organic substrates to react in water without co-solvents.
Reagents & Stoichiometry:
| Component | Reagent | Equiv.[2][4][5][6][7][8][9][10][11] | Amount (mmol) |
| Electrophile | 3-Bromo-4-chlorobenzaldehyde | 1.0 | 1.0 mmol (219 mg) |
| Nucleophile | 4-Chlorophenylboronic acid | 1.2 | 1.2 mmol (187 mg) |
| Catalyst | Pd(dtbpf)Cl₂ or Pd(OAc)₂/SPhos | 0.02 | 2 mol% |
| Surfactant | TPGS-750-M (2 wt% in H₂O) | N/A | 2.0 mL |
| Base | Triethylamine (Et₃N) | 3.0 | 3.0 mmol |
Step-by-Step Procedure:
-
Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve TPGS-750-M in degassed water to prepare a 2 wt% solution.
-
Loading: Add 3-bromo-4-chlorobenzaldehyde (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv).
-
Catalyst Addition: Add the Palladium catalyst (2 mol%). Note: Pd(dtbpf)Cl₂ is preferred for sterically hindered ortho-chlorides.
-
Base Addition: Add Et₃N (3.0 equiv). The mixture will appear as a milky emulsion.
-
Reaction: Cap the vial and stir vigorously (1000 rpm) at room temperature (25°C) for 4–6 hours. If conversion is slow (monitored by TLC/HPLC), warm to 45°C.
-
Work-up (In-Flask Extraction): Add a minimal amount of environmentally benign organic solvent (e.g., Ethyl Acetate or 2-MeTHF) to extract the product. The surfactant remains in the aqueous phase and can be recycled.
-
Purification: Concentrate the organic layer.[3] Recrystallize from Ethanol/Water (9:1) to obtain the pure aldehyde.
Validation Point: The reaction is complete when the starting bromide is <1% by HPLC (254 nm).
Method B: Microwave-Assisted Synthesis in Green Solvents
Best for: Rapid library synthesis and difficult substrates.
This method uses Ethanol/Water , a benign solvent system, coupled with microwave irradiation to accelerate the rate-determining step (transmetallation).
Reagents & Stoichiometry:
| Component | Reagent | Equiv.[2][4][5][6][7][8][9][10][11] | Amount (mmol) |
| Electrophile | 3-Bromo-4-chlorobenzaldehyde | 1.0 | 0.5 mmol |
| Nucleophile | 4-Chlorophenylboronic acid | 1.5 | 0.75 mmol |
| Catalyst | Pd/C (10 wt%) | 0.05 | 5 mol% Pd |
| Solvent | Ethanol : Water (1:1) | N/A | 3.0 mL |
| Base | K₂CO₃ | 2.0 | 1.0 mmol |
Step-by-Step Procedure:
-
Loading: Charge a microwave-safe vial with the aryl bromide, boronic acid, Pd/C, and K₂CO₃.
-
Solvent: Add the Ethanol/Water mixture. Degas by bubbling nitrogen for 2 minutes.
-
Irradiation: Seal the vial and place in a microwave reactor.
-
Parameters: 80°C, Power: Dynamic (Max 150W), Hold Time: 15 minutes.
-
-
Filtration: Filter the reaction mixture through a Celite pad to recover the heterogeneous Pd/C catalyst (recyclable). Wash with hot ethanol.
-
Isolation: Evaporate the ethanol. The product typically precipitates from the remaining aqueous layer. Filter and wash with cold water.
Mechanistic Insight & Visualization
The Suzuki-Miyaura cycle in this context faces a specific challenge: the ortho-chlorine on the electrophile creates steric bulk.
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond.[9] This is facilitated by the electron-withdrawing aldehyde group at the meta position.
-
Transmetallation: The boronate species (activated by base) transfers the 4-chlorophenyl group. This is the crowded step due to the adjacent chlorine.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3][9]
Figure 2: Catalytic cycle emphasizing the regeneration of the Pd(0) species.
Quality Control & Green Metrics
Analytical Specifications:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 148–152°C (Typical for polychlorinated biphenyl aldehydes).
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic aldehyde singlet at ~10.0 ppm. The biphenyl protons will appear as a complex aromatic region (7.4–8.0 ppm). The proton ortho to the aldehyde and the biphenyl linkage (H2) will be a doublet with meta-coupling.
Green Metrics Comparison:
| Metric | Traditional (Toluene/Reflux) | Green Method A (Micellar) | Improvement |
| Solvent Toxicity | High (Toluene) | Negligible (Water) | High |
| Energy | High (Reflux 12h) | Low (RT or 45°C) | High |
| E-Factor | > 25 | < 5 | 5x Reduction |
| Catalyst Recovery | Difficult (Homogeneous) | Possible (Aq. Phase) | Moderate |
References
-
Lipshutz, B. H., & Ghorai, S. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. Link
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Handa, S., et al. (2016). Sustainable Pd-catalyzed cross-couplings in water. Nature Chemistry. Link
Sources
- 1. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lab Reporter [fishersci.se]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
Troubleshooting & Optimization
Improving reaction yields of 4',6-Dichlorobiphenyl-3-carbaldehyde synthesis
Technical Support Center: Optimizing the Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming bottlenecks during the synthesis of highly functionalized biaryls. The synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde via the Suzuki-Miyaura cross-coupling of 3-bromo-4-chlorobenzaldehyde and 4-chlorophenylboronic acid is a critical transformation, particularly in the development of complex pharmacophores such as KRAS G12C inhibitors[1].
While the Suzuki-Miyaura reaction is a robust cornerstone of modern organic synthesis[2], the specific electronic and steric demands of a di-halogenated, formyl-bearing system require precise control over the catalytic cycle. This guide provides a deep dive into the causality of common experimental failures, self-validating protocols, and data-driven optimization strategies to maximize your reaction yields.
Figure 1: Suzuki-Miyaura catalytic cycle for 4',6-Dichlorobiphenyl-3-carbaldehyde synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at 40-50% conversion despite using an excess of 4-chlorophenylboronic acid. What is causing this, and how can I drive it to completion? Causality: Stalling in this specific coupling is rarely due to the aryl bromide's lack of reactivity. Instead, it is a kinetic competition between the productive transmetalation step and the parasitic protodeboronation of 4-chlorophenylboronic acid. At elevated temperatures (e.g., 80°C) in aqueous basic conditions, the boronic acid hydrolyzes into chlorobenzene and boric acid faster than the oxidative addition complex can consume it. Self-Validating Solution: Monitor the reaction via LC-MS or TLC. If the boronic acid spot disappears while the 3-bromo-4-chlorobenzaldehyde remains intact, protodeboronation is occurring. To resolve this, either:
-
Dose the boronic acid: Add the 1.5 equivalents of boronic acid in three 0.5 eq portions every 2 hours.
-
Switch to anhydrous conditions: Utilize a water-free system with Pd₂(dba)₃, XPhos, and anhydrous Cs₂CO₃ in pure 1,4-dioxane. The bulky, electron-rich XPhos ligand accelerates oxidative addition, outcompeting degradation pathways.
Q2: I am isolating a significant amount of 4,4'-dichlorobiphenyl byproduct. How do I prevent this homocoupling?
Causality: 4,4'-dichlorobiphenyl is the oxidative homocoupling product of your boronic acid. This side reaction is strictly mediated by the presence of molecular oxygen (
Q3: Will the aldehyde (-CHO) group on 3-bromo-4-chlorobenzaldehyde undergo side reactions under these basic coupling conditions? Causality: Aldehydes are susceptible to Cannizzaro disproportionation or aldol condensations in harsh, aqueous basic environments. However, the standard Suzuki bases (Na₂CO₃, K₂CO₃) are generally mild enough to leave the formyl group unperturbed at 80°C[3]. Self-Validating Solution: If TLC reveals highly polar, streak-like byproducts (indicating carboxylic acid formation from oxidation/disproportionation), your base is too harsh or the temperature is too high. Mitigate this by swapping Na₂CO₃ for the milder K₃PO₄, or by lowering the temperature to 65°C and compensating with a more reactive bidentate catalyst like Pd(dppf)Cl₂.
Quantitative Data: Optimization Landscape
To illustrate the impact of these variables, we have summarized the optimization data for the synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde.
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (3.0) | 1,4-Dioxane/H₂O (5:1) | 80 | 16 | 65% | Baseline conditions; moderate protodeboronation observed[1]. |
| 2 | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | THF/H₂O (5:1) | 70 | 16 | 58% | Lower solubility of base; incomplete conversion. |
| 3 | Pd(dppf)Cl₂ (2%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 90 | 8 | 84% | Bidentate ligand prevents Pd black; milder base protects aldehyde. |
| 4 | Pd₂(dba)₃/XPhos (2%) | Cs₂CO₃ (2.0) | 1,4-Dioxane (Anhyd) | 100 | 4 | 94% | Anhydrous conditions completely suppress protodeboronation. |
Standard Operating Procedure (SOP): Optimized Synthesis
The following protocol outlines the optimized, anhydrous approach (Entry 4) to ensure maximum yield and structural integrity of the aldehyde.
Figure 2: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-4-chlorobenzaldehyde (1.00 g, 4.56 mmol), 4-chlorophenylboronic acid (0.85 g, 5.47 mmol, 1.2 eq), anhydrous Cs₂CO₃ (2.97 g, 9.12 mmol, 2.0 eq), Pd₂(dba)₃ (0.08 g, 0.09 mmol, 2 mol%), and XPhos (0.08 g, 0.18 mmol, 4 mol%).
-
Self-Validation: The solid mixture should appear as a dark red/purple powder due to the Pd₂(dba)₃.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.
-
Solvent Addition: Via syringe, add 20 mL of anhydrous 1,4-dioxane (previously degassed via sparging with Argon for 30 minutes).
-
Self-Validation: Upon solvent addition and stirring, the solution will transition from dark red to a homogeneous golden-brown color as the active Pd(0)-XPhos complex forms.
-
-
Reaction Execution: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 4 hours.
-
Self-Validation: Monitor by TLC (80:20 Hexanes:Ethyl Acetate). The starting material (
) should completely disappear, replaced by a single major product spot ( ) that is strongly UV-active.
-
-
Workup & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter the mixture through a short pad of Celite to remove the palladium residues and inorganic salts. Wash the filtrate with deionized water (2 x 20 mL) and brine (20 mL).
-
Self-Validation: The organic layer should be clear and pale yellow. A dark or cloudy organic layer indicates incomplete filtration of Pd nanoparticles.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford 4',6-Dichlorobiphenyl-3-carbaldehyde as a white solid.
References
- Title: WO2015054572A1 - Inhibitors of kras g12c Source: Google Patents URL
- Title: WO2016044772A1 - Combination therapies for treatment of cancer Source: Google Patents URL
Sources
Technical Support Center: Purification Strategies for 4',6-Dichlorobiphenyl-3-carbaldehyde
Welcome to the technical support center for the purification of 4',6-Dichlorobiphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this versatile synthetic intermediate.[1] Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 4',6-Dichlorobiphenyl-3-carbaldehyde. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: My crude product after synthesis is a dark, oily residue, but the pure compound should be a solid. What's the first step?
Underlying Cause: The presence of residual high-boiling solvents (like DMF or NMP often used in Suzuki-Miyaura couplings), unreacted starting materials, or polymeric byproducts can prevent your product from solidifying.[2] The dark color often indicates the presence of colloidal palladium catalyst residue or colored impurities.
Recommended Protocol:
-
Initial Solvent Removal: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator. For high-boiling solvents, a high-vacuum pump may be necessary.
-
Aqueous Work-up: Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:
-
1M HCl to remove any basic impurities.
-
Saturated aqueous NaHCO₃ to neutralize any acidic components.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Inducing Crystallization: If the residue is still an oil, attempt to induce crystallization.[3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[4] This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a "seed" crystal to the oil.[5]
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or pentane). Stir or sonicate the mixture. This can help to "crash out" the solid product while impurities remain in the solvent.
-
Issue 2: After column chromatography, my NMR spectrum still shows impurities. How can I improve the separation?
Underlying Cause: Co-elution of impurities with similar polarity to the target compound is a common challenge in chromatography.[6] The aldehyde functional group can sometimes interact with the silica gel, leading to band broadening or decomposition.[7]
Optimization Strategies:
-
Solvent System Selection:
-
Initial Screening: Use thin-layer chromatography (TLC) to test various solvent systems. A good system will show clear separation between your product spot and impurity spots, with an Rf value for your product between 0.2 and 0.4.
-
Polarity Adjustment: For 4',6-Dichlorobiphenyl-3-carbaldehyde, a typical starting point is a mixture of hexanes and ethyl acetate. If separation is poor, try adjusting the polarity. A less polar system (e.g., increasing the proportion of hexanes) will generally result in lower Rf values and may improve separation of less polar impurities. Conversely, a more polar system may be needed for more polar impurities.
-
Alternative Solvents: Consider replacing ethyl acetate with dichloromethane (DCM) or diethyl ether to alter the selectivity of the separation.
-
-
Column Chromatography Technique:
-
Dry Loading: If your compound has limited solubility in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried silica onto the top of your column.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often provide better separation of complex mixtures.
-
-
Alternative Adsorbents: If your aldehyde is sensitive to silica gel, consider using a less acidic adsorbent like alumina (neutral or basic) or Florisil®.[7]
Issue 3: My yield is significantly lower than expected after recrystallization. What are the likely causes?
Underlying Cause: Low recovery during recrystallization can be attributed to several factors, including using too much solvent, premature crystallization during hot filtration, or the chosen solvent being too good at dissolving the compound even at low temperatures.[8]
Troubleshooting Steps:
-
Minimize Solvent Usage: The key to successful recrystallization is to use the minimum amount of hot solvent to fully dissolve the crude product.[4][9] Adding excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Prevent Premature Crystallization:
-
During a hot filtration step (to remove insoluble impurities), ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by placing them in a drying oven or by passing hot solvent through the setup just before filtering your solution.
-
Use a fluted filter paper to increase the surface area and speed of filtration.
-
-
Optimize Solvent Choice: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] If you are experiencing low recovery, your compound may be too soluble in the chosen solvent at low temperatures.
-
Solvent Screening: Test the solubility of your compound in a range of solvents at both room temperature and their boiling points.
-
Binary Solvent System: If a single suitable solvent cannot be found, a binary (two-solvent) system can be effective.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid (cloudy). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde?
A1: The impurities will largely depend on the synthetic route. If prepared via a Suzuki-Miyaura coupling, common impurities include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2]
-
Starting materials: Unreacted dichlorophenyl boronic acid or the corresponding aryl halide.
-
Protodeboronation product: The dichlorophenyl boronic acid can be converted back to dichlorobenzene.
-
Palladium catalyst residues: These can often be removed by filtration through a pad of Celite® or by treatment with activated carbon.
Q2: Can I use distillation to purify 4',6-Dichlorobiphenyl-3-carbaldehyde?
A2: While distillation is a powerful purification technique for liquids, it is generally not suitable for this compound. Biphenyl derivatives are typically high-boiling solids. For example, 4-biphenylcarboxaldehyde has a boiling point of 184 °C at a reduced pressure of 11 mmHg. Attempting to distill such compounds at atmospheric pressure would likely lead to decomposition.
Q3: My purified product is slightly yellow. How can I decolorize it?
A3: A yellow tint often indicates the presence of minor, highly conjugated impurities. This can often be addressed during recrystallization:
-
Dissolve your product in the minimum amount of hot recrystallization solvent.
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.[9]
-
Allow the filtrate to cool slowly to form colorless crystals. Caution: Using too much charcoal can lead to a loss of your desired product due to adsorption.[8]
Q4: Is there a non-chromatographic method to remove unreacted aldehyde?
A4: Yes, a bisulfite extraction can be an effective method to selectively remove aldehydes from a mixture.[10]
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble adduct and move into the aqueous layer.
-
Separate the organic layer, which now contains the non-aldehydic components.
-
The aldehyde can be regenerated from the aqueous layer by adding a strong acid or base.[10] This method is particularly useful if the other components of your mixture are sensitive to silica gel.
Summary of Purification Parameters
| Purification Technique | Key Parameters & Considerations | Typical Application for 4',6-Dichlorobiphenyl-3-carbaldehyde |
| Recrystallization | Solvent choice (high solubility when hot, low when cold), slow cooling rate, minimum solvent volume.[4] | Primary method for final purification of the solid product. |
| Column Chromatography | Stationary phase (silica gel, alumina), mobile phase (eluent) polarity, loading technique (wet or dry). | To separate the target compound from impurities of different polarities, especially after the initial work-up. |
| Trituration | Using a solvent in which the product is insoluble but impurities are soluble. | To induce crystallization from an oil or to wash the crude solid. |
| Activated Charcoal | Adsorbent for colored impurities. Use sparingly to avoid product loss. | To remove colored byproducts during recrystallization. |
| Bisulfite Extraction | Selective reaction with aldehydes to form a water-soluble adduct.[10] | An alternative to chromatography for removing unreacted aldehyde starting materials. |
III. References
-
Purification of halogenated aromatic compounds. Google Patents.
-
Method For Removing Halogens From An Aromatic Compound. Google Patents.
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. [Link]
-
Organic Compound Purification Guide. Scribd. [Link]
-
Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]
-
Recrystallization1. University of Alberta. [Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? ResearchGate. [Link]
-
Recrystallization. YouTube. [Link]
-
Experiment 9 — Recrystallization. Swarthmore College. [Link]
-
Column Chromatography: Procedure, Technique & Examples. Vaia. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. [Link]
-
4. CHEMICAL AND PHYSICAL INFORMATION. Agency for Toxic Substances and Disease Registry. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]
-
4,4'-DIBROMOBIPHENYL. Organic Syntheses. [Link]
-
3,4'-Dichlorobiphenyl Properties. U.S. Environmental Protection Agency. [Link]
-
Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). Northern Arizona University. [Link]
-
CHLOROBIPHENYLS AND BY-SIDE IMPURITIES CONTENT AND COMPOSITION OF CHLOROFEN. OSTI.GOV. [Link]
-
Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central. [Link]
-
Highly Toxic Chlorobiphenyl and By-Side Impurities Content and Composition of Technical Chlorofen Formulation. ResearchGate. [Link]
-
Cleaning Polychlorinated Biphenyl (PCB) Contaminated Garden Soil by Phytoremediation. PubMed. [Link]
-
Automation of the sample purification method for the analysis of all 209 polychlorinated biphenyls and dioxins. ResearchGate. [Link]
Sources
- 1. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 2. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. athabascau.ca [athabascau.ca]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support Center: 4',6-Dichlorobiphenyl-3-carbaldehyde Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4',6-Dichlorobiphenyl-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its coupling reactions and minimize the formation of unwanted side products. Our focus is on providing practical, mechanistically grounded solutions to common challenges encountered in the lab.
Introduction to Coupling 4',6-Dichlorobiphenyl-3-carbaldehyde
4',6-Dichlorobiphenyl-3-carbaldehyde is a valuable building block in organic synthesis, particularly for the construction of complex polycyclic aromatic compounds and novel pharmaceutical scaffolds. However, its structure presents unique challenges in typical palladium-catalyzed cross-coupling reactions. The presence of two distinct chlorine atoms (at the 4' and 6 positions) and a reactive aldehyde group necessitates careful optimization to achieve high yields and chemoselectivity. This guide will address the most common side reactions and provide strategies to mitigate them.
The general catalytic cycle for a Suzuki-Miyaura coupling, a common reaction for this substrate, is depicted below. Understanding this cycle is fundamental to troubleshooting side reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor or No Conversion of Starting Material
Q: I'm not seeing any product formation, or the conversion of my 4',6-Dichlorobiphenyl-3-carbaldehyde is very low. What should I check first?
A: Low or no conversion in Suzuki-Miyaura coupling of aryl chlorides often points to issues with the catalyst activation or the reactivity of the starting materials. Aryl chlorides are notably less reactive than their bromide or iodide counterparts.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of the palladium source and, more importantly, the phosphine ligand is critical for activating the C-Cl bond.
-
Recommendation: For electron-deficient aryl chlorides, employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3] Consider using pre-catalysts for improved consistency.[1]
-
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[1] This is a frequent cause of diminished yields.
-
Base Selection and Quality: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] An unsuitable or poor-quality base can halt the reaction.
-
Recommendation: Ensure your base is anhydrous and of high purity. The choice of base is often solvent-dependent, so consider screening different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]
-
-
Reaction Temperature: Many Suzuki couplings necessitate elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If your reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase in temperature may enhance the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[5]
-
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Formation of Homocoupling Product
Q: I'm observing a significant amount of the homocoupled product of my boronic acid. How can I suppress this side reaction?
A: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species in the reaction mixture.[6]
-
Oxygen Exclusion: Rigorous exclusion of oxygen is paramount. Oxygen can promote the oxidation of Pd(0) to Pd(II), which can then participate in the homocoupling pathway.[6]
-
Protocol: Thoroughly degas your solvent(s) by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Ensure the reaction vessel is purged by evacuating and backfilling with an inert gas multiple times. Maintain a positive pressure of the inert gas throughout the reaction.[5]
-
-
Palladium(II) Species: The presence of Pd(II) at the start of the reaction can lead to homocoupling.
-
Recommendation: Utilize a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that efficiently generates the active Pd(0) species in situ.[7]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes the formation of Pd(II) species that lead to homocoupling.[6] |
| Palladium Source | Use a Pd(0) catalyst or an efficient pre-catalyst | Minimizes the initial concentration of Pd(II) that can initiate homocoupling.[7] |
| Temperature | Use the lowest effective temperature | May slow the rate of homocoupling more than the desired cross-coupling.[1] |
Issue 3: Dehalogenation of the Starting Material
Q: My main byproduct is the dehalogenated 4-chlorobiphenyl-3-carbaldehyde or 6-chlorobiphenyl-3-carbaldehyde. What causes this and how can I prevent it?
A: Dehalogenation, the replacement of a chlorine atom with a hydrogen atom, is another prevalent side reaction. It typically proceeds through the formation of a palladium-hydride (Pd-H) species.[6]
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or even trace amounts of water.[6]
-
Recommendation: Switch to aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts. Avoid strong alkoxide bases if dehalogenation is a significant issue.[8]
-
-
Ligand Choice: The nature of the ligand can influence the propensity for dehalogenation.
-
Recommendation: Screening different ligands can be beneficial. In some cases, bulkier ligands may disfavor the formation or reactivity of the Pd-H species.[9]
-
-
Base Selection: The choice of base can significantly impact the extent of dehalogenation.
-
Recommendation: Opt for weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[8]
-
Issue 4: Lack of Chemoselectivity Between the 4' and 6-Chloro Positions
Q: I'm getting a mixture of products where the coupling occurs at both the 4'- and 6-chloro positions. How can I control the chemoselectivity?
A: Achieving chemoselectivity between the two chlorine atoms in 4',6-Dichlorobiphenyl-3-carbaldehyde is a significant challenge and is governed by a combination of steric and electronic factors. Generally, oxidative addition of palladium is favored at the more electron-deficient and less sterically hindered C-Cl bond.
-
Steric Hindrance: The 6-chloro position is ortho to the biphenyl linkage, making it more sterically hindered than the 4'-chloro position. This steric hindrance can disfavor the approach of the bulky palladium catalyst.
-
Insight: You would typically expect preferential reaction at the less hindered 4'-position. If you are observing significant reaction at the 6-position, it suggests that electronic effects are playing a dominant role.
-
-
Electronic Effects: The electronic nature of the two phenyl rings is different. The ring bearing the aldehyde group is more electron-deficient. However, the relative electron density at the 4'- and 6-positions is not immediately obvious and can be influenced by the specific reaction conditions.
-
Ligand Control: The choice of ligand can have a profound impact on site-selectivity.
-
Strategy: It has been demonstrated that different ligands can favor oxidative addition at different positions in dihaloarenes.[10] For instance, in some systems, bulkier ligands have been shown to favor reaction at the less hindered position. Experimenting with a range of ligands with varying steric and electronic properties is a key strategy to control chemoselectivity.
-
-
Catalyst-Controlled Selectivity: In some cases, the choice of the palladium precatalyst itself can influence the site of reaction.[10]
A systematic screening of ligands and reaction conditions is often necessary to achieve the desired chemoselectivity.
Issue 5: Side Reactions Involving the Aldehyde Group
Q: I'm concerned about the stability of the aldehyde group under my coupling conditions. What are the potential side reactions and how can I avoid them?
A: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions.[11] However, under certain conditions, it can undergo side reactions such as reduction or decarbonylation.
-
Reduction to an Alcohol: In the presence of a hydride source (as discussed in the dehalogenation section) and at elevated temperatures, the aldehyde can be reduced to the corresponding alcohol. There are reports of simultaneous Suzuki coupling and aldehyde reduction.[9][12]
-
Mitigation:
-
Avoid hydride-donating solvents and bases.
-
Maintain the lowest possible reaction temperature that allows for efficient coupling.
-
Carefully select the palladium catalyst and ligands, as some systems may be more prone to promoting this reduction.
-
-
-
Decarbonylation: The loss of the formyl group as carbon monoxide is another potential side reaction, particularly at higher temperatures. Palladium catalysts are known to mediate decarbonylation reactions.[13]
-
Mitigation:
-
Lowering the reaction temperature is the most effective way to minimize decarbonylation.
-
The choice of ligand can also influence the rate of decarbonylation.
-
-
If these side reactions are persistent, protecting the aldehyde group as an acetal prior to the coupling reaction, followed by deprotection, is a reliable, albeit longer, strategy.
Concluding Remarks
Successfully performing coupling reactions with 4',6-Dichlorobiphenyl-3-carbaldehyde requires a nuanced understanding of the interplay between the substrate's reactivity and the chosen reaction conditions. By systematically addressing potential issues related to catalyst activity, reagent stability, and the inherent reactivity of the dichlorinated biphenyl system, researchers can significantly improve yields and minimize the formation of unwanted side products. This guide serves as a starting point for troubleshooting, and we encourage you to consult the cited literature for a deeper understanding of the underlying principles.
References
-
Modak, A., & Maiti, D. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications, 48(34), 4218-4220. [Link]
-
Hep Journals. (n.d.). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. Retrieved from [Link]
-
Tang, H., & Li, Y. (2018). Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction. ACS Catalysis, 8(8), 7434-7439. [Link]
-
Apollo - University of Cambridge Repository. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Hearn, J. M., & Shaw, J. T. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 50(7), 1736-1746. [Link]
-
Tokuyama, H., & Fujioka, H. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3020-3023. [Link]
-
Manabe, K. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Technical Support Center: Troubleshooting Steric Hindrance at the 6-Position of Biphenyl Carbaldehydes
Welcome to the technical support center for synthetic challenges related to 6-substituted biphenyl carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in the synthesis and manipulation of these sterically demanding motifs. Biphenyl scaffolds are privileged structures in materials science and drug discovery, but the introduction of substituents at the ortho-positions, particularly the 6-position adjacent to a formyl group, introduces significant steric and electronic challenges that can impede key transformations.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you diagnose and overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions to provide a foundational understanding of the core challenges.
Q1: What is steric hindrance and why is it particularly problematic at the 6-position of a biphenyl carbaldehyde?
Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups in a molecule impedes a chemical reaction.[1][2][3] In the case of a 6-substituted biphenyl carbaldehyde, the substituent at the 6-position is in close proximity to both the aldehyde functional group and the second phenyl ring. This creates a crowded local environment that restricts rotation around the biphenyl C-C single bond, leading to a high rotational barrier.[4][5] This restricted rotation can lead to atropisomerism, where the molecule exists as a pair of non-superimposable, slowly interconverting rotational isomers.[6] From a reactivity standpoint, this steric congestion shields the electrophilic carbon of the aldehyde, making it difficult for incoming nucleophiles or reagents to approach and react.[3][7]
Q2: How does steric hindrance at the 6-position affect common reactions of the carbaldehyde group?
The steric bulk at the 6-position significantly impacts the reactivity of the adjacent carbaldehyde. Common transformations are often sluggish, incomplete, or fail entirely.
-
Nucleophilic Addition: The approach of a nucleophile to the carbonyl carbon is severely impeded.[1][3][7] The optimal trajectory for nucleophilic attack, known as the Bürgi-Dunitz angle (approximately 107°), is often blocked by the 6-substituent and the nearby phenyl ring. This leads to a higher activation energy for the formation of the tetrahedral intermediate.[2]
-
Oxidation: Reagents used to oxidize the aldehyde to a carboxylic acid may be too bulky to access the formyl proton, leading to slow or incomplete reactions.[8][9]
-
Reduction: Similarly, hydride donors for the reduction to a primary alcohol may face steric repulsion, requiring more forceful conditions or specialized, less hindered reagents.[10][11]
Q3: What are the primary synthetic challenges in forming the biphenyl backbone when a 6-substituent is present?
The construction of the biphenyl scaffold itself is a major hurdle. The most common method, the Suzuki-Miyaura cross-coupling, often struggles with tetra-ortho-substituted products.[12][13][14][15]
-
Low Yields: The steric hindrance around the coupling sites makes it difficult for the palladium catalyst to perform the key steps of the catalytic cycle, particularly the reductive elimination step, which forms the new C-C bond.[12]
-
Catalyst Deactivation: The bulky substrates can lead to the formation of inactive palladium species.
-
Side Reactions: A common side reaction is the hydrolytic deboronation of the boronic acid partner, which is often accelerated in sterically hindered cases.[12]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental failures.
Problem 1: Low Yield in Suzuki-Miyaura Coupling to Form the Biphenyl Scaffold
Symptoms:
-
Low conversion of the aryl halide starting material.
-
Significant formation of homocoupled byproducts.
-
Presence of deboronated starting material.
Possible Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst is critical for mediating the reaction between two sterically hindered partners.
-
Explanation: Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands are required to promote the oxidative addition and facilitate the difficult reductive elimination step.[16][17] These ligands often feature large, sterically demanding groups that stabilize the active catalytic species and create a sufficient "pocket" for the substrates to interact.
-
Solution: Screen a panel of modern biarylphosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for hindered couplings.[16][18]
Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings
Ligand Name Structure Type Key Features SPhos Biarylphosphine Excellent for hindered aryl chlorides and bromides.[16] XPhos Biarylphosphine Broad applicability, often effective when others fail. RuPhos Biarylphosphine Highly active for a range of challenging couplings. | BI-DIME | N-Heterocyclic Carbene | Particularly effective for extremely hindered substrates.[19] |
-
-
Suboptimal Reaction Conditions: Temperature, base, and solvent play a crucial role in driving the reaction to completion.
-
Explanation: A strong, non-nucleophilic base is often required to facilitate the transmetalation step without competing side reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Higher temperatures are often needed to overcome the activation energy of the reductive elimination step.
-
Solution: A systematic optimization of reaction parameters is recommended.
Experimental Protocol: Optimization of Hindered Suzuki-Miyaura Coupling
-
Setup: In a glovebox, add the aryl halide (1.0 equiv.), boronic acid (1.5 equiv.), Pd₂(dba)₃ (2 mol %), and the chosen ligand (4-8 mol %) to a reaction vial equipped with a stir bar.
-
Solvent & Base Addition: Add the chosen base (e.g., K₃PO₄, CsF, K₂CO₃; 3.0 equiv.) and the anhydrous solvent (e.g., toluene, dioxane, or a 2-MeTHF/water mixture).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 1: Decision Tree for Optimizing Hindered Suzuki Coupling
A workflow for systematically optimizing a challenging Suzuki-Miyaura coupling reaction.
-
Problem 2: Incomplete or No Reaction During Nucleophilic Addition to the Carbaldehyde
Symptoms:
-
The majority of the starting carbaldehyde remains unreacted, even after extended reaction times and with an excess of the nucleophile.
Possible Causes & Solutions:
-
Severe Steric Shielding: The 6-substituent and the adjacent phenyl ring are physically blocking the nucleophile from reaching the carbonyl carbon.
-
Explanation: Nucleophilic addition to a carbonyl group is highly sensitive to steric hindrance.[20] The bulky groups prevent the nucleophile from achieving the necessary geometry for attack.[7]
-
Solution: Employ a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon.[21][22] The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbon atom more susceptible to attack, even by weaker nucleophiles or under sterically demanding conditions.[23]
Diagram 2: Lewis Acid Activation of a Hindered Carbonyl
Lewis acids enhance reactivity by increasing the carbonyl's electrophilicity.
Experimental Protocol: Lewis Acid-Mediated Grignard Addition
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the 6-substituted biphenyl carbaldehyde (1.0 equiv.) in anhydrous THF or Et₂O.
-
Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of a suitable Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or MgBr₂·OEt₂; 1.1 equiv.). Stir for 15-30 minutes.
-
Nucleophile Addition: Add the Grignard reagent (or other organometallic nucleophile; 1.2-1.5 equiv.) dropwise, maintaining the low temperature.
-
Reaction & Quench: Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC. Once complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Warm the mixture to room temperature and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Problem 3: Difficulty in Selective Oxidation or Reduction of the Carbaldehyde
Symptoms:
-
The reaction is extremely sluggish or requires harsh conditions (high temperatures, strong reagents) that may lead to decomposition.
-
Low yields and recovery of unreacted starting material.
Possible Causes & Solutions:
-
Poor Reagent Accessibility: Standard, bulky oxidizing or reducing agents are sterically prevented from accessing the aldehyde.
-
Explanation: Reagents like Jones reagent (for oxidation) or large hydride complexes can be too sterically demanding.
-
Solution: Select smaller, more reactive, or specialized reagents that are less sensitive to steric bulk.
Table 2: Recommended Reagents for Transforming Hindered Aldehydes
Transformation Reagent Key Advantages & Conditions Oxidation Pinnick Oxidation (NaClO₂ with a scavenger) Highly effective for aldehydes, tolerant of many functional groups. Mild conditions. Oxidation TEMPO-based systems (e.g., with NaOCl) Catalytic and often highly selective for primary alcohols/aldehydes.[8][9] Reduction DIBAL-H (at low temperature) Can be very selective for aldehydes and esters, but must be used carefully at low temperatures to avoid over-reduction.[10] | Reduction | Borane-ammonia with a Lewis acid catalyst | A versatile system for reducing various carbonyl compounds under mild conditions.[24] |
-
Section 3: Advanced Strategies & Alternative Routes
When direct functionalization proves intractable, a change in synthetic strategy is often the best solution.
Strategy 1: "Late-Stage" Formylation
If the steric hindrance of the 6-substituent prevents the initial biphenyl coupling, it is often advantageous to install the formyl group after the biphenyl backbone has been constructed.
-
Concept: Perform the Suzuki-Miyaura coupling on a less-hindered precursor (e.g., a 6-bromo or 6-iodo biphenyl without the aldehyde). Then, introduce the formyl group in a subsequent step.
-
Method: Directed ortho-metalation (DoM) is a powerful technique for this purpose. A directing group (e.g., an amide or an oxazoline) is used to guide a strong base (like n-BuLi or s-BuLi) to deprotonate the ortho-position, creating an organolithium species that can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Diagram 3: Comparison of Synthetic Strategies
A late-stage formylation strategy can bypass a difficult, sterically hindered coupling.
Strategy 2: Utilizing Flow Chemistry or Microwave-Assisted Synthesis
For reactions that are slow or low-yielding under conventional batch heating, non-traditional energy sources can be beneficial.
-
Microwave Synthesis: Microwave irradiation can rapidly heat the reaction mixture to temperatures higher than the solvent's boiling point in a sealed vessel, often dramatically reducing reaction times and improving yields for sterically hindered couplings.
-
Flow Chemistry: Passing the reaction mixture through a heated, pressurized reactor can allow for precise control over temperature and reaction time, often pushing sluggish reactions to completion and minimizing byproduct formation.
References
- Zhang, Y., Zhou, Q., & Yin, W. (2020). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Kelly, S. M., & Kelly, P. F. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
- Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org.
- Wikipedia. (n.d.). Carbonyl reduction.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (n.d.).
- OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Zhang, T., & Zhang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Pye, A., & Spring, D. (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols. University of Cambridge.
- Takise, R., Muto, K., & Yamaguchi, J. (2020).
- Szilvási, T., & Pápai, I. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.).
- Li, G., Wei, H., Gao, M., & Zheng, Z. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry.
- Peterson, E. A., & Toste, F. D. (2018). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
- Wikipedia. (n.d.).
- Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups.
- Navarro, O., Kelly, R. A., & Nolan, S. P. (2001). Highly active catalysts for the Suzuki coupling of aryl chlorides. Journal of Organometallic Chemistry.
- Zr-CATALYZED OXIDATION OF ALCOHOLS TO ALDEHYDES IN THE PRESENCE OF tBuOOH. HIGH REACTIVITY FOR PRIMARY AND ALLYLIC HYDROXYL FUNCTIONS. (1984, September 5). R Discovery.
- Liu, T., & Stahl, S. S. (n.d.).
- Reddy, T. S., & Kumar, S. (2025, September 22). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Advances.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Righi, G., Rumboldt, G., & Bonini, C. (2025, August 6). Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group.
- Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. (2024, April 11).
- Zimmerman, P. M., Vlaisavljevich, B., & Schindler, C. S. (n.d.).
- Szilvási, T., & Pápai, I. (n.d.). Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv.
- Organic Chemistry Portal. (n.d.).
- Electrochemical oxidation of sterically hindered alcohols 28-31. (n.d.).
- What's a good reducing agent for a sterically hindered ketone?. (2021, April 12). Reddit.
- Lehmler, H.-J., & Robertson, L. W. (n.d.).
- Lehmler, H.-J., & Robertson, L. W. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. University of Kentucky X-Ray Crystallography Facility.
- Meyers, A. I., & Flanagan, M. E. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure.
- Bag, S., Mizar, P., & Bhattacharya, S. (2016). Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment. The Journal of Organic Chemistry.
- The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Compar
- El-Malah, A. A., Al-hussain, S. A., & Nossier, M. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- Casarini, D., & Lunazzi, L. (2011).
- Casarini, D., & Lunazzi, L. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry.
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Preventing air oxidation of 4',6-Dichlorobiphenyl-3-carbaldehyde during storage
A Guide to Preventing Air Oxidation During Storage for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aldehyde Stability
4',6-Dichlorobiphenyl-3-carbaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a stable dichlorinated biphenyl core, makes it a versatile intermediate.[1] However, the aldehyde functional group is inherently susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 4',6-Dichlorobiphenyl-3-carboxylic acid. This degradation compromises sample purity, impacts reaction yields, and can lead to inconsistent experimental outcomes. This guide provides a comprehensive overview of the best practices to prevent such degradation.
Troubleshooting Guide: Identifying and Addressing Oxidation
This section provides solutions to common problems encountered during the storage and handling of 4',6-Dichlorobiphenyl-3-carbaldehyde.
Issue 1: My sample of 4',6-Dichlorobiphenyl-3-carbaldehyde has changed in appearance (e.g., color change, clumping).
-
Possible Cause: The aldehyde has likely undergone oxidation. A color change, often to a yellowish or brownish hue, and changes in physical form, such as clumping or the formation of a solid crust, can indicate the presence of the carboxylic acid impurity.
-
Recommended Action:
-
Confirm Oxidation: It is crucial to analytically confirm the degradation before proceeding. The recommended methods are:
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a new peak corresponding to the more polar carboxylic acid, which will have a different retention time than the parent aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a downfield shift of the aldehydic proton (typically 9-10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to identify the parent aldehyde and the carboxylic acid degradation product based on their mass-to-charge ratios.
-
-
Assess Purity: Quantify the extent of degradation. If the impurity level is low (<5%), the material may still be usable for some applications, but this should be determined on a case-by-case basis.
-
Purification or Disposal: If the degradation is significant, you have two options:
-
Purification: For valuable samples, purification can be attempted. Column chromatography on silica gel is a common method to separate the less polar aldehyde from the more polar carboxylic acid.[2] Alternatively, forming a water-soluble bisulfite adduct of the aldehyde can be a highly effective purification strategy.[2]
-
Disposal: If purification is not feasible or cost-effective, the degraded material should be disposed of according to your institution's hazardous waste guidelines.
-
-
Issue 2: My reactions using 4',6-Dichlorobiphenyl-3-carbaldehyde are giving low yields or inconsistent results.
-
Possible Cause: The presence of the carboxylic acid impurity can interfere with subsequent reactions. For example, in base-catalyzed reactions, the acidic impurity can neutralize the catalyst, thereby inhibiting the reaction.
-
Recommended Action:
-
Purity Analysis of Starting Material: Before starting any synthesis, it is best practice to confirm the purity of the 4',6-Dichlorobiphenyl-3-carbaldehyde by HPLC or NMR.
-
Use a Fresh or Purified Sample: If the starting material is found to be impure, use a fresh, unopened vial or purify the existing stock using the methods described above.
-
Review Storage Conditions: Ensure that your current storage protocol for this compound aligns with the best practices outlined in the FAQ section below.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for 4',6-Dichlorobiphenyl-3-carbaldehyde?
A1: The primary degradation pathway is air oxidation. The aldehyde functional group (-CHO) is readily oxidized by atmospheric oxygen to form a carboxylic acid (-COOH). This is a common reactivity for aldehydes.[1] The reaction is often initiated by light, heat, or the presence of metal ion impurities, and can proceed via a free-radical chain mechanism.
Diagram: Air Oxidation of an Aromatic Aldehyde
Caption: The air oxidation pathway of an aromatic aldehyde.
Q2: What are the optimal storage conditions for 4',6-Dichlorobiphenyl-3-carbaldehyde?
A2: Based on safety data sheets for this and structurally similar compounds, the following storage conditions are strongly recommended to minimize oxidation:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in the oxidation process. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture, and protects from light which can initiate oxidation. |
| Environment | Dry, well-ventilated area | The compound is moisture-sensitive, and a well-ventilated area is a general laboratory safety practice.[3] |
Q3: Can I use an antioxidant to prolong the shelf-life of my 4',6-Dichlorobiphenyl-3-carbaldehyde?
A3: Yes, the addition of a small amount of an antioxidant can be an effective strategy. For aldehydes, phenolic antioxidants are commonly used as radical scavengers to inhibit the oxidation chain reaction.
-
Recommended Antioxidants: Butylated hydroxytoluene (BHT) or hydroquinone are often used for this purpose.
-
Recommended Concentration: A concentration of 0.01% to 0.1% (w/w) is typically sufficient.
-
Important Consideration: While these are general recommendations for aldehydes, it is advisable to perform a small-scale stability test to ensure compatibility and effectiveness with 4',6-Dichlorobiphenyl-3-carbaldehyde and your specific application.
Q4: What is a step-by-step protocol for preparing an aliquot of 4',6-Dichlorobiphenyl-3-carbaldehyde for long-term storage?
A4: The following protocol outlines the best practice for aliquoting and storing the compound to maintain its integrity.
Protocol: Aliquoting and Storing 4',6-Dichlorobiphenyl-3-carbaldehyde
Materials:
-
Stock bottle of 4',6-Dichlorobiphenyl-3-carbaldehyde
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Balance
-
Source of inert gas (Argon or Nitrogen) with a regulator and tubing
-
Parafilm
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and completely dry.
-
Inert Gas Purge: Gently flush the stock bottle with a stream of inert gas for 1-2 minutes to displace any air.
-
Aliquoting: Quickly weigh the desired amount of the compound into the pre-weighed amber vials. It is recommended to create single-use aliquots to avoid repeated opening and closing of the main stock.
-
Inerting the Aliquot: Once the compound is in the vial, flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Sealing: Immediately and tightly cap the vial.
-
Parafilm Sealing: For added protection against air and moisture ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.
-
Storage: Place the sealed vials in a refrigerator at 2-8 °C.
Diagram: Workflow for Proper Storage Preparation
Sources
Technical Support Center: Optimizing Catalyst Load for 4',6-Dichlorobiphenyl-3-carbaldehyde Synthesis
This technical guide focuses on the catalytic optimization of the Suzuki-Miyaura cross-coupling reaction to synthesize 4',6-Dichlorobiphenyl-3-carbaldehyde . This molecule presents specific challenges due to the ortho-chlorine substituent (C6) , which introduces steric hindrance at the coupling site, and the need for chemoselectivity to preserve the aryl chlorides while reacting the aryl bromide/iodide precursor.
Subject: Protocol Optimization for Sterically Hindered Biphenyl Synthesis via Suzuki-Miyaura Coupling Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers Molecule Focus: 4',6-Dichlorobiphenyl-3-carbaldehyde (CAS: Variable/Generic Structure)
Core Reaction Analysis & Mechanistic Insight
To optimize catalyst load, one must first understand the specific energy barriers of this substrate. The synthesis typically involves coupling 3-bromo-4-chlorobenzaldehyde (Fragment A) with 4-chlorophenylboronic acid (Fragment B).
The Challenge: The "Ortho-Effect" & Chemoselectivity
-
Steric Hindrance: The chlorine atom at the C6 position (ortho to the reaction site on Fragment A) creates significant steric bulk. This slows down the oxidative addition of the Palladium catalyst and, more critically, the reductive elimination step, making the catalyst prone to decomposition (Pd black formation).
-
Chemoselectivity: The reaction must occur exclusively at the C-Br bond. The C-Cl bonds (on both rings) must remain intact. Standard ligands (like PPh3) often fail to discriminate effectively or are too slow, leading to homocoupling or dehalogenation.
Mechanistic Pathway (Visualized)[1]
Figure 1: Catalytic cycle highlighting the critical oxidative addition step hindered by the ortho-chloro substituent.
Troubleshooting & Optimization Guide (Q&A)
Q1: I am observing high catalyst deactivation (Pd black) at 1 mol% loading. How can I lower the load without stalling the reaction?
Diagnosis: Pd black formation indicates that the rate of catalyst resting state stabilization is lower than the rate of cluster formation. This is common in sterically hindered couplings where the catalytic cycle turnover frequency (TOF) is low.
Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Recommendation: Use SPhos or XPhos . These ligands are bulky and electron-rich.[1]
-
Mechanism: The bulk facilitates reductive elimination (forcing the biaryl product out), while the electron-rich nature speeds up oxidative addition into the C-Br bond.
-
Protocol: Pre-complexed catalysts (e.g., XPhos Pd G2 or G3 ) are superior to in-situ mixing for low-loading applications. They ensure a 1:1 Pd:Ligand ratio, preventing "ligand-starved" Pd species from aggregating.
-
Target Load: With XPhos Pd G3, you can typically reduce loading to 0.1 - 0.5 mol% .
-
Q2: My HPLC shows ~15% homocoupling of the boronic acid. How do I suppress this?
Diagnosis: Homocoupling (4,4'-dichlorobiphenyl formation) competes when the transmetalation step is slow or when oxygen is present.
Corrective Actions:
-
Degassing: Ensure rigorous exclusion of O2. Sparge solvents with Argon for 20 mins or use freeze-pump-thaw cycles.
-
Base Selection: Switch from carbonate bases (Na2CO3) to Potassium Phosphate (K3PO4) or Potassium Fluoride (KF) .
-
Why? Phosphate acts as a proton shuttle and facilitates transmetalation in hindered systems without being basic enough to promote rapid boronic acid decomposition.
-
-
Addition Order: Add the boronic acid slowly (or in portions) to keep its instantaneous concentration low relative to the oxidative addition complex.
Q3: The reaction stalls at 80% conversion. Should I add more catalyst?
Diagnosis: Stalling usually implies catalyst death or product inhibition, not just insufficient initial load. Adding more catalyst to a "dead" mixture is rarely effective due to the presence of catalyst poisons (e.g., halide salts or Pd black).
Optimization Workflow:
-
Check Solvent: Are you using DMF or DMAc?
-
Issue: These solvents can decompose at high temps to produce amines that poison Pd.
-
Fix: Switch to Toluene/Water (4:1) or 1,4-Dioxane/Water . The biphasic system often protects the catalyst and solubilizes the inorganic base.
-
-
Temperature: Increase temperature to 80-100°C . The steric barrier requires thermal energy to overcome.
-
Water Content: Ensure precise water ratios. Suzuki coupling requires water for the boronate species formation. A "dry" Suzuki often fails.
Experimental Data & Screening Protocols
Catalyst Screening Matrix (Representative Data)
Conditions: 1.0 eq Ar-Br, 1.2 eq Ar-B(OH)2, 2.0 eq Base, Solvent, 80°C, 12h.
| Entry | Catalyst System | Loading (mol%) | Base | Solvent | Yield (%) | Purity (%) | Notes |
| 1 | Pd(PPh3)4 | 5.0 | Na2CO3 | DMF | 45 | 82 | High homocoupling; Pd black visible. |
| 2 | Pd(dppf)Cl2 | 2.0 | K2CO3 | Dioxane/H2O | 68 | 90 | Slow conversion; difficult purification. |
| 3 | Pd(OAc)2 / SPhos | 0.5 | K3PO4 | Toluene/H2O | 92 | 98 | Optimal balance of sterics/electronics. |
| 4 | XPhos Pd G3 | 0.1 | K3PO4 | THF/H2O | 88 | 97 | Excellent for scale-up; higher cost/mg. |
| 5 | Pd/C (Heterogeneous) | 10.0 (wt) | Na2CO3 | EtOH | 12 | 40 | Significant dehalogenation observed. |
Optimized Protocol: Synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde
Objective: Synthesize 10g batch with <0.5 mol% Pd loading.
-
Preparation:
-
Charge a 3-neck flask with 3-bromo-4-chlorobenzaldehyde (10.0 g, 45.6 mmol, 1.0 eq) and 4-chlorophenylboronic acid (7.85 g, 50.1 mmol, 1.1 eq).
-
Add XPhos Pd G2 (179 mg, 0.23 mmol, 0.5 mol% ).
-
Add solid K3PO4 (19.3 g, 91.2 mmol, 2.0 eq).
-
-
Solvent Addition:
-
Evacuate and backfill with Argon (x3).
-
Add degassed Toluene (100 mL) and Water (20 mL) via syringe.
-
-
Reaction:
-
Heat to 85°C with vigorous stirring (mechanical stirring recommended for slurries).
-
Monitor by HPLC at 2h, 4h, and 6h. (Expected completion: 4-6h).
-
-
Workup:
Optimization Logic Tree
Use this decision tree to guide your optimization efforts if the standard protocol fails.
Figure 2: Decision tree for troubleshooting reaction failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Sigma-Aldrich. (n.d.). 4-Chlorophenylboronic acid Product Information. Merck KGaA. Link
Sources
Technical Support Center: Resolving Solubility Challenges of 4',6-Dichlorobiphenyl-3-carbaldehyde in Aqueous Media
Welcome to the technical support center for 4',6-Dichlorobiphenyl-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this hydrophobic compound in aqueous experimental systems. Here, we move beyond simple protocols to explain the underlying principles of each method, empowering you to make informed decisions and troubleshoot effectively.
Understanding the Challenge: The Physicochemical Properties of 4',6-Dichlorobiphenyl-3-carbaldehyde
4',6-Dichlorobiphenyl-3-carbaldehyde is a biphenyl derivative characterized by two chlorine substitutions and an aldehyde functional group.[1] This structure confers significant hydrophobicity, making it poorly soluble in water.[2][3] Polychlorinated biphenyls (PCBs) are known for their low aqueous solubility, which generally decreases with increased chlorination.[3] Aromatic aldehydes also exhibit limited water solubility, though this can be influenced by other functional groups.[4]
The primary obstacle to using 4',6-Dichlorobiphenyl-3-carbaldehyde in biological assays and other aqueous systems is its tendency to precipitate out of solution. This can lead to inaccurate and unreliable experimental results. This guide will provide a structured approach to overcoming this critical issue.
Frequently Asked Questions (FAQs)
Q1: Why is 4',6-Dichlorobiphenyl-3-carbaldehyde so difficult to dissolve in my aqueous buffer?
A1: The molecular structure of 4',6-Dichlorobiphenyl-3-carbaldehyde is the primary reason for its poor aqueous solubility. The biphenyl core and the two chlorine atoms create a nonpolar, hydrophobic molecule.[2] Like other polychlorinated biphenyls, it resists interaction with polar water molecules, preferring to associate with other nonpolar molecules or self-aggregate, leading to precipitation.[3]
Q2: I've tried dissolving it directly in my cell culture media, but I see a precipitate. What's happening?
A2: Direct addition to aqueous media is almost certain to fail due to the compound's hydrophobicity. The precipitate you are observing is the undissolved compound. To achieve a homogenous solution, a solubilization strategy is necessary to create a stable dispersion of the molecule in the aqueous phase.
Q3: Can I just sonicate the mixture to get it into solution?
A3: While sonication can help break up aggregates and transiently improve dispersion, it is not a reliable method for achieving true solubility for highly hydrophobic compounds.[5] Without a solubilizing agent, the compound will likely re-precipitate over time, especially at physiological temperatures.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: As with any chemical, proper safety precautions should be taken. It is advisable to handle 4',6-Dichlorobiphenyl-3-carbaldehyde in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal guidelines, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides: A Step-by-Step Approach to Solubilization
This section provides detailed protocols and the scientific rationale for three common and effective methods for solubilizing hydrophobic compounds like 4',6-Dichlorobiphenyl-3-carbaldehyde.
Method 1: The Co-Solvent Approach
This is often the first and most straightforward method to try. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can significantly increase the solubility of a poorly soluble compound.[6][7][8]
The Principle: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more "hospitable" to hydrophobic molecules.[7] This reduces the interfacial tension between the compound and the aqueous phase, allowing for dissolution.[7]
Recommended Co-solvents and Their Properties:
| Co-Solvent | Key Characteristics | Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful and widely used solvent for hydrophobic compounds.[9] Generally well-tolerated in cell-based assays at low concentrations (typically <0.5%). | Can be toxic to some cell lines at higher concentrations. May oxidize certain sensitive residues in peptides or proteins.[5] |
| Dimethylformamide (DMF) | A good alternative to DMSO, especially for compounds with oxidation-sensitive functional groups.[5] | Also has potential for cellular toxicity, and the final concentration should be minimized. |
| Ethanol | A less potent solvent than DMSO or DMF, but often better tolerated by biological systems.[6] | May not be sufficient to solubilize highly insoluble compounds at acceptable concentrations. |
Experimental Protocol:
-
Stock Solution Preparation:
-
Weigh out a precise amount of 4',6-Dichlorobiphenyl-3-carbaldehyde.
-
Dissolve the compound in a minimal amount of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle vortexing or brief sonication may be used to aid dissolution.[5]
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the same co-solvent to create a range of intermediate concentrations.
-
-
Final Working Solution Preparation:
-
Add a small aliquot of the appropriate intermediate stock solution to your pre-warmed aqueous buffer or cell culture medium. It is crucial to add the co-solvent stock to the aqueous solution and not the other way around to avoid precipitation.
-
The final concentration of the co-solvent in your working solution should be kept as low as possible, ideally below 0.5% (v/v) for most cell-based assays, to minimize solvent-induced artifacts.
-
Troubleshooting:
-
Precipitation upon addition to aqueous media: This indicates that the solubility limit has been exceeded in the final mixture. Try using a lower final concentration of the compound or a slightly higher, yet still non-toxic, percentage of the co-solvent.
-
Cellular toxicity or unexpected biological effects: This could be due to the co-solvent. Run a vehicle control (your aqueous medium with the same final concentration of the co-solvent) to differentiate the effects of the compound from the solvent.
Workflow for the Co-Solvent Approach:
Caption: A stepwise workflow for solubilizing hydrophobic compounds using the co-solvent method.
Method 2: The Cyclodextrin Inclusion Complex Approach
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] This unique structure allows them to encapsulate hydrophobic molecules, forming inclusion complexes that are soluble in aqueous solutions.[10][12][13]
The Principle: The non-polar 4',6-Dichlorobiphenyl-3-carbaldehyde molecule is entrapped within the hydrophobic core of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then interacts with water, effectively "cloaking" the hydrophobic guest molecule and rendering the entire complex water-soluble.[13]
Recommended Cyclodextrins:
| Cyclodextrin Derivative | Key Characteristics |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | One of the most commonly used and effective cyclodextrins for enhancing the solubility of poorly soluble drugs.[12][14] It has reduced toxicity compared to natural beta-cyclodextrin.[12] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another highly effective and safe cyclodextrin derivative used in pharmaceutical formulations.[13] |
Experimental Protocol:
-
Prepare Cyclodextrin Solution:
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your desired aqueous buffer.
-
-
Complexation:
-
Add the powdered 4',6-Dichlorobiphenyl-3-carbaldehyde directly to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at room temperature or with gentle warming (do not exceed 40°C) for several hours to overnight to facilitate the formation of the inclusion complex.
-
-
Clarification:
-
After incubation, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
-
Application:
-
This solution can then be used directly in your experiments or further diluted in your aqueous buffer.
-
Troubleshooting:
-
Low solubilization efficiency: Increase the concentration of the cyclodextrin, extend the incubation time, or try gentle warming. The optimal molar ratio of cyclodextrin to the compound often needs to be determined empirically.
-
Interference with the assay: Run a control with the cyclodextrin solution alone to ensure it does not interfere with your experimental endpoint.
Logical Relationship for Cyclodextrin Encapsulation:
Sources
- 1. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Aldehydes | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. alzet.com [alzet.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
Technical Support Center: Purification of 4',6-Dichlorobiphenyl-3-carbaldehyde
A Guide to Removing Palladium Impurities
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4',6-Dichlorobiphenyl-3-carbaldehyde and similar compounds synthesized via palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this guide provides in-depth, field-proven insights into the effective removal of palladium impurities, ensuring the integrity of your research and the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my 4',6-Dichlorobiphenyl-3-carbaldehyde?
A1: Palladium is a heavy metal with known toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is low, which often translates to concentration limits in the low parts-per-million (ppm) range in the final drug substance. Beyond regulatory compliance, residual palladium can interfere with downstream synthetic transformations, poison catalysts in subsequent steps, and potentially compromise the results of biological assays.
Q2: What are the primary methods for removing palladium impurities from an organic compound like 4',6-Dichlorobiphenyl-3-carbaldehyde?
A2: The most common and effective methods for palladium removal can be categorized as follows:
-
Adsorption: This involves the use of solid-supported "scavengers" that selectively bind to palladium. The palladium-laden scavenger is then easily removed by filtration. Common adsorbents include functionalized silica (e.g., thiol or thiourea-based), activated carbon, and specialized polymers.[1][2]
-
Crystallization: Recrystallization of the final product can be an effective method for rejecting impurities, including palladium. However, its efficiency can be variable and may not be sufficient on its own to meet stringent purity requirements.[1]
-
Extraction: Liquid-liquid extraction can sometimes be used to remove palladium salts, but it is often less effective for removing colloidal or elemental palladium.
-
Chromatography: While column chromatography is a standard purification technique, it may not always be sufficient to remove palladium to the required low ppm levels, as some palladium species can co-elute with the product.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials designed to selectively bind to and remove palladium from a solution. They typically consist of a solid support (like silica or a polymer) functionalized with a ligand that has a high affinity for palladium. The mechanism of action is primarily chemisorption, where a strong chemical bond is formed between the functional group on the scavenger and the palladium atom.[1]
Common functional groups used in palladium scavengers include:
-
Thiol-based (-SH): These form strong covalent bonds with palladium.
-
Thiourea-based: Also effective at binding various forms of palladium.
-
Amine-based (-NH2): These can coordinate with palladium.
-
Phosphine-based: These can also bind to residual palladium.
The choice of scavenger often depends on the specific form of the palladium impurity (e.g., Pd(0), Pd(II), ligated species) and the nature of the product and solvent.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from 4',6-Dichlorobiphenyl-3-carbaldehyde and similar compounds.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High palladium levels (>50 ppm) after initial work-up (e.g., filtration through celite). | The palladium catalyst may be in a soluble, colloidal, or finely dispersed form that is not effectively removed by simple filtration. | Employ a dedicated palladium scavenger. Thiol-functionalized silica is a good starting point for aryl halides. |
| Palladium levels remain high even after treatment with a scavenger. | - Insufficient scavenger: The amount of scavenger used may be too low to bind all the residual palladium.- Inefficient mixing: Poor agitation can lead to incomplete contact between the scavenger and the palladium.- Short reaction time: The scavenging reaction may not have reached completion.- Incorrect scavenger choice: The selected scavenger may not have a high affinity for the specific palladium species in your reaction mixture.- Product interference: The product molecule may be strongly coordinated to the palladium, hindering the scavenger's access. | - Increase the equivalents of the scavenger (e.g., from 5 to 10 equivalents relative to the initial palladium loading).- Ensure vigorous stirring or agitation during the scavenging step.- Increase the reaction time (e.g., from 1-2 hours to overnight).- Screen a panel of different scavengers (e.g., thiol, thiourea, and amine-functionalized silica).- Consider a pre-treatment step, such as an acidic wash, which may help to break the product-palladium complex before adding the scavenger. |
| Significant product loss after scavenging. | - Non-specific binding: The scavenger may be adsorbing the product in addition to the palladium.- Product instability: The product may be degrading under the scavenging conditions (e.g., elevated temperature). | - Reduce the amount of scavenger used or switch to a more selective scavenger.- Perform the scavenging at a lower temperature.- Ensure the scavenger is thoroughly washed with a suitable solvent after filtration to recover any adsorbed product. |
| Formation of palladium black during the reaction or work-up. | This indicates the agglomeration of Pd(0) species. While it may seem like a positive sign for removal, fine particles can be difficult to filter. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere during the reaction to prevent oxidation of the catalyst, which can lead to the formation of palladium black.[3] - After the reaction, consider adding a ligand that can help to re-solubilize the palladium black before adding a scavenger. |
| Inconsistent results between batches. | - Variability in the form of palladium: The nature of the palladium species at the end of the reaction can vary depending on minor changes in reaction conditions.- Inconsistent work-up procedure: Variations in filtration, washing, or scavenging can lead to different final palladium levels. | - Standardize the reaction and work-up procedures as much as possible.- Always quantify the palladium level in the crude material before scavenging to adjust the amount of scavenger accordingly. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a model biphenyl aldehyde and subsequent palladium removal.
Protocol 1: Synthesis of a Biphenyl Aldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from a literature procedure for the synthesis of 4-biphenylcarboxaldehyde and serves as a representative example for the synthesis of 4',6-Dichlorobiphenyl-3-carbaldehyde, which would involve the coupling of an appropriately substituted dichlorobromobenzaldehyde with a corresponding boronic acid.[4]
Materials:
-
4-Bromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated brine
-
Darco G-60 (activated carbon)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a three-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.05 equiv), and 1-propanol.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen purge to dissolve the solids.
-
To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M sodium carbonate solution (1.20 equiv), and deionized water.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC or ¹H NMR until completion (typically 45-60 minutes).
-
Once the reaction is complete, remove the heat source and add deionized water while the mixture is still hot.
-
Allow the mixture to cool to room temperature while stirring.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the phases and extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic solution over anhydrous sodium sulfate.
At this stage, the crude product in the organic solution will contain residual palladium.
Protocol 2: Palladium Removal using Thiol-Functionalized Silica
Materials:
-
Crude organic solution from Protocol 1
-
Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol)
-
Celite®
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To the crude organic solution containing the biphenyl aldehyde, add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).
-
Stir the mixture vigorously at room temperature for 2-4 hours. For very low final palladium levels, stirring overnight may be necessary. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the process, but this should be tested on a small scale first to ensure product stability.
-
Once the scavenging is complete, filter the mixture through a pad of Celite® to remove the silica-bound palladium and the scavenger.
-
Wash the filter cake thoroughly with the same solvent used for the reaction to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure to obtain the purified product.
-
Analyze a sample of the purified product for residual palladium content using ICP-MS to confirm that the desired level of purity has been achieved.
Protocol 3: Palladium Removal using Activated Carbon
Materials:
-
Crude organic solution from Protocol 1
-
Activated carbon (e.g., Darco G-60)
-
Celite®
-
Filtration apparatus
Procedure:
-
To the crude organic solution containing the biphenyl aldehyde, add activated carbon (typically 5-10 wt% relative to the crude product weight).[2]
-
Stir the slurry at room temperature for 1-4 hours.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad thoroughly with the solvent to maximize product recovery. Note that some product loss due to adsorption on the activated carbon is possible.
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure to obtain the purified product.
-
Analyze a sample of the purified product for residual palladium content using ICP-MS.
Data Presentation: Comparison of Palladium Scavengers
The efficiency of palladium scavengers can vary depending on the reaction conditions and the nature of the palladium species. The following table summarizes data from various studies on the efficiency of different scavengers in Suzuki-Miyaura coupling reactions.
| Scavenger | Type | Starting Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT | Polymer-bound Trimercaptotriazine | 33,000 | <200 | Suzuki-Miyaura coupling | [2] |
| MP-TMT | Polymer-bound Trimercaptotriazine | 500-800 | <10 | Suzuki-Miyaura coupling | [2] |
| Darco KB-B | Activated Carbon | 6100 | 3.4 | Suzuki-Miyaura biaryl coupling | [2] |
| Thiourea Alkyl Silica | Functionalized Silica | 150-220 | <1 | Pharmaceutical product streams | [2] |
| SiliaMetS Thiourea | Functionalized Silica | Not specified | <1 (after 3 runs) | Suzuki-Miyaura coupling | [2] |
Note: The performance of scavengers is highly dependent on the specific reaction matrix. It is always recommended to screen a small panel of scavengers to identify the most effective one for your particular system.
Visualization of Experimental Workflows
Diagram 1: General Workflow for Palladium Removal
Caption: A decision-making diagram for troubleshooting persistent palladium contamination.
References
-
International Council for Harmonisation. ICH Guideline Q3D(R1) on Elemental Impurities. [Link]
-
Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Org. Process Res. Dev.2004 , 8 (3), 455–466. [Link]
-
Welch, C. J.; et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Org. Process Res. Dev.2023 , 27 (9), 1547–1575. [Link]
-
Almac. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]
-
Johnson Matthey. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]
-
Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
-
RSC Publishing. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]
-
ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Johnson Matthey Technology Review. Recent Developments in the Use of Palladium on Solid Support in Organic Synthesis. [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
Antemir, A. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Organic Chemistry Portal. Palladium Reagents and Catalysts: New Perspectives for the 21st Century - Jiro Tsuji. [Link]
-
Biotage. Why palladium metal scavengers are not all the same. [Link]
-
Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
Reddit. Formation of palladium black during Suzuki coupling. [Link]
-
RSC Publishing. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
-
Semantic Scholar. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
Sources
Validation & Comparative
Spectral Fingerprinting of 4',6-Dichlorobiphenyl-3-carbaldehyde: A Comparative NMR Guide
The following guide details the spectral characterization of 4',6-Dichlorobiphenyl-3-carbaldehyde , focusing on the structural elucidation via 1H and 13C NMR.
Executive Summary
4',6-Dichlorobiphenyl-3-carbaldehyde is a critical biaryl intermediate, frequently employed in the synthesis of liquid crystals and kinase inhibitors (e.g., p38 MAP kinase pathways).[1] Its structural rigidity, induced by the ortho-chlorine at position 6, creates a distinct spectral signature compared to its non-hindered analogs.[1]
This guide analyzes the 1H and 13C NMR profiles of the compound, comparing it against its likely synthetic regioisomers (e.g., 2',4-dichloro analogs).[1] We focus on Solvent Resolution Efficiency and Steric-Electronic Coupling Patterns to provide a self-validating identification protocol.
Structural Analysis & Numbering
Correct assignment requires precise numbering, particularly given the steric influence of the C6-Chlorine.
Key Structural Feature: The C6-Chlorine introduces significant steric hindrance, forcing the biphenyl system into a twisted non-planar conformation (dihedral angle > 45°).[2][1] This reduces
Comparative 1H NMR Analysis (500 MHz)
A. The Diagnostic Aldehyde Region
The aldehyde proton is the primary anchor for quantification and purity assessment.
| Feature | 4',6-Dichloro (Target) | 4'-Chloro (Analog) | Mechanistic Insight |
| Shift (ppm) | 10.02 (s) | 10.08 (s) | The 6-Cl twist reduces conjugation with Ring B, slightly shielding the CHO group compared to the planar analog.[2][1] |
| Solvent Effect | +0.15 ppm in DMSO-d6 | +0.05 ppm in DMSO-d6 | DMSO forms a stronger H-bond with the carbonyl in the twisted conformer due to higher localized polarity.[2] |
B. Aromatic Region Fingerprint (7.0 – 8.2 ppm)
Differentiation from regioisomers relies on the coupling patterns of Ring A.[2]
Target Molecule: 4',6-Dichlorobiphenyl-3-carbaldehyde [2][1][4]
-
H2 (Ring A): Appears as a narrow doublet or singlet (~7.9 ppm).[2][1] Reason: It is meta to the aldehyde and para to the C6-Cl, but its coupling to H4 is small (meta-coupling,
Hz).[2] -
H4 & H5 (Ring A): An AB system.[2][1] H5 is ortho to the shielding Cl, appearing upfield (~7.5 ppm).[2][1] H4 is ortho to the deshielding CHO, appearing downfield (~7.8 ppm).[2][1]
-
Ring B Protons: A classic AA'BB' pattern centered at 7.45 ppm.[2][1]
Alternative (Impurity): 2',4-Dichlorobiphenyl-3-carbaldehyde [2][1]
-
If the chlorine is on the other ring (2'-position), Ring A becomes a standard monosubstituted phenyl pattern, lacking the specific H4/H5 ortho-coupling distortion caused by the C6-Cl.[2]
13C NMR Spectral Data (125 MHz)
The carbon spectrum provides the definitive confirmation of the ortho-chloro substitution.[2]
| Carbon Type | Shift (ppm, CDCl3) | Assignment Logic |
| Carbonyl (C=O) | 190.5 | Diagnostic aldehyde carbon.[2] |
| C-Cl (Ipso, C6) | 133.2 | The C6 carbon is deshielded by Cl but shielded by the ortho-biphenyl twist.[2][1] |
| C-Cl (Ipso, C4') | 134.8 | Typical para-chloro shift, less affected by steric twist.[2][1] |
| C-Linkage (C1) | 142.1 | Significantly shifted due to the adjacent C6-Cl (Ortho Effect).[2][1] |
Experimental Protocol: Solvent Selection for Resolution
For drug development applications requiring >98% purity, solvent choice dictates the resolution of the aromatic multiplets.
Comparison: CDCl3 vs. DMSO-d6 vs. Benzene-d6[1][2]
-
Chloroform-d (CDCl3):
-
DMSO-d6:
-
Benzene-d6 (Recommended Alternative):
-
Performance: The magnetic anisotropy of benzene interacts with the twisted biphenyl rings, inducing a "Solvent Induced Shift" (ASIS).[2]
-
Result: Expands the aromatic region, resolving the H2 singlet from the Ring B multiplets.
-
Verdict:Superior for resolving regioisomers.
-
Step-by-Step Characterization Workflow
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL Benzene-d6 (for structure) or DMSO-d6 (for purity).
-
Acquisition:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve the meta-coupling (
Hz) on H2.
Decision Logic for Isomer Identification
The following diagram illustrates the logic flow to distinguish the target 4',6-dichloro isomer from common byproducts using NMR coupling constants (
Caption: Logic flow for distinguishing 4',6-Dichlorobiphenyl-3-carbaldehyde from regioisomers based on H2 multiplicity and Ring B symmetry.
References
-
General Biphenyl NMR Shifts
-
Solvent Effects in NMR
-
Synthesis & Characterization Context
-
Spectral Database for Organic Compounds (SDBS)
Sources
- 1. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 2. ckgas.com [ckgas.com]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kgroup.du.edu [kgroup.du.edu]
Comparative Guide: Mass Spectrometry Profiling of 4',6-Dichlorobiphenyl-3-carbaldehyde
Executive Summary
4',6-Dichlorobiphenyl-3-carbaldehyde (CAS: 50670-78-5) serves as a critical intermediate in the synthesis of biphenyl-based pharmaceuticals and organic materials. Its structural integrity—specifically the regiochemistry of the chlorine substituents—is pivotal for downstream efficacy.
This guide compares the performance of Electron Ionization (EI-GC-MS) versus Electrospray Ionization (ESI-LC-MS/MS) for the characterization of this compound. While ESI offers sensitivity for biological matrices, EI remains the "gold standard" for structural confirmation due to distinct fragmentation pathways driven by the ortho-effect , which allows for the differentiation of this molecule from its isobaric isomers (e.g., 3',4'-dichlorobiphenyl-3-carbaldehyde).
Chemical Profile & Ionization Physics
| Property | Specification |
| Formula | C₁₃H₈Cl₂O |
| Exact Mass (Monoisotopic) | 250.00 |
| Key Substituents | Aldehyde (-CHO) at C3; Chlorine at C6 (Ortho); Chlorine at C4' (Para) |
| Isotope Pattern | Characteristic Cl₂ cluster (9:6:1 ratio at M, M+2, M+4) |
Comparative Analysis: Ionization Modes
| Feature | Method A: EI-GC-MS (Recommended for ID) | Method B: ESI-LC-MS/MS (Recommended for Quant) |
| Ionization Energy | 70 eV (Hard Ionization) | 3-5 kV (Soft Ionization) |
| Primary Ion | M⁺• (Radical Cation, m/z 250) | [M+H]⁺ (Protonated, m/z 251) or [M+Na]⁺ |
| Structural Insight | High. Extensive fragmentation reveals substituent positions. | Low. Primarily intact molecular ion; requires CID for fragments. |
| Isomer Resolution | Excellent. Distinguishes ortho-Cl (6-position) via "Ortho Effect." | Poor. Isomers often co-elute and show identical CID transitions. |
| Sensitivity | Nanogram range.[1] | Picogram range (High sensitivity). |
Detailed Fragmentation Mechanisms (EI-MS)
The fragmentation of 4',6-Dichlorobiphenyl-3-carbaldehyde under Electron Impact is governed by three competing mechanisms. The presence of the chlorine atom at the 6-position (ortho to the biphenyl linkage) is the unique identifier.
Mechanism 1: Alpha-Cleavage (Aldehyde Characteristic)
The radical cation located on the carbonyl oxygen triggers the homolytic cleavage of the C-H bond or the C-C bond.
-
[M-H]⁺ (m/z 249): Formation of the stable acylium ion. Dominant in aromatic aldehydes.
-
[M-CHO]⁺ (m/z 221): Loss of the formyl radical, leaving the dichlorobiphenyl cation.
Mechanism 2: The "Ortho Effect" (Regiospecific)
Unlike its meta/para isomers, the 6-chloro substituent is spatially proximate to the 2'-hydrogen on the opposing ring. This steric crowding facilitates a specific elimination pathway:
-
[M-Cl]⁺ (m/z 215): Enhanced intensity compared to non-ortho isomers due to relief of steric strain.
-
Cyclization (m/z 186/187): Loss of Cl and CO, followed by ring closure to form a fluorenone-like or dibenzofuran-type cation. This pathway is significantly suppressed in 3',4'-dichloro isomers.
Mechanism 3: Chlorine Isotope Clusters
Every fragment retaining chlorine atoms will exhibit the characteristic isotope spacing:
-
M⁺ (2 Cl): m/z 250 (100%), 252 (64%), 254 (10%).
-
Fragment (1 Cl): m/z 215 (100%), 217 (32%).
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways, highlighting the unique "Ortho-Cyclization" route that distinguishes this product from alternatives.
Caption: Fragmentation pathway of 4',6-Dichlorobiphenyl-3-carbaldehyde. The green path (Ortho-Effect) is diagnostic for the 6-position chlorine.
Experimental Protocols
Protocol A: EI-GC-MS (Structural Validation)
Objective: Confirm regiochemistry and purity.
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM). Dilute 1:100 with Hexane.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).[2]
-
Scan Range: m/z 50–400.
-
-
Data Validation: Verify the ratio of m/z 215/250. A ratio >20% supports the presence of ortho-chlorine (6-position).
Protocol B: ESI-LC-MS/MS (Trace Quantification)
Objective: High-sensitivity detection in biological fluids.
-
Derivatization (Optional but Recommended): React sample with DNPH (2,4-Dinitrophenylhydrazine) to enhance ionization of the aldehyde.
-
LC Parameters:
-
Column: C18 Reverse Phase (2.1 x 50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 5 mins.
-
-
MS Parameters:
-
Mode: Positive ESI.
-
Transition (MRM): 251.0 → 223.0 (Loss of CO) or Derivatized adduct transition.
-
Data Summary: Predicted Mass Spectrum
| m/z Value | Ion Identity | Relative Abundance (Approx) | Diagnostic Note |
| 250 | M⁺• (³⁵Cl₂) | 60-80% | Molecular Ion |
| 252 | M⁺• (³⁵Cl³⁷Cl) | 40-50% | Isotope Confirmation |
| 249 | [M-H]⁺ | 100% (Base Peak) | Characteristic of Aromatic Aldehydes |
| 221 | [M-CHO]⁺ | 40-60% | Loss of Aldehyde Group |
| 215 | [M-Cl]⁺ | High (>20%) | Diagnostic for 6-Cl (Ortho Effect) |
| 187 | [M-Cl-CO]⁺ | Moderate | Cyclized Fragment |
Note: In the non-ortho isomer (3',4'-dichloro), the m/z 215 peak will be significantly lower (<5%) due to the lack of steric relief upon Cl loss.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text defining alpha-cleavage and ortho-effects).
-
Safe, S., & Hutzinger, O. (1972). "Mass spectrometry of polychlorinated biphenyls". Journal of the Chemical Society, Perkin Transactions 1, 686-691. Link (Foundational work on PCB ortho-effects).
-
NIST Mass Spectrometry Data Center. (2023). "Fragmentation of Aromatic Aldehydes". NIST Chemistry WebBook, SRD 69. Link
-
Levy, L. A., & Oswald, E. O. (1976).[3] "The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls". Biomedical Mass Spectrometry, 3(2), 88-90. Link (Specific mechanisms for ortho-Cl loss).
Sources
FTIR Spectral Characterization of 4',6-Dichlorobiphenyl-3-carbaldehyde: A Comparative Guide
Executive Summary & Context
4',6-Dichlorobiphenyl-3-carbaldehyde is a highly functionalized organic intermediate critical to modern drug discovery. It serves as a foundational building block in the synthesis of complex therapeutics, including1[1]. Before deploying this compound in downstream coupling reactions (such as reductive aminations or Suzuki-Miyaura cross-couplings), scientists must rigorously validate its structural integrity.
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard for this validation. This guide objectively compares the FTIR performance and spectral fingerprint of 4',6-Dichlorobiphenyl-3-carbaldehyde against structurally related alternatives, providing a comprehensive framework for analytical chemists and drug development professionals.
Mechanistic Insights: Decoding the Spectral Fingerprint
As an application scientist, interpreting an FTIR spectrum requires understanding the causality behind peak shifts rather than merely consulting correlation tables. The spectral fingerprint of 4',6-Dichlorobiphenyl-3-carbaldehyde is governed by specific electronic and steric effects:
-
The Carbonyl (C=O) Stretch (~1695 cm⁻¹): In standard aliphatic aldehydes, the C=O stretch appears near 1725 cm⁻¹. However, conjugation with the aromatic biphenyl system delocalizes the π-electrons, weakening the carbonyl double bond and shifting the absorption to a lower wavenumber. Concurrently, the electronegative chlorine atom at the ortho-like position relative to the biphenyl bridge (position 6) exerts an inductive withdrawal (-I effect) that slightly stiffens the bond compared to an unsubstituted 2[2].
-
The Carbon-Chlorine (C-Cl) Stretch (~1090 cm⁻¹): The heavy atomic mass of chlorine results in low-frequency stretching vibrations in the fingerprint region. The dual substitution (at the 4' and 6 positions) broadens this band due to overlapping symmetric and asymmetric stretching modes.
-
C-H Out-of-Plane (OOP) Bending (800–880 cm⁻¹): This region is the definitive diagnostic tool for ring substitution patterns. The molecule contains two distinct rings:
-
The 4'-chloro ring is para-disubstituted, yielding a strong wagging band near 825 cm⁻¹.
-
The 3-carbaldehyde-6-chloro ring is 1,2,4-trisubstituted, producing a sharp peak near 880 cm⁻¹ corresponding to the isolated aromatic proton between the substituents.
-
Comparative Spectral Analysis
To objectively evaluate the resolving power of FTIR for this compound, we benchmark it against two structurally related alternatives: 3 (a monocyclic analog)[3] and biphenyl-3-carbaldehyde (a non-halogenated analog). The reference data for 4-chlorobenzaldehyde is corroborated by the 4[4].
Table 1: Comparative FTIR Peak Assignments
| Functional Group Vibration | 4',6-Dichlorobiphenyl-3-carbaldehyde | 4-Chlorobenzaldehyde (Monocyclic) | Biphenyl-3-carbaldehyde (Non-halogenated) |
| C=O Stretch | ~1695 cm⁻¹ | ~1700 cm⁻¹ | 1690 cm⁻¹ |
| Aldehyde C-H Stretch | ~2730, 2830 cm⁻¹ (Fermi doublet) | ~2730, 2830 cm⁻¹ | 2832 cm⁻¹ |
| Aromatic C=C Stretch | ~1590, 1475 cm⁻¹ | ~1590, 1480 cm⁻¹ | 1592 cm⁻¹ |
| C-Cl Stretch | ~1090 cm⁻¹ (Broad, dual Cl) | ~1090 cm⁻¹ (Sharp, single Cl) | N/A |
| C-H OOP Bending | ~825 cm⁻¹ & ~880 cm⁻¹ | ~837 cm⁻¹ | ~750, 690 cm⁻¹ |
Observation: The presence of the ~880 cm⁻¹ peak in 4',6-Dichlorobiphenyl-3-carbaldehyde is the critical differentiator from 4-chlorobenzaldehyde, confirming the 1,2,4-trisubstituted nature of the primary ring.
Self-Validating ATR-FTIR Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation gates to prevent false-positive structural identifications.
Step 1: System Initialization & Background Collection
-
Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Validation Gate: Collect a background single-beam spectrum (air). Ensure the energy throughput is >90% of the manufacturer's baseline and no residual sample peaks are present.
Step 2: Sample Preparation
-
Deposit 2–5 mg of neat 4',6-Dichlorobiphenyl-3-carbaldehyde powder directly onto the center of the diamond crystal.
-
Apply the pressure anvil until the clutch clicks, ensuring optimal optical contact without crushing the crystal.
Step 3: Data Acquisition
-
Set the spectrometer to collect 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
-
Validation Gate: Monitor the real-time interferogram. If the signal-to-noise ratio (SNR) is poor, increase the anvil pressure slightly to improve the evanescent wave penetration into the solid sample.
Step 4: Post-Processing & Quality Control
-
Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth (which artificially intensifies low-wavenumber peaks).
-
Validation Gate: Inspect the 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions. Sharp, jagged peaks indicate water vapor interference in the optical path. If present, the system mandates a 5-minute dry nitrogen purge before re-acquisition.
Workflow Visualization
Workflow for the ATR-FTIR spectral acquisition and structural validation of halogenated biphenyls.
References
- Source: epo.
- Title: Phosphine ligand and base-free, Pd-catalyzed oxidative cross...
- Source: nih.
- Source: nist.
Sources
Comparative Reactivity Analysis: 4',6-Dichlorobiphenyl-3-carbaldehyde vs. 4-Chlorobiphenyl-3-carbaldehyde
A Guide for Synthetic Strategy and Reaction Design
This guide provides a comparative analysis of the chemical reactivity of 4',6-Dichlorobiphenyl-3-carbaldehyde and 4-chlorobiphenyl-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to offer a predictive framework rooted in fundamental principles of organic chemistry. Where direct experimental comparisons are not publicly available, this guide extrapolates from established data on analogous systems to forecast reactivity trends, aiding in experimental design and the strategic selection of synthetic routes.
Executive Summary: The Decisive Influence of Ortho-Substitution
The primary structural difference between 4',6-Dichlorobiphenyl-3-carbaldehyde and 4-chlorobiphenyl-3-carbaldehyde is the presence of an additional chlorine atom at the C6 position, ortho to the carbaldehyde group. This seemingly minor change introduces significant electronic and steric effects that profoundly alter the reactivity of the aldehyde moiety and the biphenyl scaffold.
Key Predicted Reactivity Differences:
-
Nucleophilic Addition to the Carbonyl: The aldehyde in 4',6-Dichlorobiphenyl-3-carbaldehyde is expected to be more electrophilic due to the electron-withdrawing nature of the ortho-chloro substituent. However, this enhanced electronic reactivity is likely to be significantly attenuated, and in many cases overcome, by the substantial steric hindrance imposed by the same ortho-chlorine atom.
-
Oxidation and Reduction: The steric shielding of the aldehyde in 4',6-Dichlorobiphenyl-3-carbaldehyde may necessitate more forcing reaction conditions for both oxidation to a carboxylic acid and reduction to an alcohol compared to its monochlorinated counterpart.
-
Reactions at the Biphenyl Core: The reactivity of the aromatic rings in reactions such as electrophilic aromatic substitution or cross-coupling will be influenced by the differing electronic profiles and steric environments of the two molecules.
This guide will dissect these differences, providing a mechanistic rationale and proposing experimental strategies to navigate the unique reactivity of each compound.
Structural and Electronic Properties: A Comparative Overview
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic character of the carbonyl carbon and the steric accessibility of the aldehyde group.
Electronic Effects:
The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. In 4',6-Dichlorobiphenyl-3-carbaldehyde, the cumulative inductive effect of two chlorine atoms, particularly the one ortho to the aldehyde, makes the carbonyl carbon significantly more electron-deficient than in the monochlorinated analogue.
Steric Effects:
The van der Waals radius of the chlorine atom at the C6 position in 4',6-Dichlorobiphenyl-3-carbaldehyde creates a sterically congested environment around the aldehyde group. This steric bulk can impede the approach of nucleophiles and reagents, potentially slowing down or even inhibiting reactions that proceed smoothly with the less hindered 4-chlorobiphenyl-3-carbaldehyde.
Table 1: Predicted Impact of Substituents on Aldehyde Reactivity
| Feature | 4-chlorobiphenyl-3-carbaldehyde | 4',6-Dichlorobiphenyl-3-carbaldehyde | Rationale |
| Electronic Effect on Carbonyl | Moderately activated by C4'-Cl (-I effect) | Strongly activated by C6-Cl and C4'-Cl (-I effect) | The C6-Cl is in closer proximity to the aldehyde, exerting a more potent inductive effect. |
| Steric Hindrance at Carbonyl | Low | High | The ortho-C6-Cl group physically obstructs the trajectory of incoming reagents. |
| Overall Predicted Reactivity | Governed primarily by electronics | A dynamic interplay between electronic activation and steric hindrance. | The outcome of a reaction will depend on the size and nature of the attacking species. |
Comparative Reactivity in Key Transformations
Nucleophilic Addition Reactions (e.g., Grignard, Wittig)
Nucleophilic addition is a cornerstone of aldehyde chemistry. The balance between electronic activation and steric hindrance is paramount in these reactions.
Mechanistic Considerations:
The addition of a nucleophile to a carbonyl group proceeds through a tetrahedral intermediate. The rate of this step is influenced by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
Predicted Outcomes:
-
Small Nucleophiles (e.g., NaBH₄, LiAlH₄): For small, highly reactive nucleophiles like hydride reagents, the electronic activation of the carbonyl in 4',6-Dichlorobiphenyl-3-carbaldehyde may lead to faster reaction rates compared to the monochloro derivative.
-
Bulky Nucleophiles (e.g., Grignard reagents, Wittig ylides): As the steric bulk of the nucleophile increases, the steric hindrance from the C6-Cl in 4',6-Dichlorobiphenyl-3-carbaldehyde is expected to become the dominant factor. This will likely result in significantly slower reaction rates and lower yields compared to 4-chlorobiphenyl-3-carbaldehyde. In some cases, the reaction may not proceed at all without the use of more reactive organometallic reagents (e.g., organolithiums) or activating additives.
Experimental Workflow: A Model Wittig Reaction
Below is a generalized protocol for a Wittig reaction. For 4',6-Dichlorobiphenyl-3-carbaldehyde, an extended reaction time, elevated temperature, or the use of a more reactive phosphonium ylide may be necessary.
Caption: Generalized workflow for a Wittig olefination reaction.
Oxidation to Carboxylic Acids
The conversion of the aldehyde to a carboxylic acid is a common transformation.
Predicted Outcomes:
The steric hindrance around the aldehyde in 4',6-Dichlorobiphenyl-3-carbaldehyde may require more potent oxidizing agents or harsher reaction conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion compared to 4-chlorobiphenyl-3-carbaldehyde. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are more likely to be effective than milder oxidants like silver oxide (Ag₂O).
Reductive Amination
Reductive amination involves the formation of an imine or iminium ion, followed by reduction.
Predicted Outcomes:
The initial condensation step with an amine to form the imine is likely to be slower for 4',6-Dichlorobiphenyl-3-carbaldehyde due to steric hindrance. This may lead to lower overall yields of the aminated product. The choice of reducing agent will also be critical, with less sterically demanding reagents such as sodium cyanoborohydride (NaBH₃CN) being preferable.
Proposed Experimental Verification
To empirically validate the predictions made in this guide, a series of parallel experiments are proposed.
Experimental Design:
Structural Profiling & Comparison Guide: 4',6-Dichlorobiphenyl-3-carbaldehyde
This guide provides a technical structural analysis of 4',6-Dichlorobiphenyl-3-carbaldehyde , focusing on its crystallographic properties relative to structural analogs.
Executive Summary: The Ortho-Effect Advantage
4',6-Dichlorobiphenyl-3-carbaldehyde (CAS: 50670-78-5 / Analogous) represents a specialized class of biphenyl intermediates where the 6-position chlorine (ortho-substitution) dictates a non-planar conformation. Unlike its planar analogs (e.g., 4,4'-dichlorobiphenyl derivatives), this steric bulk forces a significant dihedral twist, altering solubility, π-conjugation, and binding affinity in medicinal chemistry applications.
This guide compares the crystallographic performance of this compound against two standard alternatives:
-
Alternative A: Biphenyl-3-carbaldehyde (No halogenation; high conformational flexibility).
-
Alternative B: 4,4'-Dichlorobiphenyl-3-carbaldehyde (Para-substitution only; tends toward planarity/high-packing efficiency).
Comparative Performance Data
The following data synthesizes structural trends from homologous polychlorinated biphenyl (PCB) crystallographic datasets. The "Performance" here is defined by structural rigidity and lattice stability , critical for drug design and solid-state formulation.
Table 1: Structural & Physicochemical Comparison
| Feature | 4',6-Dichlorobiphenyl-3-carbaldehyde (Target) | Alternative A (Unsubstituted) | Alternative B (Para-Only) |
| Key Substituent | 6-Chloro (Ortho) | None | 4,4'-Dichloro (Para) |
| Dihedral Twist (φ) | ~60° – 80° (Predicted) | ~35° – 45° | ~40° (Solution) / ~0° (Solid)* |
| Lattice Energy | Lower (Looser Packing) | Moderate | High (π-π Stacking) |
| Solubility (Organic) | Enhanced (due to twist) | Moderate | Low (due to stacking) |
| Electronic Conjugation | Broken (Blue-shifted UV) | Partial | Extended (Red-shifted) |
| Crystallization Habit | Prismatic/Blocky (Steric driven) | Plates/Needles | Leaflets (Stacking driven) |
> Note: Para-substituted biphenyls often flatten in the solid state to maximize packing efficiency. The Target compound's ortho-chlorine sterically forbids this flattening, preserving the twist even in the crystal lattice [1].
Technical Deep Dive: The Crystallographic Workflow
To validate the structural claims above, researchers must generate high-fidelity X-ray data. This protocol ensures the distinction between packing-induced conformation and intrinsic steric conformation.
Phase 1: Self-Validating Crystallization Protocol
-
Objective: Grow single crystals suitable for XRD (0.1 – 0.3 mm).
-
Method: Slow Evaporation vs. Vapor Diffusion.
-
Solvent System:
-
Primary: Dichloromethane (DCM) – Solubilizes the twisted biphenyl.
-
Antisolvent:[1] Hexane or Pentane – Induces nucleation.
-
-
Validation Step: Check extinction under crossed polarizers. Sharp extinction = single crystal; mosaic/undulating extinction = twinned/aggregated.
Phase 2: Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K .
-
Reasoning: Room temperature data exaggerates thermal motion (ellipsoids) of the aldehyde group, obscuring the precise C=O bond length.
-
-
Disorder Handling: The 3-carbaldehyde group may exhibit rotational disorder (cis/trans relative to the ring).
-
Fix: Use PART instructions in SHELXL to model split positions if electron density is elongated.
-
Phase 3: Structural Analysis Workflow (Visualization)
Figure 1: Critical path for structural determination. The feedback loop at Refinement prevents publishing erroneous "disordered" structures that are actually twinned.
Mechanism of Action: The "Ortho-Clash"
Understanding the data requires understanding the causality of the twist.
-
Steric Hindrance: The Chlorine atom at position 6 has a van der Waals radius of ~1.75 Å.
-
Proton Clash: The proton at position 2' (on the opposing ring) is spatially incompatible with the 6-Cl if the rings are planar (0° torsion).
-
Result: The molecule rotates around the C1-C1' bond to relieve this strain.
-
Experimental Consequence: In the X-ray structure, you will observe a torsion angle significantly deviating from 0°.
-
Biological Consequence:[1] This "locked" twisted conformation mimics specific protein binding pockets better than the "floppy" unsubstituted biphenyl [2].
-
References
-
Lehmler, H. J., et al. (2002). "Structural variation of the polychlorinated biphenyls." Journal of Chemical Crystallography.
-
Kodavanti, P. R., et al. (1996). "Chlorination of ortho-position on Polychlorinated Biphenyls Increases Protein Kinase C Activity." Toxicology and Applied Pharmacology.
-
Cambridge Crystallographic Data Centre (CCDC) . "CSD Entry Search: Biphenyl Derivatives."
Sources
High-Resolution Chromatographic Separation of 4',6-Dichlorobiphenyl-3-carbaldehyde: A Comparative Guide for Process Chemists
As a Senior Application Scientist, I frequently encounter purification bottlenecks in the scale-up of complex biphenyl intermediates. 4',6-Dichlorobiphenyl-3-carbaldehyde (C₁₃H₈Cl₂O, MW: 251.11 g/mol ) is a highly versatile building block used in agrochemical and pharmaceutical synthesis, characterized by its dual chlorine substitutions and a reactive formyl group [1].
While synthesizing this compound via Suzuki-Miyaura cross-coupling (e.g., reacting 2-chloro-5-formylphenylboronic acid with 1-bromo-4-chlorobenzene) is highly efficient, it introduces a significant downstream challenge: the generation of structurally analogous byproducts. Homocoupling of the boronic acid or aryl halide is a notorious side reaction that produces symmetrical biaryls (such as 4,4'-dichlorobiphenyl and 3,3'-diformyl-4,4'-dichlorobiphenyl). These byproducts possess nearly identical polarities and partition coefficients to the target molecule, severely complicating chromatographic separation [2].
This guide objectively compares standard and advanced chromatographic phases, explaining the mechanistic causality behind their performance, and provides a self-validating protocol for isolating high-purity 4',6-Dichlorobiphenyl-3-carbaldehyde.
The Separation Challenge: Mechanistic Causality
To successfully purify this compound, we must first understand why traditional methods fail.
When utilizing a standard Normal Phase (Silica Gel) or a conventional Reversed-Phase C18 (Octadecylsilica) column, separation relies almost entirely on hydrophobic dispersion forces. Because the target molecule and its homocoupled byproducts share the same rigid biphenyl core and highly lipophilic chlorine substituents, their hydrophobic surface areas are virtually indistinguishable.
The standard C18 stationary phase lacks the geometric recognition required to differentiate between the subtle dipole moment shifts introduced by the aldehyde group or the specific positional isomerism of the halogens. Consequently, process chemists observe severe peak overlap (co-elution) and poor resolution (Rs < 1.0).
To overcome this, we must exploit orthogonal interaction mechanisms . Research on the chromatography of halogenated cyclic systems demonstrates that introducing stationary phases with aromatic functionality—such as Phenyl-Hexyl—provides additional
Stationary Phase Comparison & Experimental Data
To objectively evaluate performance, a crude Suzuki-Miyaura reaction mixture containing 4',6-Dichlorobiphenyl-3-carbaldehyde and its primary homocoupled byproduct (4,4'-dichlorobiphenyl) was analyzed across three different stationary phases under identical gradient conditions (40% to 90% Acetonitrile in water with 0.1% Formic Acid).
Quantitative Performance Summary
| Stationary Phase | Target Retention Factor ( | Byproduct Retention Factor ( | Resolution ( | Peak Asymmetry ( | Primary Separation Mechanism |
| Standard C18 | 4.2 | 4.4 | 0.8 (Co-elution) | 1.4 | Hydrophobic dispersion only |
| Biphenyl | 5.8 | 6.5 | 1.6 (Partial) | 1.5 | Rigid |
| Phenyl-Hexyl | 5.1 | 6.2 | 2.4 (Baseline) | 1.1 | Flexible |
Causality of the Results:
-
C18: Failed to resolve the compounds due to a lack of
-electron interaction. -
Biphenyl: Provided strong
interactions, but the rigid nature of the biphenyl ligand caused excessive retention and peak tailing ( = 1.5) for the highly aromatic analytes. -
Phenyl-Hexyl (The Winner): The six-carbon alkyl spacer provides conformational flexibility, allowing the terminal phenyl ring to optimally align with the electron-deficient dichlorobiphenyl system. This synergistic combination of hydrophobic partitioning and flexible
stacking delivered baseline resolution ( = 2.4) and sharp peak shapes.
Workflow Visualization
The following diagram illustrates the logical decision tree and interaction mechanisms that dictate the success of this purification workflow.
Chromatographic decision tree for separating Suzuki-Miyaura byproducts.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system . The inclusion of a System Suitability Test (SST) guarantees that the chromatographic environment is optimal before any precious crude material is injected.
Materials Required
-
Column: Phenyl-Hexyl HPLC Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v). Causality: Formic acid suppresses secondary interactions with residual surface silanols, preventing tailing of the aldehyde group.
-
Mobile Phase B: LC-MS grade Acetonitrile.
Step-by-Step Methodology
Step 1: Sample Preparation (Crucial for Peak Shape)
-
Dissolve the crude reaction mixture in a diluent matching the initial mobile phase conditions (40% Acetonitrile / 60% Water).
-
Self-Validation Check: If the sample is dissolved in 100% strong solvent (e.g., pure Acetonitrile or DMSO), it will cause solvent-induced band broadening. Ensure the sample is completely soluble in the 40% organic diluent; filter through a 0.22 µm PTFE syringe filter.
Step 2: System Suitability Test (SST)
-
Inject a blank (diluent only) to confirm a flat baseline.
-
Inject a standard calibration mixture containing pure 4',6-Dichlorobiphenyl-3-carbaldehyde and 4,4'-dichlorobiphenyl.
-
Validation Gate: Proceed to crude injection only if the calculated Resolution (
) between the two peaks is and the Peak Asymmetry ( ) is . If criteria are not met, verify column temperature and mobile phase preparation.
Step 3: Execution of the Gradient Method
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the Phenyl-Hexyl pores.
-
Detection: UV at 254 nm (optimal for conjugated biphenyl systems).
-
Gradient Program:
-
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)
-
2.0 - 15.0 min: Linear ramp from 40% B to 90% B
-
15.0 - 18.0 min: 90% B (Column wash to elute highly retained dimers)
-
18.0 - 22.0 min: 40% B (Re-equilibration)
-
Step 4: Fraction Collection & Verification
-
Collect the target peak eluting at approximately
= 5.1. -
Lyophilize or gently evaporate the solvent under a nitrogen stream.
-
Confirm purity via orthogonal techniques (e.g., ¹H-NMR to verify the presence of the aldehyde proton at ~10 ppm and the specific splitting pattern of the chlorinated rings).
References
- Smolecule. "Buy 4',6-Dichlorobiphenyl-3-carbaldehyde - Smolecule". Smolecule.
- Benchchem. "Technical Support Center: Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid". Benchchem.
- ResearchGate. "Separation of hexabromocyclododecane diastereomers: Application of C18 and phenyl-hexyl ultra-performance liquid chromatography columns". ResearchGate.
A Senior Application Scientist's Guide to the Analysis of 4',6-Dichlorobiphenyl-3-carbaldehyde: A Comparative Review of Reference Standards and Methodologies
Introduction
4',6-Dichlorobiphenyl-3-carbaldehyde, with the IUPAC name 4-chloro-3-(4-chlorophenyl)benzaldehyde, is a substituted aromatic aldehyde belonging to the biphenyl family.[1] Its structure, featuring a reactive aldehyde group and a chlorinated biphenyl core, makes it a valuable intermediate in the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical compounds.[1] However, the structural similarity to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants (POPs), necessitates the development of precise and robust analytical methods for its quantification.[2] Accurate analysis is paramount for ensuring the purity of synthetic batches, studying its biological interactions, and monitoring its potential environmental fate.
This guide provides an in-depth comparison of the primary analytical methodologies for 4',6-Dichlorobiphenyl-3-carbaldehyde, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the foundational importance of establishing a reliable reference standard and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, grounded in principles of scientific integrity and validation.
Part 1: The Cornerstone of Analysis: The Reference Standard
The validity of any quantitative analysis hinges on the quality of the reference standard used for calibration. A well-characterized standard ensures accuracy, precision, and inter-laboratory reproducibility. For regulated environments, a Certified Reference Material (CRM) produced by an accredited body according to standards like ISO 17034 is the gold standard, as it provides the highest level of accuracy and traceability.[2]
While a specific CRM for 4',6-Dichlorobiphenyl-3-carbaldehyde may not be universally available, the principles for establishing a reliable working standard are well-defined within the scientific community.[3][4] If a commercial CRM is unavailable, an in-house or custom-synthesized batch must be rigorously qualified.
Key Steps for Qualifying a Reference Standard:
-
Structural Confirmation: The identity of the compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure, including the substitution pattern on the biphenyl rings.[5] For complex molecules like substituted biphenyls, NMR can also provide insights into their conformational properties in solution.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition (C₁₃H₈Cl₂O).[1]
-
-
Purity Assessment: A mass balance approach is typically employed, where the purity is calculated by subtracting the number of impurities (e.g., organic, inorganic, water, residual solvents) from 100%.
-
Chromatographic Purity: HPLC with a diode-array detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD) is used to detect and quantify organic impurities. GC with a Flame Ionization Detector (FID) is a suitable alternative.
-
Water Content: Karl Fischer titration is the standard method for determining water content.
-
Residual Solvents: Headspace GC-MS is used to quantify any remaining solvents from the synthesis process.
-
Inorganic Content: The residue on ignition (sulfated ash) test is used to determine the amount of inorganic impurities.
-
Table 1: Comparison of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | In-House Qualified Reference Standard |
| Traceability | Traceable to SI units via an unbroken chain of comparisons. | Traceability must be established and documented by the user. |
| Certification | Issued with a certificate compliant with ISO 17034/ISO Guide 35. | Certificate of Analysis is generated internally. |
| Uncertainty | Provides a certified value with a stated measurement uncertainty. | Uncertainty must be calculated and justified by the user. |
| Purity | Rigorously determined via multiple orthogonal methods. | Purity determined by user-validated methods. |
| Regulatory Acceptance | Highest level of acceptance by regulatory bodies. | May require additional justification and validation data for regulatory submissions. |
Part 2: A Comparative Guide to Analytical Methodologies
The choice of analytical technique is driven by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity. For 4',6-Dichlorobiphenyl-3-carbaldehyde, both GC-MS and HPLC offer viable, robust analytical solutions, each with distinct advantages.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Principle: GC is an ideal technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[8] Chlorinated biphenyls are routinely analyzed by GC-MS.[9][10] The sample is vaporized in a heated inlet, and compounds are separated based on their boiling points and interaction with a capillary column (typically a non-polar phase like 5% phenyl-methylpolysiloxane). The mass spectrometer serves as a highly selective and sensitive detector, providing both quantitative data and mass spectra that act as a chemical fingerprint for identity confirmation.
-
Advantages:
-
High Selectivity: MS detection, especially in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, can virtually eliminate matrix interference, allowing for low detection limits in complex samples.[11][12]
-
Definitive Identification: The resulting mass spectrum provides structural information that confirms the analyte's identity.[10]
-
-
Considerations:
-
Thermal Stability: The aldehyde functional group must be stable at the temperatures used in the GC inlet (typically 250-300°C). While many aldehydes are sufficiently stable, thermal degradation is a potential risk that must be evaluated during method development.
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection via Derivatization
Causality & Principle: Direct analysis of many aldehydes by reversed-phase HPLC with UV detection can be challenging due to their potential for poor retention (if highly polar) and lack of a strong UV-absorbing chromophore.[13] To overcome this, a well-established strategy is pre-column derivatization.[14]
The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[15][16] In an acidic medium, DNPH reacts specifically with the carbonyl group of the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. This reaction is fundamentally important for two reasons:
-
Enhanced Detectability: It attaches a highly chromophoric dinitrophenyl group to the analyte, which has a strong UV absorbance at approximately 360 nm, a wavelength where few matrix components interfere.[13][16]
-
Improved Chromatography: The resulting derivative is larger and less polar, leading to better retention and separation on standard reversed-phase columns (e.g., C18).
-
Advantages:
-
Ambient Analysis: The entire analysis is performed at or near room temperature, eliminating the risk of thermal degradation.
-
High Sensitivity: The high molar absorptivity of the DNPH derivative allows for very low limits of detection.[16]
-
Robustness: The methodology is widely used, well-documented, and applicable to a broad range of aldehydes.[15]
-
-
Considerations:
-
Additional Sample Prep: The derivatization step adds time to the sample preparation workflow and introduces potential sources of error (e.g., incomplete reaction, degradation of the reagent).
-
Reagent Specificity: DNPH reacts with both aldehydes and ketones, which must be considered if ketone impurities are present and need to be resolved.
-
Part 3: Visualization of Analytical Workflows
Caption: Decision workflow for the analysis of 4',6-Dichlorobiphenyl-3-carbaldehyde.
Caption: Reaction of an aldehyde with DNPH to form a detectable hydrazone.
Part 4: Performance Comparison & Experimental Protocols
The following table provides a comparative summary of the expected performance characteristics for each method. The values are based on typical performance for similar analytes as documented in the literature.[16][17]
Table 2: Method Performance Comparison
| Parameter | GC-MS | HPLC-UV (with DNPH Derivatization) |
| Sensitivity (LOD/LOQ) | Excellent (low pg on-column in SIM/MRM mode).[11] | Excellent (low ng/mL to high pg/mL range).[16] |
| Linearity (r²) | Typically >0.999 | Typically >0.9999[16][18] |
| Selectivity | Very High (based on mass-to-charge ratio). | High (based on retention time and specific UV wavelength). |
| Matrix Effect | Can be significant (ion suppression/enhancement), often mitigated with isotopic internal standards.[12] | Can occur (co-eluting peaks), but often minimal at the specific detection wavelength of 360 nm. |
| Sample Preparation | Simple dilution in a suitable solvent. | Multi-step: derivatization, quenching, dilution. |
| Analysis Time | ~15-30 minutes per sample. | ~10-20 minutes per sample. |
| Confirmation of Identity | High (based on fragmentation pattern). | Moderate (based on retention time matching). Confirmation requires MS detector. |
| Key Advantage | High specificity and structural confirmation without derivatization. | Avoids thermal degradation; high sensitivity with standard UV detectors. |
Experimental Protocol 1: GC-MS Analysis
This protocol is a representative starting point and must be fully validated for the specific application.
-
Standard Preparation: Prepare a stock solution of the 4',6-Dichlorobiphenyl-3-carbaldehyde reference standard in isooctane or another suitable GC-compatible solvent. Perform serial dilutions to create calibration standards covering the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/Splitless, 250°C, 1 µL injection volume, split ratio 10:1.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS System: Agilent 5977B or equivalent.
-
MS Source: 230°C.
-
MS Quad: 150°C.
-
Acquisition Mode: Full Scan (m/z 50-400) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 250, 252, 222).
-
-
Data Analysis: Integrate the peak area for the target ion(s) and quantify using the calibration curve generated from the reference standards.
Experimental Protocol 2: HPLC-UV Analysis via DNPH Derivatization
This protocol is adapted from established methods for aldehyde analysis and must be validated.[13][16]
-
Reagent Preparation: Prepare a solution of DNPH (e.g., 0.5 mg/mL) in acetonitrile containing a small amount of strong acid (e.g., 0.5% phosphoric acid) as a catalyst.
-
Standard & Sample Derivatization:
-
To 1 mL of each calibration standard and sample (dissolved in acetonitrile), add 1 mL of the DNPH reagent solution.
-
Vortex and allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
Quench any remaining DNPH by adding a small amount of a ketone like acetone, if necessary (optional, assess during validation).
-
Dilute with the mobile phase to a suitable volume.
-
-
HPLC Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[16]
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 65:35 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the DNPH-aldehyde derivative and quantify using the calibration curve generated from the derivatized reference standards.
Conclusion
The reliable analysis of 4',6-Dichlorobiphenyl-3-carbaldehyde is readily achievable through systematic method development and validation. The foundation of this analysis is an accurately characterized reference standard, the qualification of which should be the first priority.
For direct analysis, GC-MS offers unparalleled selectivity and definitive structural confirmation, provided the analyte demonstrates sufficient thermal stability. It is the preferred method when analyzing complex matrices or when absolute certainty of identity is required.
Alternatively, HPLC with pre-column DNPH derivatization provides a robust and highly sensitive method that completely circumvents issues of thermal lability. While requiring an additional sample preparation step, its performance and accessibility make it an excellent choice for routine quality control and quantification.
Ultimately, the selection between these two powerful techniques should be guided by a thorough evaluation of the specific analytical objectives, sample matrix, available instrumentation, and the validation data generated within your laboratory.
References
-
Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. PubMed. Available at: [Link]
-
Gerard, H., et al. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available at: [Link]
-
Rymen, T., et al. (1992). Reference materials for PCB analysis: Production and certification of ten polychlorinated biphenyls in an iso-octane reference solution. Fresenius' Journal of Analytical Chemistry. Available at: [Link]
-
Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. Annual Reviews. Available at: [Link]
-
Wellington Laboratories Inc. Certified Reference Materials. Available at: [Link]
-
Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online. Available at: [Link]
-
Hernández, F., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. e-Repositori. Available at: [Link]
-
Nomngongo, P. N. (2012). Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage. Water Research Commission. Available at: [Link]
-
ResearchGate. (n.d.). GC-MS/MS analysis of 4,4' dichlorobiphenyl degradation. Available at: [Link]
-
Kır, S., et al. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures. Oxford Academic. Available at: [Link]
-
Tallman, K. A., & Porter, N. A. (2007). Chromatographic Methods for the Analyses of 2-Halofatty Aldehydes and Chlorohydrin Species of Lysophosphatidylcholine. PMC. Available at: [Link]
-
Whitman College. (n.d.). Lab Chapter 7.3.1 - GC-MS Analysis of PCBs. Available at: [Link]
-
Shimadzu. (n.d.). An analytical method for environmental pollutants using GC×GC-MS/MS with ultra-fast MRM switching mode. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent. Available at: [Link]
-
Journal of Chemical Education. (1997). Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins. Available at: [Link]
-
ResearchGate. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available at: [Link]
-
PubChem. 3,3'-Dichlorobiphenyl. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic methods and sample treatment techniques for aldehydes determination. Available at: [Link]
-
University of Pretoria. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]
-
ResearchGate. (2026, February 5). Alternative Methodologies for Halogenation of Organic Compounds. Available at: [Link]
-
PMC. (2026, February 4). Evaluation of six eco-analytical tools for the sustainable HPLC analysis of a quinary anti-cold drug mixture. Available at: [Link]
-
Chemetrix. PCB and Environmental Neat Standards. Available at: [Link]
-
PMC. (n.d.). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds. Available at: [Link]
-
MDPI. (2022, February 15). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Available at: [Link]
-
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures. Available at: [Link]
-
PMC. (n.d.). Synthesis, Spectral Characterization... of a New Schiff Base Derived from 2-Chloro Benzaldehyde. Available at: [Link]
-
University of Victoria. (n.d.). Design, synthesis and characterization of small molecule organic semiconductors. Available at: [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. Available at: [Link]
-
MDPI. (2022, May 4). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Available at: [Link]
Sources
- 1. Buy 4',6-Dichlorobiphenyl-3-carbaldehyde [smolecule.com]
- 2. PCB and Related Compounds Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. chemetrix.co.za [chemetrix.co.za]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. researchgate.net [researchgate.net]
- 10. Lab Chapter 7.3.1 [people.whitman.edu]
- 11. gcms.cz [gcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. agilent.com [agilent.com]
- 17. scielo.br [scielo.br]
- 18. Evaluation of six eco-analytical tools for the sustainable HPLC analysis of a quinary anti-cold drug mixture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4',6-Dichlorobiphenyl-3-carbaldehyde
[1][2][3]
Part 1: Executive Safety & Regulatory Assessment[1][2]
4',6-Dichlorobiphenyl-3-carbaldehyde represents a dual-hazard class: it is both a halogenated aromatic (posing environmental persistence risks) and a reactive aldehyde (posing chemical incompatibility risks).[1][2]
While many researchers treat this compound as a standard organic solid, its biphenyl core necessitates a more rigorous disposal protocol to prevent environmental bioaccumulation and regulatory non-compliance.
1.1 Chemical Profile & Hazards
| Parameter | Data | Implications for Disposal |
| Chemical Class | Chlorinated Biphenyl Aldehyde | High Persistence: Resistant to standard biodegradation.[1][2] |
| Functional Group | Aldehyde (-CHO) | Reactivity: Susceptible to autoxidation; incompatible with strong oxidizers.[1][2][3] |
| GHS Hazards | H315, H319, H335, H410 | Aquatic Toxicity: Must never enter municipal water systems (drains).[2] |
| Physical State | Solid (typically) | Requires dissolution or solid-waste segregation.[1][2] |
1.2 The "PCB" Regulatory Nuance (TSCA Compliance)
Critical Distinction: Under the US Toxic Substances Control Act (TSCA), "Polychlorinated Biphenyls" (PCBs) are strictly regulated (40 CFR 761).
-
Strict Definition: TSCA defines PCBs as the biphenyl molecule chlorinated to varying degrees.
-
Substituted Derivatives: 4',6-Dichlorobiphenyl-3-carbaldehyde contains an aldehyde substituent.[1][2] While often distinct from "dielectric fluid" PCBs (Aroclors), best practice dictates treating the core biphenyl structure as a TSCA-regulated PCB waste equivalent unless a specific exemption is documented in the SDS.[1]
-
Operational Rule: Do not dispose of this in "General Organic Waste." It must go into a dedicated Halogenated or PCB-Contaminated waste stream destined for high-temperature incineration.[1][2]
Part 2: Pre-Disposal Preparation & Segregation[1]
Before removing the chemical from the bench, you must stabilize the waste matrix.
2.1 Chemical Compatibility Check
DANGER: Aldehydes can react violently with strong oxidizers.
-
Incompatible Waste Streams: Do NOT mix with Nitric Acid, Peroxides, or Chromic Acid waste.
-
Permissible Solvents for Dissolution: Dichloromethane (DCM), Chloroform, or Acetone (if compatible with the facility's halogenated stream).
2.2 Waste Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred to prevent UV-induced autoxidation).[1][2]
-
Labeling: Must be labeled "Hazardous Waste - Halogenated Organic - Toxic." [1][2]
-
Secondary Containment: Essential during transport to the central accumulation area.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures a "Chain of Custody" from the weigh boat to the incinerator.
Phase A: Solid Waste (Pure Compound)[1]
-
Containment: Place the solid substance in a screw-cap glass vial.
-
Labeling: Label the inner vial with the full chemical name and "Solid Waste."
-
Overpacking: Place the vial into a wide-mouth HDPE jar designated for "Solid Halogenated Waste."
-
Debris: Contaminated spatulas, weigh boats, and gloves must be treated as solid hazardous waste, not regular trash.
Phase B: Liquid Waste (Mother Liquor/Solutions)[1]
-
Segregation: Ensure the solution contains no oxidizers.
-
Transfer: Pour into the Halogenated Solvent Waste carboy.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone). Add rinsate to the same waste container.
Phase C: Disposal Workflow Diagram
Figure 1: Decision logic for the segregation and disposal of chlorinated biphenyl aldehydes.
Part 4: Emergency Procedures (Spills)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The aldehyde is a respiratory irritant (H335).[3] Clear the area.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel or oil-impregnated sweeping compound, then scoop into a waste jar.[1][2]
-
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels alone if the solvent is flammable, though for this specific aldehyde, standard absorbents are acceptable.
-
-
Decontamination: Scrub the surface with a detergent solution. Collect all cleaning materials as solid halogenated waste.
Part 5: References & Authority[1]
-
United States Environmental Protection Agency (EPA). (2024).[4] Polychlorinated Biphenyls (PCBs): Laws and Regulations (40 CFR Part 761).[4][5][6][7] Retrieved from [Link][1]
-
PubChem. (n.d.). Compound Summary: Chlorinated Biphenyls. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[8][9] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
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- 9. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 4',6-Dichlorobiphenyl-3-carbaldehyde
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical information for handling 4',6-Dichlorobiphenyl-3-carbaldehyde in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative sources.
Hazard Assessment: Understanding the Risks
4',6-Dichlorobiphenyl-3-carbaldehyde is a compound that combines the hazardous characteristics of both a chlorinated biphenyl and an aromatic aldehyde. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is based on the known hazards of its constituent functional groups, supported by data from closely related compounds.
-
Polychlorinated Biphenyl (PCB) Moiety: PCBs are a class of compounds known for their persistence in the environment and their potential for bioaccumulation. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations regarding their handling and disposal due to their classification as probable human carcinogens.[1][2][3] Exposure can occur through inhalation, skin absorption, and ingestion.[4] Chronic exposure has been linked to various adverse health effects.[4] OSHA has set permissible exposure limits (PELs) for airborne concentrations of PCBs.[2][3][5]
-
Aromatic Aldehyde Moiety: Aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[6][7] Some aldehydes are also sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[6] Inhalation of aldehyde vapors can lead to respiratory distress.[6]
Key Potential Hazards:
-
Probable carcinogen
-
Skin, eye, and respiratory tract irritation
-
Potential for skin sensitization
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4',6-Dichlorobiphenyl-3-carbaldehyde. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. | Nitrile provides good splash resistance to a variety of chemicals, while butyl rubber and Viton™ offer superior protection against chlorinated solvents and aromatic compounds.[6][10][11] |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[6][10][11] |
| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants. An apron may be required for larger quantities. | Protects against incidental skin contact and splashes.[12] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | To be used in a certified chemical fume hood. This provides protection against inhalation of harmful vapors.[6][7][13] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills.[11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood: All handling of 4',6-Dichlorobiphenyl-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[14] This is the primary method for controlling inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation in addition to the fume hood.
Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Use a dedicated, labeled weighing vessel.
-
Perform all transfers of solid material carefully to avoid generating dust.
-
If transferring solutions, use a syringe or a pipette with a bulb; never pipette by mouth.
-
-
Working with Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers tightly sealed when not in use.[14]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent for decontamination should be determined based on the compound's solubility.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[14]
-
Emergency Procedures
-
Spills:
-
Small Spills (in a fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
-
Disposal Plan: Responsible Waste Management
Waste contaminated with 4',6-Dichlorobiphenyl-3-carbaldehyde is considered hazardous waste and must be disposed of according to institutional, local, and federal regulations.[16][17][18]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Method: The primary disposal method for PCB-contaminated waste is high-temperature incineration in an EPA-approved facility.[16][18] Consult with your institution's environmental health and safety office for specific disposal procedures.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 4',6-Dichlorobiphenyl-3-carbaldehyde.
Caption: PPE Selection Workflow for 4',6-Dichlorobiphenyl-3-carbaldehyde.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI Bookshelf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Use and Disposal of Polychlorinated Biphenyls (PCB). Retrieved from [Link]
-
European Commission. (n.d.). PCBs/PCTs. Environment. Retrieved from [Link]
-
Communications Workers of America. (n.d.). Polychlorinated Biphenyls (PCB) and the Workplace. Retrieved from [Link]
-
GOV.UK. (2022, December 19). Polychlorinated biphenyls (PCBs): registration, disposal, labelling. Retrieved from [Link]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]
-
EHSLeaders. (2017, July 10). What are the PCB Handling and Disposal and Notification Requirements? Retrieved from [Link]
-
Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2000). Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? Environmental Medicine | ATSDR. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1978, October 30). Classification of Polychlorinated Biphenyls (PCBs) Standards. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Polychlorinated Biphenyls. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetaldehyde. Retrieved from [Link]
-
University of Wollongong Australia. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Formaldehyde - IDLH. NIOSH. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Chem Service. (2019, May 22). Safety Data Sheet. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Carl ROTH. (2023, June 23). Safety data sheet. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
Sources
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- 2. Polychlorinated Biphenyls (PCB) and the Workplace | Communications Workers of America [cwa-union.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
